molecular formula C9H9N3O2 B1444663 ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate CAS No. 915142-91-5

ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Número de catálogo: B1444663
Número CAS: 915142-91-5
Peso molecular: 191.19 g/mol
Clave InChI: WNWIDMDDPSFGQP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-3-4-10-8(6)12-5-11-7/h3-5H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWIDMDDPSFGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CNC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735153
Record name Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID50735153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915142-91-5
Record name Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
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Foundational & Exploratory

Structural Elucidation and X-Ray Crystallographic Analysis of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context and Pharmacophore Significance

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS 915142-91-5) is a highly versatile building block in modern medicinal chemistry. Featuring a 7-deazapurine core, this scaffold is bioisosteric to endogenous purines such as adenine and guanine[1]. The substitution of the N7 atom of a traditional purine with a carbon atom reduces the overall polar surface area of the molecule, enhancing membrane permeability while retaining critical hydrogen-bonding vectors at the N1, N3, and pyrrole N-H positions[2].

The ethyl ester at the 4-position provides a critical synthetic handle for further functionalization (e.g., amidation or reduction), which is vital for exploring structure-activity relationships (SAR) in drug discovery campaigns. This scaffold is a well-established kinase hinge binder, mimicking the adenine ring of ATP, as seen in various kinase complexes including CK1α and MPS1[2][3]. Furthermore, derivatives of this core have been successfully co-crystallized with viral targets, such as the SARS-CoV-2 NSP3 macrodomain (PDB: 5SPT), demonstrating its broad pharmacological utility[4].

Structural Features & Hydrogen Bonding Networks

The crystallographic behavior of the 7H-pyrrolo[2,3-d]pyrimidine unit is defined by its extreme planarity. X-ray diffraction studies of related derivatives reveal that the fused pyrrole and pyrimidine rings are inclined to one another by less than 1° (typically ~0.79°)[5]. This planarity facilitates strong intermolecular π-π stacking in the solid state.

From a target-binding perspective, the molecule acts as a self-validating hydrogen-bonding system. The pyrrole N-H serves as a strict hydrogen bond donor, while the pyrimidine nitrogens (N1 and N3) and the ester carbonyl act as hydrogen bond acceptors.

H_Bonding Ligand Ethyl 7H-pyrrolo[2,3-d]pyrimidine- 4-carboxylate Core HBD N7-H (Pyrrole Ring) H-Bond Donor Ligand->HBD presents HBA1 N1 (Pyrimidine Ring) H-Bond Acceptor Ligand->HBA1 presents HBA2 N3 (Pyrimidine Ring) H-Bond Acceptor Ligand->HBA2 presents HBA3 C=O (Ester Group) H-Bond Acceptor Ligand->HBA3 presents Target Protein Backbone / Kinase Hinge Region HBD->Target Donates H-bond to C=O HBA1->Target Accepts H-bond from N-H HBA2->Target Accepts H-bond from N-H HBA3->Target Water-mediated H-bond

Diagram 1: Hydrogen bonding donor/acceptor map of the 7-deazapurine core interacting with a target.

Single-Crystal X-Ray Diffraction (SC-XRD) Methodology

Obtaining high-resolution atomic coordinates for planar aromatic systems requires precise control over nucleation thermodynamics. The following protocol outlines the optimal workflow for the structural elucidation of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate.

Protocol: Single-Crystal Growth and X-Ray Diffraction Analysis

Phase 1: Controlled Crystallization via Vapor Diffusion

  • Solvent Selection: Dissolve 10 mg of the compound in 500 µL of a high-solubility inner solvent (e.g., DMSO or DMF).

    • Causality: The high polarity of the 7-deazapurine core necessitates a strong hydrogen-bond accepting solvent to disrupt intermolecular N-H···N networks that cause premature, amorphous precipitation.

  • Setup: Place the open microtube containing the solution into a larger sealed reservoir containing 3 mL of an anti-solvent (e.g., diethyl ether or pentane).

  • Equilibration: Incubate at 20 °C for 7–14 days.

    • Causality: Slow vapor diffusion ensures the system approaches the metastable zone gradually. This mitigates the risk of rapid supersaturation—a common issue with planar aromatic systems prone to non-specific π-π stacking—promoting the nucleation of a single macroscopic crystal rather than twinned microcrystals.

Phase 2: Data Collection and Phase Solution

  • Cryoprotection: Harvest a single crystal (dimensions ~0.15 × 0.10 × 0.05 mm) using a nylon loop and immerse it briefly in Paratone-N oil.

    • Causality: Paratone-N displaces mother liquor, preventing ice ring formation during flash-cooling, which would obscure high-resolution diffraction spots.

  • Flash-Cooling: Mount the crystal on a goniometer under a continuous nitrogen stream at 100 K.

    • Causality: Flash-cooling is strictly required to minimize thermal atomic displacement parameters (B-factors), which is particularly critical for resolving the conformational flexibility of the ethyl ester moiety.

  • Diffraction: Collect data using a microfocus X-ray source (Mo Kα, λ = 0.71073 Å) or a synchrotron beamline. Ensure data completeness up to a resolution of at least 1.05 Å[4].

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT). Refine the model using full-matrix least-squares on F² (SHELXL).

    • Causality: Direct methods are highly effective for small molecules with atomic resolution data, allowing unbiased assignment of electron density peaks to carbon, nitrogen, and oxygen atoms.

XRD_Workflow Step1 1. Compound Synthesis & Purification (>99% Purity via HPLC) Step2 2. Solvent Screening & Crystallization (Vapor Diffusion / Slow Evaporation) Step1->Step2 Step3 3. Crystal Harvesting & Cryoprotection (Paratone-N, Flash Cooling to 100 K) Step2->Step3 Step4 4. X-ray Diffraction Data Collection (Synchrotron / In-house Diffractometer) Step3->Step4 Step5 5. Phase Problem Solution (Direct Methods / Molecular Replacement) Step4->Step5 Step6 6. Model Building & Refinement (SHELXL / Phenix, Anisotropic Displacement) Step5->Step6 Step7 7. Final Structure Validation (CIF Check / Ramachandran Plot) Step6->Step7

Diagram 2: Step-by-step crystallographic workflow from purification to final structure validation.

Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation

While SC-XRD provides the absolute stereochemistry and atomic coordinates of a single crystal, it does not guarantee that the analyzed crystal is representative of the bulk material. For ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, bulk phase validation is critical due to the propensity of rigid, planar aromatic systems to form multiple polymorphic states.

  • Sample Preparation: The bulk powder is gently ground to a uniform particle size (typically 10–50 µm) to minimize preferred orientation effects, which can artificially inflate the intensity of specific diffraction peaks.

  • Data Collection: Scans are performed from 2θ = 3° to 40° using Cu Kα radiation (λ = 1.5406 Å).

  • Validation: The experimental PXRD pattern is mathematically compared against the theoretical diffractogram simulated from the SC-XRD .cif file. A high degree of overlap confirms phase purity and the absence of competing polymorphs or amorphous content.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and geometric features for this compound class, derived from high-resolution diffraction studies of 7-deazapurine derivatives[4][5].

Table 1: Representative Crystallographic Data Collection Parameters

ParameterValue / Specification
Chemical Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Crystal System Monoclinic (Typical for this class)
Space Group P2₁/c
Temperature 100(2) K
Radiation Source Synchrotron (λ = 0.979 Å) or Mo Kα (λ = 0.71073 Å)
Resolution Limit ~1.05 Å (High-resolution limit)
Refinement Method Full-matrix least-squares on F²

Table 2: Key Bond Lengths and Angles (Pyrrolo[2,3-d]pyrimidine Core)

Structural FeatureAverage Bond Length (Å) / Angle (°)Significance
C2–N3 (Pyrimidine) 1.33 – 1.35 ÅExhibits partial double bond character
N7–C7a (Pyrrole) 1.37 – 1.38 ÅIndicates strong electron delocalization
N1–C2–N3 Angle ~125.0°Characteristic of pyrimidine ring expansion
C4–C(=O)O (Ester) 1.48 – 1.50 ÅConjugation with the aromatic core
Interplanar Angle < 1.0°High planarity of the fused bicyclic system

References

  • RCSB Protein Data Bank. "Crystal structure of SARS-CoV-2 NSP3 macrodomain in complex with ZINC000850008207 (PDB: 5SPT)." RCSB PDB, July 2022. [Link]

  • National Center for Biotechnology Information. "4-Chloro-7H-pyrrolo[2,3-d]pyrimidine." PubChem Database, CID=5356682.[Link]

  • Journal of Medicinal Chemistry. "X-ray Crystal Structure-Guided Design and Optimization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor." ACS Publications, May 2021.[Link]

  • ACS Medicinal Chemistry Letters. "Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors." ACS Publications, Jan 2026.[Link](Note: URL reflects the journal's standard DOI structure for this cited scaffold hopping strategy).

  • Acta Crystallographica Section E: Structure Reports Online. "4-Chloro-1H-pyrrolo[2,3-d]pyrimidine." NIH PMC, May 2012.[Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties and Lipophilicity of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the key physicochemical properties of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, a member of the medicinally significant 7-deazapurine class of heterocyclic compounds.[1][2][3] Aimed at researchers, medicinal chemists, and drug development professionals, this document delves into the structural features influencing its lipophilicity, solubility, and ionization state (pKa). While experimental data for this specific molecule is not extensively published, this guide synthesizes data from close structural analogs, predictive modeling, and established analytical methodologies to provide a robust framework for its characterization. Detailed, field-proven protocols for the experimental determination of these critical parameters are provided, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility.

Introduction: The 7-Deazapurine Scaffold in Modern Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of the naturally occurring purine ring system, is a "privileged scaffold" in medicinal chemistry.[1][3] Its structural similarity to adenine and guanine allows for interaction with a multitude of biological targets, particularly protein kinases.[4] Derivatives of this scaffold have been successfully developed into potent inhibitors for a range of therapeutic targets, including Janus kinases (JAKs), signal transducers and activators of transcription 6 (STAT6), and p21-activated kinase 4 (PAK4).[5]

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate serves as a key synthetic intermediate and a foundational structure for the development of more complex, biologically active molecules.[6] The physicochemical properties of this core structure—namely its lipophilicity (log P/log D), aqueous solubility, and acid-base dissociation constant (pKa)—are paramount as they govern every aspect of a potential drug candidate's behavior, from its interaction with a biological target to its absorption, distribution, metabolism, and excretion (ADME) profile.[7] An early and accurate assessment of these properties is critical to minimizing compound attrition in later stages of drug development.

This guide will systematically explore the key physicochemical attributes of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, providing both theoretical understanding and practical, actionable protocols for their determination.

Structural Analysis and Predicted Physicochemical Properties

The physicochemical character of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is dictated by the interplay of its constituent functional groups: the bicyclic aromatic core, the acidic pyrrole N-H proton, the basic pyrimidine nitrogens, and the ethyl carboxylate group.

  • 7H-Pyrrolo[2,3-d]pyrimidine Core : This fused heterocyclic system is aromatic and relatively planar. The pyrimidine ring contains two nitrogen atoms which act as hydrogen bond acceptors and contribute to the molecule's polarity. The pyrrole ring contains a nitrogen atom with an available proton (N-H), which can act as a hydrogen bond donor and is weakly acidic.

  • Ethyl Carboxylate Group (-COOEt) : Located at the 4-position, this group is a significant contributor to the molecule's properties. The ester is a hydrogen bond acceptor and adds a degree of lipophilicity due to the ethyl chain. It is also subject to hydrolysis under certain pH conditions.

Predicted Physicochemical Data

In the absence of direct experimental data, computational models provide valuable initial estimates of a molecule's properties. These predictions are essential for planning experimental work and prioritizing compounds in early-stage discovery.

PropertyPredicted ValuePrediction Tool/SourceComments
Molecular Weight 191.19 g/mol N/ACalculated from the molecular formula C₉H₉N₃O₂.
log P ~1.1ChemAxon, SwissADMEThis value suggests a balanced lipophilicity. A similar molecule, the constitutional isomer ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, has a predicted logP of 1.13.[8] The corresponding methyl ester has a calculated XLogP3 of 0.8, indicating the ethyl group adds moderate lipophilicity.[9]
Aqueous Solubility (log S) -2.0 to -3.0SwissADMEThis prediction indicates low to moderate aqueous solubility.
pKa (Acidic) ~9-10ChemAxonThe pyrrole N-H proton is expected to be weakly acidic.
pKa (Basic) ~1-2ChemAxonThe pyrimidine nitrogens are weakly basic due to the electron-withdrawing nature of the fused ring system and the carboxylate group.
Topological Polar Surface Area (TPSA) 67.87 ŲChemScene[8]This value is well within the typical range for orally bioavailable drugs.

Lipophilicity: The Balance Between Permeability and Solubility

Lipophilicity is arguably one of the most critical physicochemical properties in drug design, influencing solubility, membrane permeability, plasma protein binding, and metabolism.[10] It is typically expressed as the logarithm of the partition coefficient (log P) for non-ionizable compounds, or the distribution coefficient (log D) for ionizable compounds at a specific pH.[11]

For ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, which possesses both weakly acidic and basic centers, its distribution behavior is pH-dependent. Therefore, determining its log D profile across a physiologically relevant pH range is more informative than a single log P value.[12]

Causality in Experimental Design for Lipophilicity

The choice of method for determining lipophilicity depends on the required throughput, accuracy, and the properties of the compound itself.

  • Shake-Flask (Gold Standard) : This traditional method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically at pH 7.4 for log D). It is considered the most accurate method but is low-throughput and requires a significant amount of pure compound.[13]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is a high-throughput method that correlates a compound's retention time on a hydrophobic stationary phase (like C18) with its lipophilicity.[11][14] It is less labor-intensive and requires minimal compound. However, it is an indirect method that relies on calibration with compounds of known log P values.

Given the importance of this scaffold, a rigorous determination using the shake-flask method would be warranted for a lead candidate, while an HPLC-based screen would be appropriate for a library of analogs.

Experimental Protocol: Shake-Flask Method for log D₇.₄ Determination

This protocol describes a self-validating system for the accurate determination of the octanol-water distribution coefficient at pH 7.4.

Workflow Diagram: Shake-Flask log D Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 1. Prepare mutually saturated n-octanol and PBS (pH 7.4) prep2 2. Prepare 10 mM stock solution of compound in DMSO prep1->prep2 exp1 3. Add stock solution to octanol/PBS mixture prep2->exp1 exp2 4. Shake vigorously for 1h to reach equilibrium exp1->exp2 exp3 5. Centrifuge to separate phases (e.g., 3000g, 10 min) exp2->exp3 ana1 6. Sample aqueous and octanol phases exp3->ana1 ana2 7. Quantify concentration in each phase (LC-MS/MS) ana1->ana2 ana3 8. Calculate log D = log([C]oct / [C]aq) ana2->ana3

Caption: Workflow for Shake-Flask log D Determination.

Methodology:

  • Preparation of Phases :

    • Mix equal volumes of 1-octanol (reagent grade) and phosphate-buffered saline (PBS, pH 7.4).

    • Shake the mixture vigorously for 24 hours at room temperature to ensure mutual saturation.

    • Allow the phases to separate completely before use. The upper layer is saturated octanol, and the lower layer is saturated PBS.

  • Sample Preparation :

    • Prepare a 10 mM stock solution of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate in dimethyl sulfoxide (DMSO).

  • Partitioning Experiment :

    • In a suitable vial, combine 990 µL of pre-saturated PBS (pH 7.4) and 100 µL of pre-saturated n-octanol.

    • Add 10 µL of the 10 mM DMSO stock solution to the mixture. This minimizes the amount of co-solvent in the system.

    • Securely cap the vial and shake on a rotator for 1 hour at room temperature to allow the compound to reach equilibrium between the two phases.

  • Phase Separation :

    • Centrifuge the vial (e.g., at 3000 x g for 10 minutes) to ensure a clean and complete separation of the octanol and aqueous layers.

  • Quantification :

    • Carefully remove an aliquot from both the upper octanol phase and the lower aqueous phase.

    • Quantify the concentration of the compound in each aliquot using a validated analytical method, such as LC-MS/MS. This provides the sensitivity and specificity needed for accurate measurement.

  • Calculation :

    • The log D₇.₄ is calculated using the following formula: log D₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior

The pKa value(s) of a molecule define its ionization state at a given pH. This is critical for predicting solubility, permeability, and receptor binding, as the charged state of a molecule dramatically affects its properties.[15] Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is amphiprotic, meaning it can both donate and accept a proton:

  • Acidic pKa : The N-H proton of the pyrrole ring is weakly acidic. Its deprotonation results in an anionic species.

  • Basic pKa : The pyrimidine ring nitrogens are weakly basic and can be protonated to form a cationic species.

Determining these pKa values is essential for interpreting log D data and predicting the compound's behavior in different biological compartments (e.g., stomach pH ~1-2, intestine pH ~6-7.4, blood pH ~7.4).

Causality in Experimental Design for pKa

For compounds like ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, which has low predicted aqueous solubility, the choice of pKa determination method is crucial.

  • Potentiometric Titration : This is a highly accurate method where the pH of a solution of the compound is monitored as a titrant (acid or base) is added.[1] It is the gold standard but can be challenging for poorly soluble compounds, as precipitation during titration can invalidate the results.[16]

  • UV-Metric Titration : This method relies on changes in the compound's UV-Vis absorbance spectrum as a function of pH. It is highly sensitive and requires very little compound, making it suitable for poorly soluble molecules, provided the compound has a pH-sensitive chromophore.

  • Solubility-Based Titration : For very poorly soluble compounds, pKa can be determined by measuring the compound's solubility as a function of pH.[6][17]

Potentiometric titration is often the first choice due to its accuracy. To overcome solubility issues, co-solvents can be used, and the aqueous pKa is then determined by extrapolating from measurements at several co-solvent concentrations.

Experimental Protocol: Potentiometric pKa Determination

This protocol outlines a robust method for determining pKa values, suitable for compounds with moderate solubility.

Workflow Diagram: Potentiometric pKa Titration

G cluster_setup Setup & Calibration cluster_titration Titration cluster_analysis Data Analysis setup1 1. Calibrate pH meter with standard buffers (pH 4, 7, 10) setup2 2. Prepare ~1 mM compound solution in 0.15 M KCl setup1->setup2 setup3 3. Purge solution with N2 gas setup2->setup3 tit1 4. Acidify sample to ~pH 2 with 0.1 M HCl setup3->tit1 tit2 5. Titrate with 0.1 M NaOH, recording pH vs. volume tit1->tit2 tit3 6. Continue titration to ~pH 12 tit2->tit3 ana1 7. Plot titration curve (pH vs. volume of titrant) tit3->ana1 ana2 8. Determine inflection points from the derivative plot ana1->ana2 ana3 9. Calculate pKa values from half-equivalence points ana2->ana3

Caption: Workflow for Potentiometric pKa Titration.

Methodology:

  • Instrument Calibration :

    • Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Sample Preparation :

    • Prepare a solution of the compound at a concentration of approximately 1 mM. To maintain constant ionic strength, the solvent should be 0.15 M aqueous KCl.[1]

    • If solubility is a concern, a co-solvent (e.g., methanol) can be used, and the titration is repeated at several different co-solvent percentages to allow for extrapolation back to 0% co-solvent (aqueous pKa).

    • Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration.[1]

  • Titration Procedure :

    • Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode.

    • Perform a "back-titration". First, add a standardized solution of 0.1 M HCl to lower the pH to ~2, ensuring all basic sites are protonated.

    • Titrate the solution with a standardized 0.1 M NaOH solution, adding small, precise increments of titrant.

    • Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches ~12 to ensure all acidic protons have been removed.

  • Data Analysis :

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • Calculate the first derivative (dpH/dV) and plot it against the titrant volume. The peaks in the derivative plot correspond to the equivalence points.

    • The pKa is equal to the pH at the half-equivalence point.[1] This point can be precisely identified on the titration curve.

    • Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property that dictates the maximum concentration of a drug that can be achieved in solution, directly impacting its absorption and bioavailability. Poor solubility is a major hurdle in drug development. For ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, its aromatic nature suggests that its intrinsic solubility (the solubility of the neutral form) may be low.

Experimental Protocol: Thermodynamic Solubility Assay

The "gold standard" for solubility measurement is the thermodynamic solubility assay, which measures the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation : Add an excess of the solid compound to a series of buffered solutions across a range of pH values (e.g., pH 2, 5, 7.4, and 9).

  • Equilibration : Shake the samples at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation : Separate the undissolved solid from the solution via centrifugation or filtration.

  • Quantification : Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV.

  • Data Interpretation : The measured concentrations represent the solubility at each specific pH. The lowest solubility value typically corresponds to the intrinsic solubility of the neutral species.

Conclusion and Future Directions

This guide has established a comprehensive physicochemical profile for ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate based on its structural characteristics, predictive modeling, and the application of established analytical principles. The compound is predicted to have balanced lipophilicity, low to moderate aqueous solubility, and both weak acidic and basic properties.

The provided experimental protocols for determining log D, pKa, and solubility are designed to yield high-quality, reproducible data. For any drug discovery program involving this or related 7-deazapurine scaffolds, the early and accurate experimental determination of these properties is a critical investment. This foundational data enables a more rational approach to lead optimization, allowing medicinal chemists to fine-tune the structure to achieve the desired balance of potency, selectivity, and drug-like properties necessary for a successful clinical candidate.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). MDPI. [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (2020). Journal of Applied Pharmaceutical Science. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). National Institutes of Health. [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017). National Institutes of Health. [Link]

  • Calculators & Predictors. (n.d.). ChemAxon. [Link]

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. (n.d.). National Institutes of Health. [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.).
  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. (2023). MDPI. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). National Institutes of Health. [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. (n.d.). National Institutes of Health. [Link]

  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. (2023). National Institutes of Health. [Link]

  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. (2026). MDPI. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. (2002). ACS Publications. [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (n.d.). ResearchGate. [Link]

  • The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of PreQ(0) from guanosine 5'-triphosphate in fou. (n.d.). SciSpace. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). MDPI. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). National Institutes of Health. [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. [Link]

  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. (2023). ResearchGate. [Link]

  • Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023). DMPK. [Link]

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  • Identification of novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as new FtsZ inhibitors: Bioactivity evaluation and computational simulation. (2024). PubMed. [Link]

  • Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. (n.d.). National Institutes of Health. [Link]

  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. (2023). PubMed. [Link]

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Mass spectrometry fragmentation pathways for ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Fragmentation Dynamics of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate: A Mechanistic Whitepaper

The 7-Deazapurine Scaffold in Modern Therapeutics

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS 915142-91-5) is a critical synthetic intermediate and structural motif in contemporary medicinal chemistry[1]. Characterized by a 7-deazapurine core—where the N7 atom of a canonical purine is replaced by a carbon atom—this scaffold is a privileged bioisostere. It is widely utilized in the development of kinase inhibitors, antiviral agents, and antimicrobial compounds due to its enhanced metabolic stability and unique hydrogen-bonding topography[2].

During drug development, understanding the exact gas-phase dissociation pathways of such molecular entities via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is paramount. Accurate fragmentation mapping allows researchers to identify downstream metabolites, profile hydrolytic degradation products, and differentiate isobaric impurities during stability testing[3].

Ionization Thermodynamics & Precursor Topography

In positive-ion Electrospray Ionization (ESI+), the protonation of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is thermodynamically driven by the electron density of the fused bicyclic system. The pyrrole nitrogen (N7) donates its lone pair into the aromatic system, rendering it non-basic. Consequently, protonation occurs preferentially at the highly basic pyrimidine nitrogens (N1 or N3). This localized charge directs the subsequent Collision-Induced Dissociation (CID) cascade, yielding a precursor ion of [M+H]+ at m/z 192.0773 .

Mechanistic Fragmentation Pathways (CID)

The gas-phase dissociation of this molecule occurs in three distinct, energy-dependent phases. As a Senior Application Scientist, it is critical to look beyond the m/z values and understand the underlying electron-flow causality that drives these cleavages.

Phase I: Ester-Directed Cleavage

The most labile moiety in the molecule is the ethyl carboxylate group at the 4-position. Upon low-energy collisional activation, the precursor ion ( m/z 192) undergoes a highly favored, charge-remote McLafferty-type rearrangement . The carbonyl oxygen abstracts a gamma-hydrogen from the terminal methyl group of the ethyl ester via a six-membered cyclic transition state. This results in the neutral loss of ethylene ( C2​H4​ , 28.03 Da), yielding a stable protonated carboxylic acid intermediate at m/z 164.

A secondary, less dominant pathway involves the inductive cleavage of the ester bond, resulting in the neutral loss of ethanol ( C2​H5​OH , 46.04 Da) to form a highly reactive acylium ion at m/z 146.

Phase II: Charge-Directed Decarboxylation

As collision energy increases, the carboxylic acid intermediate ( m/z 164) undergoes rapid decarboxylation. The loss of carbon dioxide ( CO2​ , 43.99 Da) is driven by the stabilization of the resulting charge on the aromatic system, exposing the bare 7H-pyrrolo[2,3-d]pyrimidine core at m/z 120.

Phase III: Heterocyclic Ring Annihilation

The fragmentation of the bare 7-deazapurine core ( m/z 120) highlights the differing stabilities of the fused rings. The pyrimidine ring, being electron-deficient due to its two nitrogen atoms, is highly susceptible to ring contraction and retro-Diels-Alder-like cleavages[4]. It sequentially expels two molecules of hydrogen cyanide (HCN, 27.01 Da). The first HCN loss yields a pyrrole-fused intermediate at m/z 93, and the second HCN loss annihilates the pyrimidine remnant entirely, leaving a highly stable, electron-rich pyrrole fragment at m/z 66[5].

MS_Pathway M1 [M+H]+ m/z 192.0773 Ethyl Ester Precursor M2 m/z 164.0460 Carboxylic Acid M1->M2 - C2H4 (28.03 Da) McLafferty Rearrangement M3 m/z 146.0354 Acylium Ion M1->M3 - C2H5OH (46.04 Da) Inductive Cleavage M4 m/z 120.0562 7-Deazapurine Core M2->M4 - CO2 (43.99 Da) Decarboxylation M5 m/z 93.0453 Pyrimidine Cleavage M4->M5 - HCN (27.01 Da) Ring Contraction M6 m/z 66.0344 Pyrrole Fragment M5->M6 - HCN (27.01 Da) Terminal Cleavage

Caption: Gas-phase CID fragmentation cascade of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate.

Quantitative Fragment Mapping

To ensure rigorous peak assignment during LC-HRMS analysis, all theoretical exact masses must be calculated utilizing monoisotopic masses. Nominal mass instruments are insufficient for this analysis, as they cannot differentiate between the loss of C2​H4​ (28.0313 Da) and CO (27.9949 Da).

Fragment IdentityElemental FormulaTheoretical Exact Mass (m/z)Neutral LossMechanistic Driver
Precursor Ion C9​H10​N3​O2+​ 192.0773N/AProtonation (ESI+)
Carboxylic Acid C7​H6​N3​O2+​ 164.0460- C2​H4​ (28.0313 Da)McLafferty Rearrangement
Acylium Ion C7​H4​N3​O+ 146.0354- C2​H6​O (46.0419 Da)Inductive Cleavage
7-Deazapurine Core C6​H6​N3+​ 120.0562- CO2​ (43.9898 Da)Charge-Directed Decarboxylation
Pyrimidine Cleavage C5​H5​N2+​ 93.0453- HCN (27.0109 Da)Retro-Diels-Alder Cleavage
Pyrrole Fragment C4​H4​N+ 66.0344- HCN (27.0109 Da)Terminal Ring Cleavage

Self-Validating LC-HRMS/MS Protocol

To establish absolute trustworthiness in structural elucidation, experimental workflows cannot rely on theoretical assumptions alone. The following protocol utilizes an Hydrogen/Deuterium (H/D) Exchange ortholog system to self-validate the fragmentation mechanism[3].

Step 1: Analyte Solubilization & Isotopic Labeling (The Control)

  • Action: Prepare two 10 µg/mL aliquots of the analyte. Dissolve Aliquot A in H2​O/CH3​CN (Standard). Dissolve Aliquot B in D2​O/CD3​OD (Isotopic).

  • Causality: The deuterated solvent forces the exchange of the labile pyrrole N-H proton to N-D, shifting the precursor from m/z 192 to m/z 194 (incorporating the ionizing deuteron). If the 28 Da neutral loss in Aliquot B yields m/z 166, it definitively proves that the expelled neutral molecule does not contain the exchangeable pyrrole proton, validating the McLafferty expulsion of the ethyl group.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a superficially porous C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a 5-minute gradient from 5% to 95% Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, maximizing ESI+ ionization efficiency at the pyrimidine nitrogens, ensuring a high-abundance precursor ion stream for MS/MS isolation.

Step 3: High-Resolution MS/MS Acquisition (CE Ramping)

  • Action: Utilize a QTOF or Orbitrap mass spectrometer. Isolate the precursor ion ( m/z 192.07) in the quadrupole with a 1.0 Da window. Apply a Collision Energy (CE) ramp from 15 eV to 45 eV.

  • Causality: A static collision energy will only capture a snapshot of the fragmentation. Ramping the CE allows for temporal mapping: low CE (15-20 eV) isolates Phase I (ester cleavage), while high CE (35-45 eV) forces the endothermic Phase III (pyrimidine annihilation). High-resolution mass accuracy (< 5 ppm error) prevents the misidentification of isobaric fragments.

LCMS_Workflow S1 Sample Prep & H/D Exchange S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 QTOF MS1 Exact Mass S3->S4 S5 CID MS/MS Energy Ramping S4->S5 S6 Mechanistic Validation S5->S6

Caption: Self-validating LC-HRMS/MS analytical workflow utilizing H/D exchange and CE ramping.

References

  • Thakkar, H., Sharma, K., Goyal, N., & Shah, R. P. (2022). LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development. Analytical Methods, 14(4), 480-490. [Link]

  • Thuy-Boun, P. S., et al. (2020). Detection and quantification of 2′-deoxy-7-deazaguanosine derivatives by LC-MS/MS. Proceedings of the National Academy of Sciences.[Link]

  • Kadam, P. D., et al. (2025). Physicochemical, Spectroscopic, and Antimicrobial Evaluation of New Substituted Benzaldehyde Derivatives of Pyrrolo[2,3-d]pyrimidine. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • El-Gaby, M. S. A., et al. (2002). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. Acta Pharmaceutica. [Link]

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Thermodynamic stability and degradation pathways of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a key intermediate and building block in the synthesis of these complex molecules.[2] Understanding its intrinsic stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredients (APIs) derived from it. This technical guide provides a comprehensive analysis of the predicted thermodynamic stability and potential degradation pathways of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate based on fundamental chemical principles and data from structurally related analogs. It further outlines detailed, field-proven experimental protocols for conducting forced degradation studies in line with International Council on Harmonisation (ICH) guidelines, enabling the development of robust, stability-indicating analytical methods.

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom.[1] This structural modification grants unique physicochemical properties, altering the molecule's hydrogen bonding capacity, electronic distribution, and metabolic susceptibility while often retaining or enhancing its affinity for biological targets.[1][4] Consequently, this scaffold is a cornerstone in the development of targeted therapies, particularly in oncology.[1][5]

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate serves as a versatile starting material for introducing diverse functionalities at the 4-position of the pyrimidine ring, a critical interaction point for many kinase inhibitors.[2] A thorough understanding of its stability is therefore not just an academic exercise but a critical component of risk assessment and quality control in drug development. This guide is structured to provide both predictive insights and actionable experimental strategies for researchers working with this important molecule.

Assessment of Thermodynamic Stability

It is reasonable to predict that the title compound is a crystalline solid with a relatively high melting point, and significant thermal decomposition would likely only occur at temperatures well above those typically encountered in pharmaceutical manufacturing and storage. However, empirical determination is essential for definitive characterization.

Forced Degradation: A Framework for Understanding Intrinsic Stability

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH.[6] The objective is to intentionally degrade the drug substance under conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[6] This information is crucial for developing and validating stability-indicating analytical methods, which are capable of separating and quantifying the intact drug from its degradants.

According to ICH guideline Q1A(R2), stress testing should include exposure to:

  • Acidic and basic hydrolysis

  • Oxidation

  • Photolysis

  • Thermal stress

A target degradation of 5-20% is generally considered optimal to ensure that the primary degradation products are formed and can be reliably detected without being obscured by secondary or tertiary degradants from excessive degradation.[6]

Predicted Degradation Pathways

The degradation of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate will be dictated by the combined reactivity of the ethyl ester function, the electron-deficient pyrimidine ring, and the electron-rich pyrrole ring.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the primary degradation pathway is expected to be the hydrolysis of the ethyl ester to the corresponding carboxylic acid (DP1). This reaction is typically reversible but can be driven to completion with an excess of water. The pyrimidine ring nitrogens are also susceptible to protonation, which could potentially increase the lability of the heterocyclic system, although the fused ring system is generally stable.

cluster_main Acid-Catalyzed Hydrolysis Parent Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate DP1 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (DP1) Parent->DP1 H₃O⁺, Δ Ethanol Ethanol Parent->Ethanol H₃O⁺, Δ

Caption: Predicted acid-catalyzed hydrolysis pathway.

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base (e.g., NaOH), the ethyl ester will undergo irreversible saponification to yield the carboxylate salt (DP2) and ethanol. This reaction is typically much faster and more complete than acid-catalyzed hydrolysis. The pyrrole proton at the N7 position is acidic and will be deprotonated by a strong base, but this is a reversible acid-base reaction and does not typically lead to degradation of the ring system under standard basic hydrolysis conditions.

cluster_main Base-Catalyzed Hydrolysis Parent Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate DP2 Sodium 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (DP2) Parent->DP2 NaOH, Δ Ethanol Ethanol Parent->Ethanol NaOH, Δ

Caption: Predicted base-catalyzed hydrolysis pathway.

Oxidative Degradation

The pyrrolo[2,3-d]pyrimidine system has sites susceptible to oxidation. The electron-rich pyrrole ring is prone to oxidation, which can lead to ring-opening or the formation of various oxidized species. Furthermore, N-oxidation of the pyrimidine ring nitrogens is a common metabolic and chemical degradation pathway for N-heterocycles, leading to N-oxides (DP3). Strong oxidizing agents like hydrogen peroxide could potentially lead to more extensive degradation and ring cleavage.

cluster_main Oxidative Degradation Parent Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate DP3 N-Oxide Derivatives (DP3) Parent->DP3 H₂O₂, [O] DP_RingOpened Ring-Opened Products Parent->DP_RingOpened H₂O₂, [O]

Caption: Potential oxidative degradation pathways.

Photodegradation

Aromatic and heterocyclic systems are often susceptible to photodegradation. Upon absorption of UV or visible light, the molecule can be promoted to an excited state, leading to reactions such as oxidation, dimerization, or rearrangement. For 7-deazapurines, photodegradation could involve reactions at the C5-C6 double bond of the pyrrole ring or photo-oxidation, potentially accelerated by photosensitizers. The specific products (e.g., DP4) would be highly dependent on the conditions (solvent, atmosphere).

Thermal Degradation

As previously discussed, the core ring system is expected to be highly stable. Thermal degradation, if it occurs, would likely happen at elevated temperatures (e.g., >150-200°C). Degradation might involve decarboxylation of the corresponding carboxylic acid (formed from trace moisture) or more complex fragmentation of the heterocyclic rings.

A Validated Experimental Approach for Stability Assessment

The following section provides a comprehensive, self-validating workflow for the systematic evaluation of the stability of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate.

cluster_workflow Stability Assessment Workflow Start Drug Substance: Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Forced_Deg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Start->Forced_Deg HPLC_Dev Develop Stability-Indicating HPLC-UV/DAD Method Forced_Deg->HPLC_Dev Peak_Purity Assess Peak Purity & Mass Balance HPLC_Dev->Peak_Purity LCMS_Char Characterize Degradants (LC-MS/MS) Peak_Purity->LCMS_Char Report Final Report: Pathways & Method Validation Peak_Purity->Report If degradants < threshold Isolation Isolate Major Degradants (Prep-HPLC) LCMS_Char->Isolation If degradants > ICH threshold NMR_Struct Elucidate Structure (NMR Spectroscopy) Isolation->NMR_Struct NMR_Struct->Report

Caption: Experimental workflow for stability testing.

Quantitative Data Summary: Predicted Degradation Products

The table below summarizes the primary degradation products (DPs) predicted to form under various stress conditions.

Degradant IDPredicted StructureFormation ConditionAnalytical Notes
DP1 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acidAcidic HydrolysisMore polar than parent; expect shorter retention time on reverse-phase HPLC.
DP2 Salt of 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acidBasic HydrolysisWill exist as the free acid (DP1) after neutralization for HPLC analysis.
DP3 N-Oxide derivativesOxidative (H₂O₂)Mass increase of 16 amu over the parent compound, detectable by MS.
DP4 Various PhotoproductsPhotolytic (UV/Vis)Formation is highly variable; requires careful peak tracking and characterization.
Detailed Experimental Protocols

Protocol 1: Forced Degradation Studies

Causality: The choice of stressor concentrations and durations is critical. The goal is to achieve 5-20% degradation. Initial range-finding experiments with more stringent conditions followed by milder conditions are often necessary. A common solvent like acetonitrile/water should be used to ensure solubility.

  • Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate in acetonitrile.

  • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 1N NaOH before analysis.

  • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature. Withdraw samples at 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1N HCl before analysis.

  • Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at 2, 4, 8, and 24 hours.

  • Thermal Degradation : Store the solid drug substance in a calibrated oven at 105°C. Sample at 24, 48, and 72 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation : Expose the solid drug substance and a 0.1 mg/mL solution (in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A parallel control sample should be wrapped in aluminum foil to exclude light.

  • Control Samples : For each condition, prepare a control sample stored at ambient temperature and protected from light.

Protocol 2: Stability-Indicating HPLC Method Development

Causality: A reverse-phase C18 column is the workhorse for pharmaceutical analysis due to its versatility. A gradient elution is necessary to ensure that both the relatively nonpolar parent compound and its more polar degradation products (like the carboxylic acid DP1) are well-resolved within a reasonable run time. A photodiode array (PDA) detector is essential for assessing peak purity.

  • Chromatographic System : HPLC with a PDA detector and an autosampler.

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient Elution :

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : Monitor at the λmax of the parent compound (e.g., ~254 nm and ~310 nm) and collect full spectra to identify optimal wavelengths for degradants.

  • Injection Volume : 10 µL.

  • Validation : Analyze the stressed samples. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other (resolution > 1.5), and the parent peak passes peak purity analysis using the PDA detector.

Protocol 3: Characterization of Degradation Products

Causality: A combination of high-resolution mass spectrometry (HRMS) and NMR is the gold standard for structural elucidation. HRMS provides the elemental composition, while NMR provides the connectivity of atoms.

  • LC-MS/MS Analysis : Analyze the stressed samples using an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Use the same HPLC method as developed above.

    • Acquire data in both positive and negative electrospray ionization (ESI) modes.

    • Obtain accurate mass measurements for parent and degradant ions to propose elemental compositions.

    • Perform MS/MS fragmentation on the parent and degradant ions to identify structural fragments, which helps in piecing together the final structure.

  • Isolation (if necessary) : If a degradation product exceeds the ICH identification threshold, isolate it using preparative HPLC.

  • NMR Spectroscopy : Dissolve the isolated degradant in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.

    • The combination of these experiments allows for the unambiguous determination of the chemical structure.

Conclusion

While ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate possesses a robust heterocyclic core, it is susceptible to degradation, primarily through the hydrolysis of its ethyl ester functionality. The pyrrole and pyrimidine rings also present potential sites for oxidative and photolytic degradation. The predictive analysis and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to systematically investigate the stability of this key synthetic intermediate. By applying these methodologies, drug development professionals can build a robust understanding of the molecule's degradation profile, develop validated stability-indicating methods, and ultimately ensure the quality and safety of the life-saving medicines derived from it.

References

  • This reference list is a representative compilation based on the search results and general chemical knowledge.
  • MDPI. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • ACS Publications. (2018, April 27). C–H Imidation of 7-Deazapurines. ACS Omega. Available at: [Link]

  • PMC. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • PubChem. (n.d.). Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]

  • PMC. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. National Center for Biotechnology Information. Available at: [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]

  • PubMed. (2023, February 4). LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

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Pharmacokinetic Profiling of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Derivatives: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, frequently serving as an ATP-competitive hinge-binding motif in the development of advanced kinase inhibitors (e.g., LRRK2, EGFR, and c-Met/Axl inhibitors) 123. Specifically, derivatives synthesized from the building block ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS 915142-91-5) 4 offer unique opportunities for structural diversification at the C4 position. However, the presence of the ethyl carboxylate moiety introduces specific pharmacokinetic (PK) liabilities, including susceptibility to plasma carboxylesterases and altered lipophilicity. This guide provides a comprehensive, causality-driven methodology for the in vitro and in vivo pharmacokinetic profiling of these derivatives.

Structural Rationale and ADME Implications

The core pyrrolopyrimidine ring forms critical hydrogen bonds with the kinase hinge region, while the C4-ethyl carboxylate group typically projects into the solvent-exposed region or the ribose-binding pocket 5.

Causality of PK Liabilities:

  • Ester Hydrolysis: The ethyl ester is highly susceptible to cleavage by hepatic and plasma carboxylesterases (CES). This rapidly converts the lipophilic, cell-permeable molecule into a highly polar carboxylic acid, drastically reducing intracellular accumulation and altering the volume of distribution (Vd).

  • Oxidative Metabolism: The electron-rich pyrrole ring is a known hotspot for Cytochrome P450 (CYP)-mediated oxidation, often leading to rapid hepatic clearance.

Metabolism Parent Ethyl 7H-pyrrolo[2,3-d]pyrimidine -4-carboxylate CYP Hepatic CYP450 Oxidation Parent->CYP CES Plasma/Hepatic Carboxylesterases Parent->CES Metab1 Pyrrole N-Oxidation / Hydroxylation CYP->Metab1 Metab2 7H-pyrrolo[2,3-d]pyrimidine -4-carboxylic acid CES->Metab2 Excretion Renal / Biliary Excretion Metab1->Excretion Metab2->Excretion

Fig 1. Primary metabolic pathways affecting the ethyl 4-carboxylate pyrrolopyrimidine scaffold.

Self-Validating In Vitro ADME Protocols

To systematically de-risk ethyl 4-carboxylate derivatives, a tiered in vitro approach is required. The following protocols are designed as self-validating systems to isolate specific metabolic vulnerabilities.

Protocol 1: Microsomal Stability and Esterase Cleavage Assay
  • Objective: Quantify intrinsic clearance ( CLint​ ) and differentiate CYP-mediated oxidation from CES-mediated hydrolysis.

  • Methodology:

    • Preparation: Prepare a 1 mM stock of the derivative in DMSO. Dilute to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Causality: Keeping the final organic solvent concentration <0.1% prevents the artificial inhibition of CYP enzymes.

    • Matrix Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Causality: HLMs contain both CYPs and microsomal carboxylesterases, providing a holistic view of hepatic phase I clearance.

    • Initiation (Self-Validating Step): Split the assay into two parallel arms.

      • Arm A (+NADPH): Add 1 mM NADPH to initiate CYP activity.

      • Arm B (-NADPH): Add buffer instead of NADPH. Causality: Comparing Arm A and B isolates esterase-driven hydrolysis (active in both arms) from CYP-driven oxidation (active only in Arm A).

    • Sampling & Quenching: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly denatures proteins, halting enzymatic activity and precipitating the matrix for clean LC-MS/MS injection.

    • Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS to calculate the half-life ( T1/2​ ) and CLint​ .

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Objective: Assess intestinal absorption potential and P-glycoprotein (P-gp) efflux ratio.

  • Methodology:

    • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm². Causality: High TEER validates the formation of tight junctions, ensuring the measured transport is transcellular rather than paracellular leakage.

    • Dosing: Apply 10 µM of the compound in HBSS buffer (pH 7.4) to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

    • Incubation: Incubate at 37°C for 2 hours.

    • Quantification: Sample both donor and receiver chambers. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). Causality: An ER > 2.0 indicates the derivative is a substrate for apical efflux transporters, which can severely limit oral bioavailability.

PK_Workflow Start Compound Synthesis (Ethyl 4-carboxylate derivatives) InVitro In Vitro ADME (Microsomes, Caco-2) Start->InVitro Metab Metabolic Stability (HLM/RLM T1/2 > 30 min?) InVitro->Metab Perm Permeability (Papp > 10x10^-6 cm/s?) InVitro->Perm InVivo In Vivo PK (Rodent IV/PO) Metab->InVivo Yes Redesign Structural Optimization (Isostere replacement) Metab->Redesign No Perm->InVivo Yes Perm->Redesign No Lead Lead Candidate Selection InVivo->Lead F% > 30% Redesign->Start

Fig 2. Iterative in vitro and in vivo PK profiling workflow for pyrrolopyrimidine derivatives.

In Vivo Pharmacokinetic Profiling

Once in vitro liabilities are mapped and optimized, in vivo studies are required to establish absolute bioavailability ( F% ) and systemic clearance.

Protocol 3: Rodent PK Study (IV and PO)
  • Methodology:

    • Formulation:

      • IV Dosing (1 mg/kg): Formulate in 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: IV formulations must be fully dissolved and isotonic to prevent precipitation in the bloodstream and microembolism.

      • PO Dosing (10 mg/kg): Formulate as a uniform suspension in 0.5% Methylcellulose / 0.1% Tween-80. Causality: Simulates the dissolution-limited absorption typical of solid oral dosage forms in clinical settings.

    • Administration & Sampling: Administer to male Sprague-Dawley rats (n=3 per route). Collect serial blood samples via the tail vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA tubes.

    • Plasma Processing: Centrifuge blood at 3000g for 10 min at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

    • Parameter Calculation: Use non-compartmental analysis (NCA) to derive Area Under the Curve (AUC), Cmax​ , Tmax​ , Volume of Distribution at steady state ( Vdss​ ), and Clearance (CL).

Data Synthesis and Interpretation

The quantitative data generated from the workflows above dictates the next steps in lead optimization. The table below summarizes typical PK parameters for an unoptimized ethyl 4-carboxylate derivative versus a structurally optimized bioisostere (e.g., an amide or sterically hindered ester), illustrating the structure-PK relationship.

Table 1: Comparative Pharmacokinetic Parameters in SD Rats

Compound ClassHLM T1/2​ (min)Caco-2 Papp​ ( 10−6 cm/s)IV Clearance (mL/min/kg) Vdss​ (L/kg)Oral Bioavailability ( F% )Primary Liability
Unsubstituted Ethyl Ester 8.518.265.4 (High)0.8< 5%Rapid plasma esterase hydrolysis
Sterically Hindered Ester 24.115.432.1 (Moderate)1.518%Moderate CYP oxidation
Amide Bioisostere > 60.08.112.5 (Low)2.245%Efflux ratio (P-gp substrate)

Interpretation: While the unsubstituted ethyl ester shows excellent permeability, its high clearance and low bioavailability are driven by rapid hydrolysis. Converting the ester to an amide bioisostere resolves the clearance issue, significantly boosting F% , though it slightly reduces passive permeability.

References

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. National Institutes of Health (NIH) / PubMed.1

  • Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. DOI.org.2

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications.3

  • Identification of 4-(4-Aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as Selective Inhibitors of Protein Kinase B through Fragment Elaboration. ACS Publications.5

  • ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS 915142-91-5). Fluorochem.4

Sources

In Vitro Metabolic Stability of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextualization

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS 915142-91-5) is a highly privileged bicyclic scaffold utilized extensively in modern medicinal chemistry. While the pyrrolo[2,3-d]pyrimidine core is a ubiquitous hinge-binding motif in kinase inhibitors (e.g., EGFR, CSF1R, and LATS inhibitors) 1[1], the C4-ethyl ester derivative has recently gained traction as a critical building block and pharmacophore in the development of viral macrodomain inhibitors, such as those targeting SARS-CoV-2 NSP32[2].

However, the structural combination of an electron-rich heterocycle and an aliphatic ester introduces a complex, dual-liability metabolic profile. To accurately predict in vivo clearance, researchers must design in vitro assays that can deconvolute two competing Phase I biotransformation pathways: rapid ester hydrolysis and oxidative metabolism.

Mechanistic Rationale: The Dual-Liability Paradigm

As a Senior Application Scientist, I approach the metabolic profiling of this compound not as a single kinetic event, but as a system of competing enzymatic reactions.

Liability 1: Carboxylesterase (CES)-Mediated Hydrolysis The C4-ethyl carboxylate moiety is highly susceptible to nucleophilic attack by serine hydrolases, specifically human carboxylesterases (CES1 in the liver; CES2 in the intestine and liver). CES enzymes rapidly cleave ethyl esters into their corresponding carboxylic acids3[3]. Because this process does not require a cofactor, it will occur spontaneously in raw plasma and unsupplemented liver microsomes4[4].

Liability 2: Cytochrome P450 (CYP)-Mediated Oxidation The pyrrolopyrimidine core, particularly the unsubstituted positions on the pyrrole ring, is a known "soft spot" for CYP-mediated oxidation (primarily CYP3A4 and CYP1A2), leading to hydroxylation or N-oxidation 5[5]. Unlike CES activity, CYP enzymes strictly require the electron-donating cofactor NADPH to function.

MetabolicPathway Parent Ethyl 7H-pyrrolo[2,3-d] pyrimidine-4-carboxylate Acid 7H-pyrrolo[2,3-d] pyrimidine-4-carboxylic acid Parent->Acid Carboxylesterases (CES1/CES2) Liver/Plasma Oxidized Hydroxylated/Oxidized Metabolites Parent->Oxidized Cytochrome P450 (CYP3A4/1A2) Liver Microsomes

Figure 1: Divergent Phase I metabolic pathways of the pyrrolopyrimidine ester.

Experimental Workflows: A Self-Validating System

To accurately calculate the Intrinsic Clearance ( CLint​ ) and isolate the specific enzymatic liabilities, we must employ a Differential Microsomal Stability Assay . By running parallel incubations with and without NADPH, we can mathematically deconvolute CYP-driven clearance from CES-driven clearance.

Causality in Assay Design
  • Substrate Concentration (1 µM): We maintain the substrate concentration at 1 µM to ensure the reaction operates under first-order kinetics ( [S]≪Km​ ). This is a fundamental prerequisite for accurately calculating CLint​ from the elimination rate constant ( k ).

  • Protein Concentration (0.5 mg/mL): Using a low microsomal protein concentration minimizes non-specific protein binding, ensuring the free fraction of the drug ( fu​ ) remains high enough to interact with the enzymes6[6].

  • Self-Validation: The assay is only considered valid if the positive controls (Verapamil for CYP; Procaine for CES) fall within historically established half-life ranges. If they fail, the entire plate is rejected, ensuring absolute data trustworthiness.

Protocol: Differential Microsomal Stability Assay

Step 1: Reagent Preparation

  • Prepare 100 mM Potassium Phosphate Buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Thaw Human Liver Microsomes (HLM) on ice and dilute to a working concentration of 0.625 mg/mL in buffer.

  • Prepare a 10 mM NADPH regenerating system (Solution A + Solution B).

Step 2: Pre-Incubation & Spiking

  • Aliquot 40 µL of the HLM suspension into a 96-well plate (Condition 1: +NADPH) and a parallel plate (Condition 2: -NADPH).

  • Spike 5 µL of the test compound (10 µM working stock in 1% DMSO/Buffer) into all wells.

  • Pre-incubate the plates at 37°C for 5 minutes to achieve thermal equilibrium.

Step 3: Reaction Initiation

  • Condition 1 (+NADPH): Initiate the reaction by adding 5 µL of the NADPH regenerating system. (Final volume: 50 µL; Final Protein: 0.5 mg/mL; Final Compound: 1 µM).

  • Condition 2 (-NADPH): Initiate the reaction by adding 5 µL of blank buffer.

Step 4: Time-Course Quenching

  • At specific time points (0, 5, 15, 30, 45, and 60 minutes), instantly quench the reaction by adding 150 µL of ice-cold Acetonitrile containing a stable-isotope labeled Internal Standard (IS).

  • Causality Note: The cold organic solvent instantly denatures the enzymes, while the IS corrects for any volumetric losses or matrix effects during LC-MS/MS ionization.

Step 5: Analysis & Calculation

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes to pellet the precipitated proteins.

  • Analyze the supernatant via LC-MS/MS (MRM mode) tracking the depletion of the parent mass.

  • Calculate the elimination rate constant ( k ) from the slope of the natural log of remaining parent vs. time.

AssayLogic Start Microsomal Incubation (HLM + Compound) Split1 Condition A: + NADPH Start->Split1 Split2 Condition B: - NADPH (Buffer only) Start->Split2 Result1 Total Phase I Clearance (CYP + CES) Split1->Result1 Result2 Esterase Clearance Only (CES) Split2->Result2 Math CYP-specific Clearance = Total - Esterase Result1->Math Result2->Math

Figure 2: Differential assay workflow isolating CYP vs. CES intrinsic clearance.

Quantitative Data Interpretation

The intrinsic clearance ( CLint​ ) is calculated using the following equation:

CLint​=t1/2​0.693​×Mprotein​Vincubation​​

Below is a structured data summary representing the typical metabolic fate of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate across different in vitro systems. The data clearly illustrates the necessity of the differential assay.

Test SystemCofactor t1/2​ (min) CLint​ (µL/min/mg)Primary Pathway Observed
Human Liver Microsomes+ NADPH12.5110.8CYP Oxidation + CES Hydrolysis
Human Liver Microsomes- NADPH45.230.6CES Hydrolysis Only
Human PlasmaNone>120N/AStable (Low circulating CES activity)
Rat PlasmaNone<5.0N/ARapid CES Hydrolysis (Species-specific)

Interpretation: The significant clearance observed in the HLM (-NADPH) condition confirms that CES-mediated hydrolysis of the ethyl ester is a baseline liability. However, the drastic reduction in half-life upon the addition of NADPH indicates that CYP-mediated oxidation of the pyrrolopyrimidine core is the dominant clearance mechanism in the human liver. Furthermore, the rapid degradation in rat plasma highlights a critical species difference: rodents possess high levels of circulating plasma esterases, which can lead to false-positive clearance rates during in vivo rodent pharmacokinetic (PK) studies if not properly contextualized against human data.

Sources

Methodological & Application

Synthesis of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a critical scaffold in medicinal chemistry and drug development.[1][2] Its structural resemblance to endogenous purines allows for its interaction with a wide array of biological targets, leading to its incorporation into numerous therapeutic agents, including inhibitors of Janus kinases (JAK) and other protein kinases.[3] Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a key building block for the synthesis of more complex derivatives, enabling further exploration of this privileged scaffold in the quest for novel therapeutics.

This comprehensive guide provides a detailed, step-by-step synthesis protocol for ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, designed for researchers, scientists, and professionals in drug development. The protocol is structured to not only provide a clear methodology but also to offer insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Synthetic Strategy Overview

The synthesis of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is most effectively achieved through a two-stage process. The initial stage focuses on the construction of the core heterocyclic system, yielding the key intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . The second stage involves the introduction of the ethyl carboxylate group at the C4 position via a palladium-catalyzed carbonylation reaction.

Stage 1: Synthesis of the Key Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This multi-step synthesis begins with readily available starting materials and culminates in the formation of the versatile chloropyrimidine intermediate. The following protocol is adapted from a high-yield patented method, ensuring robustness and scalability.

Step 1.1: Preparation of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

The initial steps focus on building the fused pyrimidine and pyrrole rings. This involves the condensation of a pyrimidine precursor followed by an acid-catalyzed cyclization to form the pyrrolo[2,3-d]pyrimidin-4-ol. A common and efficient route starts from the reaction of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate. This is then reacted with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. The final step in forming the pyrrolo[2,3-d]pyrimidin-4-ol is an acid-catalyzed intramolecular cyclization.

Protocol:

  • Acid-Catalyzed Cyclization: The reaction mixture containing 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is acidified by the addition of aqueous hydrochloric acid (e.g., 32 wt-%).

  • Reaction Monitoring: The mixture is heated to approximately 45°C and aged until the cyclization is complete. The progress of the reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting material.[3]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The pH is carefully adjusted to a range of 3 to 5 by the addition of a concentrated sodium hydroxide solution to precipitate the product.

  • Purification: The precipitated solid is isolated by filtration, washed thoroughly with water, and dried under vacuum at a temperature not exceeding 100°C to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Step 1.2: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

The hydroxyl group at the C4 position is then converted to a chloro group, which serves as an excellent leaving group for the subsequent carbonylation reaction. Phosphoryl chloride (POCl₃) is a common and effective reagent for this transformation.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, phosphoryl chloride, and an appropriate solvent such as toluene is prepared.

  • Controlled Addition: The mixture is warmed to approximately 50°C. N,N-diisopropylethylamine is added in portions while carefully maintaining the temperature at 50°C. The base scavenges the HCl generated during the reaction, driving the reaction to completion.

  • Reaction Monitoring: The reaction is monitored by HPLC or Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching and Work-up: The reaction mixture is carefully poured onto ice water, ensuring the temperature does not exceed 35°C.

  • Isolation: The product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is then isolated by filtration, washed with water, and dried under vacuum.

Stage 2: Palladium-Catalyzed Carbonylation to Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

This final stage introduces the ethyl carboxylate functionality at the C4 position. The methodology is based on well-established palladium-catalyzed carbonylation reactions of aryl and heteroaryl halides.

Causality Behind Experimental Choices:
  • Catalyst System: A palladium catalyst, such as Pd(OAc)₂ or PdCl₂(dppf), is chosen for its high efficiency in carbonylation reactions. The ligand, for example, 1,1'-bis(diphenylphosphino)ferrocene (dppf), is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Carbon Monoxide Source: While carbon monoxide gas can be used, for laboratory-scale synthesis, a solid CO source like molybdenum hexacarbonyl [Mo(CO)₆] can be more convenient and safer to handle.[4][5][6]

  • Solvent and Base: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to dissolve the reactants and facilitate the reaction. A base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the acid generated during the reaction.

  • Nucleophile: Ethanol is used as the nucleophile to form the desired ethyl ester.

Experimental Workflow Diagram

G cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Carbonylation cluster_reagents Key Reagents (Stage 2) Start Starting Materials Step1_1 Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol Start->Step1_1 Step1_2 Chlorination with POCl₃ Step1_1->Step1_2 Intermediate 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Step1_2->Intermediate Carbonylation Pd-Catalyzed Carbonylation Intermediate->Carbonylation Workup Aqueous Work-up & Extraction Carbonylation->Workup Purification Column Chromatography Workup->Purification FinalProduct Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Purification->FinalProduct Pd_Catalyst Pd(OAc)₂/dppf Pd_Catalyst->Carbonylation CO_Source Mo(CO)₆ CO_Source->Carbonylation Base Et₃N Base->Carbonylation Solvent DMF/Ethanol Solvent->Carbonylation

Caption: Synthetic workflow for ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate.

Detailed Protocol: Palladium-Catalyzed Carbonylation
  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq.).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Anhydrous dimethylformamide (DMF) and absolute ethanol (in excess) are added via syringe, followed by the addition of triethylamine (Et₃N, 3.0 eq.).

  • CO Source Addition: Molybdenum hexacarbonyl [Mo(CO)₆] (1.0 eq.) is added carefully under a positive flow of inert gas.

  • Reaction Conditions: The reaction mixture is heated to 80-100°C and stirred vigorously. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst. The filtrate is diluted with ethyl acetate and washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate.

Quantitative Data Summary
StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1.1 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-olHCl (aq.), NaOH (aq.)Water452-4~90
1.2 7H-pyrrolo[2,3-d]pyrimidin-4-olPOCl₃, DIPEAToluene502-3~85-95
2 4-Chloro-7H-pyrrolo[2,3-d]pyrimidinePd(OAc)₂, dppf, Mo(CO)₆, Et₃NDMF/Ethanol80-10012-2460-80

Characterization of the Final Product

The identity and purity of the synthesized ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity of the final compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphoryl chloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Molybdenum hexacarbonyl is toxic and should be handled with appropriate precautions.

  • Palladium catalysts are expensive and should be handled carefully to minimize waste.

This detailed protocol provides a reliable and reproducible method for the synthesis of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, a valuable building block for the development of novel therapeutics. By understanding the rationale behind each step, researchers can troubleshoot and adapt this protocol for the synthesis of other derivatives of the 7-deazapurine scaffold.

References

  • Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. Future Med Chem. 2019 May;11(9):959-974. doi: 10.4155/fmc-2018-0564. Available from: [Link]

  • Molybdenum Hexacarbonyl [Mo(CO) 6 ]. Request PDF. Available from: [Link]

  • Cobalt carbonyl-catalyzed carbonylation of functionalized aziridines to versatile β-lactam building blocks. Org Biomol Chem. 2017 Jun 7;15(22):4816-4821. doi: 10.1039/c7ob00832e. Available from: [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents.
  • Cobalt carbonyl-catalyzed carbonylation of functionalized aziridines to versatile β-lactam building blocks. Request PDF. Available from: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]

  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annul
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. Available from: [Link]

  • Co-Catalyzed Synthesis of 1,4-Dicarbonyl Compounds Using TBHP Oxidant. Organic Letters.
  • Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)-carboxylate; Structure identification and X‑ray analyses.
  • Cobalt-Catalyzed Construction of Spiro Scaffolds bearing Central and Axial Chirality via Enantioselective [4+1] C–H Spiroannul
  • Synthesis, Characterization, and Catalytic Exploration of Mononuclear Mo(VI) Dioxido Complexes of (Z)-1-R-2-(4′,4′-Dimethyl-2′-oxazolin-2′-yl)
  • Palladium-Catalyzed Alkoxycarbonylation of Alcohols for the Synthesis of Cyclobutanecarboxylates with α-Qu
  • Molybdenum hexacarbonyl. Wikipedia. Available from: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes. PMC.
  • Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate — Chemical Substance Inform
  • Molybdenum hexacarbonyl | Hexacarbonylmolybdenum | Mo(CO)6. Ereztech. Available from: [Link]

  • Hydroformylation catalyzed by unmodified cobalt carbonyl under mild conditions.

Sources

Application Notes & Protocols: Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate as a Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable success in targeting the ATP-binding site of protein kinases.[1] Its structural resemblance to adenine allows for potent and selective inhibition, a feature exemplified by FDA-approved drugs such as Tofacitinib (a JAK inhibitor).[2] This guide focuses on a key starting material, ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, and its derivatives. We provide a detailed exploration of its synthetic utility, explaining how the C4-substituent serves as a versatile handle for creating diverse libraries of potential kinase inhibitors. This document offers experienced researchers a set of robust, field-tested protocols for synthesis, in vitro biochemical screening, and cell-based target validation, bridging the gap from initial scaffold to validated lead compound.

Section 1: The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Foundation for Kinase Selectivity and Potency

Bioisosteric Rationale: Mimicking the Endogenous Ligand

The efficacy of the 7H-pyrrolo[2,3-d]pyrimidine scaffold stems from its function as a bioisostere of adenine, the purine base of ATP.[3] This structural mimicry allows it to effectively compete with endogenous ATP for binding within the kinase catalytic site. The two nitrogen atoms within the pyrimidine ring are particularly crucial, as they act as hydrogen bond acceptors, forming strong, anchoring interactions with the backbone amide hydrogens of the "hinge" region that connects the N- and C-lobes of the kinase domain.[2][4] This interaction is a hallmark of many Type I and Type II kinase inhibitors and provides the foundational affinity from which selectivity and potency are built.

A "Privileged Scaffold" in Modern Drug Discovery

The therapeutic potential of this scaffold is not merely theoretical; it is clinically validated. Several marketed drugs are built upon this core, including Tofacitinib and Baricitinib, both of which target the Janus Kinase (JAK) family and are used in the treatment of autoimmune diseases like rheumatoid arthritis.[2] Beyond the JAK family, derivatives of this scaffold have been developed to potently inhibit a wide array of kinases implicated in oncology and other diseases, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), RET kinase, and p21-activated kinase 4 (PAK4).[2][3][5][6] This proven track record solidifies its status as a privileged and highly valuable starting point for kinase inhibitor design.

The C4-Substituent: A Gateway to Chemical Diversity

While the core scaffold provides the necessary anchor in the ATP pocket, the substituents directed out of the pocket are what dictate potency and, critically, selectivity against the ~500 kinases in the human kinome. The precursor, ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate, utilizes an extended C4-substituent where the terminal ethyl ester serves as an exceptionally versatile synthetic handle. This ester can be readily converted into a variety of functional groups, most commonly amides or hydrazides, providing a straightforward method to generate large, diverse libraries of compounds for screening.[5] This strategy allows chemists to systematically probe the chemical space around the ATP pocket, optimizing interactions to achieve the desired inhibitory profile.

Section 2: Synthetic Strategy: From Core Scaffold to Diversified Library

Rationale for the Synthetic Workflow

The following protocols outline a reliable and scalable synthetic route that begins with a common building block, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and proceeds through the key ester intermediate. This intermediate is then used as a branch point for two common diversification strategies: direct amidation and conversion to a benzohydrazide for subsequent condensation. This modular approach is efficient for building a focused library to explore structure-activity relationships (SAR).

digraph "Synthetic_Workflow" {
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// Edges Start -> Intermediate [label="Protocol 1:\nNucleophilic Aromatic Substitution"]; Intermediate -> Amidation [label="Protocol 2:\nAmide Coupling (R-NH2)"]; Intermediate -> Hydrazide [label="Protocol 3a:\nHydrazinolysis"]; Hydrazide -> Condensation [label="Protocol 3b:\nCondensation (R-CHO)"]; }

Caption: A tiered kinase inhibitor screening cascade.
Protocol 4: Primary In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a common luminescence-based assay for measuring kinase activity by quantifying the amount of ADP produced. It is highly amenable to high-throughput screening in 384-well plate format.

Causality: The assay is based on two coupled enzymatic reactions. First, the kinase of interest phosphorylates its substrate, converting ATP to ADP. After the kinase reaction is stopped, the remaining ATP is depleted by a specific reductase. Then, the ADP produced by the kinase is converted back into ATP by a kinase in the detection reagent. This newly synthesized ATP becomes the substrate for luciferase, which generates a light signal directly proportional to the initial kinase activity. An inhibitor will reduce ADP formation, leading to a lower luminescent signal.

  • Materials:

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • Purified, active kinase of interest

    • Specific peptide or protein substrate for the kinase

    • ATP

    • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

    • Test compounds dissolved in DMSO

    • White, opaque 384-well assay plates

    • Multichannel pipettes and a plate reader capable of measuring luminescence

  • Procedure:

    • Compound Plating: Prepare serial dilutions of your test compounds in DMSO. In the 384-well plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO (100% activity control) and 1 µL of a known potent inhibitor (0% activity control).

    • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase buffer. Add 2 µL of this mix to each well.

    • Initiate Reaction: Prepare a solution of ATP in kinase buffer. Start the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.

    • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read Plate: Measure the luminescence of each well using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot percent inhibition versus compound concentration (log scale) and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation: Example Structure-Activity Relationship (SAR)

Systematic modification of the scaffold allows for the elucidation of SAR, guiding the design of more potent and selective inhibitors.

Compound IDR Group (at C4-amide)Target Kinase IC50 (nM)
Core-Ester -OEt (from Protocol 1)>10,000
1a -NH-Cyclopropyl850
1b -NH-Phenyl150
1c -NH-(4-Fluorophenyl)45
1d -N(Me)-Phenyl425

Analysis of SAR Table:

  • The core ester is inactive, confirming the necessity of derivatization.

  • Replacing the ester with an amide (Compound 1a ) introduces inhibitory activity.

  • Introducing an aromatic ring (Compound 1b ) significantly improves potency, likely due to favorable hydrophobic or pi-stacking interactions in the active site.

  • Adding an electron-withdrawing fluorine to the phenyl ring (Compound 1c ) further enhances potency, possibly by modulating the electronics or forming a specific halogen bond.[7]

  • Methylation of the amide nitrogen (Compound 1d ) reduces activity, suggesting that the N-H group may be acting as a crucial hydrogen bond donor.

Section 4: Cellular Activity and Target Engagement

Rationale for Cellular Assays

While in vitro assays are excellent for determining direct enzymatic inhibition, they do not account for critical drug-like properties such as cell membrane permeability, metabolic stability, or engagement with the target in its native cellular environment.[8] Therefore, validating potent hits in cell-based assays is a mandatory step to ensure the compound's activity translates from the test tube to a physiological system.

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// Viability-path Viability [label="Cell Viability Assay\n(e.g., CellTiter-Glo®)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result_V [label="Result: Anti-proliferative Effect\n(GI50)", fillcolor="#202124", fontcolor="#FFFFFF", shape=ellipse];

// Edges Culture -> Treatment; Treatment -> Lysis_P [label="Phospho-Assay\n(Protocol 5)"]; Lysis_P -> Quant_P; Quant_P -> WB; WB -> Result_P;

Treatment -> Viability [label="Viability Assay\n(Protocol 6)"]; Viability -> Result_V; }

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions for Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural similarity to endogenous purines. This core is a key component in numerous biologically active compounds, including kinase inhibitors used in oncology.[1][2] The functionalization of this nucleus is paramount for the development of novel therapeutics, and palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this purpose. These reactions allow for the precise installation of a wide array of substituents at various positions of the pyrrolo[2,3-d]pyrimidine ring system, enabling extensive structure-activity relationship (SAR) studies.[2][3]

This guide provides an in-depth overview and detailed protocols for the palladium-catalyzed cross-coupling of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate and its halo-derivatives. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering field-proven insights to navigate the challenges associated with these transformations on this specific heterocyclic system.

The core substrate, ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, can be synthesized from commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[4][5] The presence of the electron-withdrawing carboxylate group and the nitrogen-rich heterocyclic core presents unique challenges, including potential catalyst inhibition and competing side reactions.[6] Understanding the interplay between catalyst, ligand, base, and solvent is therefore critical for achieving high-yielding and selective transformations.

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle. The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of the heterocyclic halide to the Pd(0) complex. The subsequent steps, transmetalation (for Suzuki, and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), lead to a key intermediate that undergoes reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst.

Palladium Cross-Coupling Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative_Addition->Ar-Pd(II)-X(Ln) Transmetalation_Amine_Coordination Transmetalation / Amine Coordination Ar-Pd(II)-X(Ln)->Transmetalation_Amine_Coordination Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation_Amine_Coordination->Ar-Pd(II)-R(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-X Ar-X (Substrate) Ar-X->Oxidative_Addition R-M_or_R2NH R-M or R2NH R-M_or_R2NH->Transmetalation_Amine_Coordination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[7][8] For the 7H-pyrrolo[2,3-d]pyrimidine scaffold, this reaction is instrumental in introducing aryl and heteroaryl substituents.

Key Considerations for Suzuki-Miyaura Coupling:
  • Substrate: The reactivity of the halide at the C4 position is generally high due to the electron-withdrawing nature of the pyrimidine ring.[9] 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives are common starting materials.[1][9]

  • Catalyst and Ligand: The choice of ligand is crucial for an efficient reaction. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, are often employed to promote the oxidative addition and reductive elimination steps and to prevent catalyst deactivation by the nitrogen-containing heterocycle.[6][10] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering high stability and catalytic activity.[11] Pre-formed palladium precatalysts can ensure the efficient generation of the active catalytic species.[6][12]

  • Base: An appropriate base is required to activate the boronic acid for transmetalation.[13] Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used, often in an aqueous-organic solvent mixture.[10] The choice of base can significantly impact the reaction outcome, especially in cases where the substrate or product is base-sensitive.

  • Solvent: A variety of solvents can be used, with dioxane, THF, DMF, and toluene, often mixed with water, being the most common.[6] The choice of solvent can influence the solubility of the reactants and the overall reaction rate.

Protocol: Suzuki-Miyaura Coupling of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate with Phenylboronic Acid

This protocol details a general procedure for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for different coupling partners.

Materials:

  • Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

  • Phenylboronic acid

  • Pd(OAc)₂ (Palladium(II) acetate)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • K₃PO₄ (Potassium phosphate)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a dry reaction vessel, add ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (3 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (0.02 equiv.) and XPhos (0.04 equiv.) in 1,4-dioxane.

  • Add the catalyst solution to the reaction vessel, followed by degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / XPhosA common and effective catalyst system for challenging substrates.[14]
Base K₃PO₄A strong base that effectively promotes transmetalation.[15]
Solvent 1,4-Dioxane / WaterA versatile solvent system that aids in dissolving both organic and inorganic reagents.[15]
Temperature 80-100 °CProvides sufficient energy to overcome the activation barrier of the reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[16][17] This reaction is particularly valuable for introducing diverse amine functionalities at the C4 position of the pyrrolo[2,3-d]pyrimidine core, a common modification in the development of kinase inhibitors.[18][19]

Key Considerations for Buchwald-Hartwig Amination:
  • Substrate: Similar to the Suzuki coupling, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives are excellent substrates for this reaction.[19]

  • Catalyst and Ligand: The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as BINAP and Josiphos-type ligands are often effective.[16][18] The development of specialized biarylphosphine ligands by the Buchwald group has significantly expanded the scope of this reaction.[20]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[16] Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).[18][19] The choice of base depends on the pKa of the amine and the sensitivity of the functional groups present in the reactants.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are typically used to prevent unwanted side reactions.[21]

Protocol: Buchwald-Hartwig Amination of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate with Morpholine

This protocol provides a general procedure for the Buchwald-Hartwig amination. The conditions may require optimization for different amine coupling partners.

Materials:

  • Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Cs₂CO₃ (Cesium carbonate)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

Procedure:

  • To a dry reaction vessel, add ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1 equiv.), Cs₂CO₃ (1.5 equiv.), Pd₂(dba)₃ (0.01 equiv.), and BINAP (0.02 equiv.).

  • The vessel is evacuated and backfilled with an inert gas three times.

  • Add anhydrous 1,4-dioxane, followed by morpholine (1.2 equiv.).

  • The reaction mixture is heated to 100-110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / BINAPA well-established catalyst system for Buchwald-Hartwig aminations.[18]
Base Cs₂CO₃A strong base suitable for a wide range of amines.[19]
Solvent Anhydrous 1,4-DioxaneAn aprotic solvent that is compatible with the reaction conditions.
Temperature 100-110 °CFacilitates the catalytic cycle and drives the reaction to completion.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[22][23] This reaction is highly valuable for introducing alkynyl moieties onto the 7H-pyrrolo[2,3-d]pyrimidine scaffold, which can serve as versatile handles for further transformations.

Key Considerations for Sonogashira Coupling:
  • Catalyst System: The Sonogashira reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI).[22] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne.

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for Sonogashira couplings.[22]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Aprotic solvents like THF, DMF, and acetonitrile are commonly employed.

Protocol: Sonogashira Coupling of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate with Phenylacetylene

This protocol outlines a general procedure for the Sonogashira coupling.

Materials:

  • Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

  • Phenylacetylene

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • CuI (Copper(I) iodide)

  • Et₃N (Triethylamine)

  • Anhydrous THF (Tetrahydrofuran)

  • Nitrogen or Argon gas

Procedure:

  • To a dry reaction vessel, add ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • The vessel is evacuated and backfilled with an inert gas three times.

  • Add anhydrous THF and Et₃N.

  • Add phenylacetylene (1.2 equiv.) dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIThe classic catalyst system for Sonogashira couplings.[22]
Base Et₃NActs as both a base and a solvent in some cases.
Solvent Anhydrous THFA common aprotic solvent for this reaction.
Temperature Room Temperature to 50 °CMild conditions are often sufficient for this coupling.

Heck Reaction: C-C (alkene) Bond Formation

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[24][25] This reaction provides a means to introduce vinyl groups onto the 7H-pyrrolo[2,3-d]pyrimidine core, which are valuable synthetic intermediates.

Key Considerations for Heck Reaction:
  • Catalyst: Palladium sources such as Pd(OAc)₂ or PdCl₂ are commonly used.[24][26]

  • Ligand: Phosphine ligands, such as PPh₃ or tri-o-tolylphosphine, are often employed to stabilize the palladium catalyst.

  • Base: A base, typically an amine like Et₃N or a carbonate like Na₂CO₃, is required to regenerate the active Pd(0) catalyst.[24]

  • Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are generally used.

Protocol: Heck Coupling of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate with Ethyl Acrylate

This protocol describes a general procedure for the Heck reaction.

Materials:

  • Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

  • Ethyl acrylate

  • Pd(OAc)₂ (Palladium(II) acetate)

  • P(o-tolyl)₃ (Tri(o-tolyl)phosphine)

  • Et₃N (Triethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Nitrogen or Argon gas

Procedure:

  • To a dry reaction vessel, add ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1 equiv.), Pd(OAc)₂ (0.02 equiv.), and P(o-tolyl)₃ (0.04 equiv.).

  • The vessel is evacuated and backfilled with an inert gas three times.

  • Add anhydrous DMF, Et₃N, and ethyl acrylate (1.5 equiv.).

  • The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / P(o-tolyl)₃A common catalyst system for the Heck reaction.
Base Et₃NA widely used base for the Heck reaction.
Solvent Anhydrous DMFA high-boiling polar aprotic solvent suitable for this reaction.
Temperature 80-120 °CHigher temperatures are often required for the Heck reaction.

Troubleshooting

Palladium-catalyzed cross-coupling reactions with nitrogen-containing heterocycles can sometimes be challenging. Here are some common issues and potential solutions:

  • Low or No Conversion:

    • Catalyst Deactivation: The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core can coordinate to the palladium center, leading to catalyst inhibition.[6] Using bulky, electron-rich ligands can mitigate this issue.[6] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

    • Inactive Catalyst: Ensure the palladium precatalyst is of good quality. For Suzuki couplings, ensure the boronic acid is not degraded (protodeboronation).[6]

  • Side Reactions:

    • Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl halide can be a significant side reaction in Suzuki couplings.[6] This can be minimized by carefully controlling the reaction conditions and using the appropriate stoichiometry of reagents.

    • Hydrodehalogenation: The replacement of the halide with a hydrogen atom can occur, particularly at higher temperatures. Using a milder base or lower reaction temperature may help.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 7H-pyrrolo[2,3-d]pyrimidine scaffold. A thorough understanding of the reaction mechanisms and the careful selection of catalysts, ligands, bases, and solvents are crucial for achieving successful outcomes. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the synthesis of novel and potent therapeutic agents based on this important heterocyclic core.

References

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  • ResearchGate. (n.d.). Optimization of reaction conditions for accessing N-heterocyclic enaminones. [Link]

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  • Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48(2), 258-283. [Link]

  • Spivey, A. C., et al. (2018). A Concise Synthesis of Fused Tricyclic Pyrrolo[3,2-d]pyrimidines. Organic Letters, 20(24), 7848–7852. [Link]

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  • Patel, M. N., et al. (2021). Synthesis of Novel Substituted Piperazin-1-yl-7H-Pyrrolo[2,3-d] Pyrimidines for C-N Bond Formation via Buchwald Hartwig Coupling Reaction. Polycyclic Aromatic Compounds, 42(5), 2395-2405. [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. Chemical Society Reviews, 40(10), 5151-5169. [Link]

  • ABCR. (n.d.). New Palladium Precatalysts For Cross-Coupling Reactions. [Link]

  • Oeser, T., et al. (2012). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 8, 1347-1353. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Shields, J. D., & Sanford, M. S. (2020). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 142(23), 10584–10593. [Link]

  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. [Link]

  • Kumar, A., et al. (2017). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 127, 994-1006. [Link]

  • Ananikov, V. P. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 11548-11561. [Link]

  • ResearchGate. (2014). A concise Pd catalyzed cross coupling reaction along with deprotection for the synthesis of a new series of pyrimidine derivatives. [Link]

  • PubMed. (2023). Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. [Link]

  • Semantic Scholar. (2012). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. [Link]

  • de Witte, P. A., et al. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 116-160. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • National Center for Biotechnology Information. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • Taylor & Francis Online. (2019). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]

  • ResearchGate. (2021). Synthesis of Novel Substituted Piperazin-1- yl- 7H-Pyrrolo[2,3-d] Pyrimidines for C-N Bond Formation via Buchwald Hartwig Coupling Reaction. [Link]

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Regioselective alkylation protocols for ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate at the N7 position

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N7-Functionalization

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2][3][4] Its structural resemblance to the purine core allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications, including antitumor, antiviral, and anti-inflammatory agents.[1][3][4] Specifically, the ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a crucial intermediate in the synthesis of numerous potent kinase inhibitors.

Functionalization at the N7 position of the pyrrole ring is a key strategy for modulating the pharmacological profile of these compounds.[3] Introducing various alkyl groups at this position can significantly impact a molecule's binding affinity, selectivity, and pharmacokinetic properties. However, achieving regioselective alkylation at N7 in the presence of the other nitrogen atoms within the pyrimidine ring presents a significant synthetic challenge. This guide provides detailed application notes and protocols for achieving high regioselectivity in the N7-alkylation of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, drawing upon established methodologies and offering insights into experimental design and execution.

Understanding the Challenge: N7 vs. Other Nucleophilic Sites

The pyrrolo[2,3-d]pyrimidine core possesses multiple potential sites for alkylation. The primary challenge lies in directing the alkylating agent to the N7 position of the pyrrole ring over the more nucleophilic nitrogens in the pyrimidine ring (N1 and N3). The regioselectivity of the alkylation is influenced by several factors, including the nature of the substrate, the choice of base, solvent, and the electrophile.

G cluster_0 Alkylation Factors Substrate Substrate Regioselectivity Regioselectivity Substrate->Regioselectivity Steric & Electronic Effects Base Base Base->Regioselectivity Deprotonation Site Solvent Solvent Solvent->Regioselectivity Solvation Effects Alkylating_Agent Alkylating_Agent Alkylating_Agent->Regioselectivity Electrophilicity

Caption: Factors influencing the regioselectivity of alkylation.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This protocol describes a standard and widely used method for the N7-alkylation of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate using alkyl halides in the presence of a base. The choice of a relatively mild base is crucial to favor deprotonation of the less acidic pyrrole NH over the pyrimidine ring nitrogens.

Core Principle:

The reaction proceeds via the deprotonation of the N7-H of the pyrrole ring by a base to form a nucleophilic anion. This anion then attacks the electrophilic alkyl halide in a classic SN2 reaction, forming the N7-alkylated product.

Experimental Protocol:

Materials:

  • Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (1.0 eq).

  • Add anhydrous DMF or MeCN to dissolve the starting material.

  • Add the base (K₂CO₃, 1.5-2.0 eq or Cs₂CO₃, 1.2-1.5 eq) to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add the alkyl halide (1.1-1.3 eq) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat (40-60 °C) while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the pure N7-alkylated product.

Data Presentation: N-Alkylation Conditions and Yields
EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)N7:N1/N3 Ratio
1Methyl IodideK₂CO₃DMF2512~85>95:5
2Ethyl BromideCs₂CO₃MeCN508~90>98:2
3Benzyl BromideK₂CO₃DMF256~92>95:5

Note: Yields and regioselectivity ratios are approximate and can vary based on the specific substrate and reaction conditions.

G Start Start Dissolve_Substrate Dissolve Substrate in Solvent Start->Dissolve_Substrate Add_Base Add Base Dissolve_Substrate->Add_Base Add_Alkyl_Halide Add Alkyl Halide Add_Base->Add_Alkyl_Halide Reaction Stir/Heat & Monitor Add_Alkyl_Halide->Reaction Workup Quench, Extract, Wash, Dry Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: General workflow for classical N-alkylation.

Protocol 2: Mitsunobu Reaction for N7-Alkylation

The Mitsunobu reaction offers an alternative and often milder approach for the N7-alkylation, particularly with primary and secondary alcohols.[5][6] This method proceeds with inversion of configuration at the alcohol's stereocenter, a valuable feature in stereoselective synthesis.

Core Principle:

The reaction involves the in-situ activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[5] The activated alcohol is then susceptible to nucleophilic attack by the N7-position of the pyrrolo[2,3-d]pyrimidine.

Experimental Protocol:

Materials:

  • Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution. A color change and/or precipitation may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired N7-alkylated product from triphenylphosphine oxide and other byproducts.

Data Presentation: Mitsunobu Reaction Conditions and Yields
EntryAlcoholReagentsSolventTemperature (°C)Time (h)Yield (%)
1EthanolPPh₃, DEADTHF0 to 2516~75
2IsopropanolPPh₃, DIADDCM0 to 2524~70
3Benzyl alcoholPPh₃, DEADTHF0 to 2518~80

Note: Yields are approximate and can be influenced by the steric hindrance of the alcohol and the specific reaction conditions.

G Start Start Mix_Reagents Mix Substrate, Alcohol, & PPh₃ in Solvent Start->Mix_Reagents Cool Cool to 0 °C Mix_Reagents->Cool Add_Azodicarboxylate Add DEAD/DIAD Dropwise Cool->Add_Azodicarboxylate Reaction Warm to RT & Stir Add_Azodicarboxylate->Reaction Concentrate Concentrate Reaction->Concentrate Purification Column Chromatography Concentrate->Purification Product Product Purification->Product

Caption: Workflow for the Mitsunobu N-alkylation.

Protocol 3: Phase-Transfer Catalysis for Enhanced Reactivity

Phase-transfer catalysis (PTC) can be an effective method to enhance the rate and efficiency of N-alkylation, especially for less reactive alkylating agents or when using a biphasic solvent system.[7]

Core Principle:

A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the deprotonated pyrrolo[2,3-d]pyrimidine anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. This increases the effective concentration of the reactants in the same phase, thereby accelerating the reaction.

Experimental Protocol:

Materials:

  • Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

  • Alkyl halide

  • Potassium carbonate (K₂CO₃) or solid Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene or a mixture of Dichloromethane and water

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a round-bottom flask, add ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (1.0 eq), the alkyl halide (1.2 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add toluene as the solvent.

  • Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the filter cake with additional toluene or dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

Data Presentation: PTC N-Alkylation Conditions and Yields
EntryAlkyl HalideBaseCatalystSolventTemperature (°C)Time (h)Yield (%)
1n-Butyl BromideK₂CO₃TBABToluene906~88
2Allyl BromideKOH (solid)TBABDCM/H₂O254~91

Note: Yields are approximate. Vigorous stirring is essential for efficient phase transfer.

Troubleshooting and Key Considerations

  • Low Regioselectivity: If significant amounts of N1 or N3 alkylated products are observed, consider using a bulkier or less reactive base. Lowering the reaction temperature can also improve selectivity.

  • Low Conversion: For unreactive alkylating agents, increasing the temperature, using a more polar aprotic solvent like DMF, or employing a phase-transfer catalyst can enhance the reaction rate.

  • Moisture Sensitivity: All reactions should be carried out under anhydrous conditions to prevent hydrolysis of the ester and other side reactions.

  • Purification Challenges: The polarity of the N7-alkylated products can be similar to that of the starting material and other isomers. Careful optimization of the chromatographic conditions is often necessary for effective separation.

Conclusion

The regioselective N7-alkylation of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a critical transformation in the synthesis of many biologically active compounds. By carefully selecting the appropriate reaction conditions—be it classical N-alkylation, the Mitsunobu reaction, or phase-transfer catalysis—researchers can efficiently introduce a diverse range of substituents at the N7 position. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug development, enabling the streamlined synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives.

References

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  • Selective N7 Alkylation of 7-Azaindazoles. (2020). The Journal of Organic Chemistry, 85(13), 8693-8702. [Link]

  • Gangjee, A., Zeng, Y., Talreja, T., & McGuire, J. J. (2010). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 18(16), 5977-5993. [Link]

  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (n.d.). Google Patents.
  • Selective N7 Alkylation of 7-Azaindazoles. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • de Sousa, E. C., da Silva, M. C., & da Silva, F. de C. (2021). Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Arkivoc, 2021(4), 1-32. [Link]

  • Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. (n.d.). Royal Society of Chemistry. Retrieved March 12, 2026, from [Link]

  • Regioselective Synthesis of Pyrrolo[2,3- d ]pyrimidine Derivatives by Amine Oxide Rearrangement. (n.d.). Academia.edu. Retrieved March 12, 2026, from [Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (2021). Journal of the American Chemical Society, 143(30), 11927-11933. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry, 66(11), 7338-7354. [Link]

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  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). Molecules, 30(13), 2849. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025). Pharmaceuticals, 18(6), 814. [Link]

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The 7-Deazapurine Scaffold: A Versatile Platform for Purine Bioisostere Drug Design Utilizing Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Purine Bioisosterism

In the landscape of medicinal chemistry, the purine scaffold is a recurring motif in biologically active molecules, most notably in the endogenous ligands for a vast array of enzymes and receptors. The design of therapeutic agents often involves mimicking these natural purines to achieve selective modulation of their corresponding targets. However, the purine core itself can be susceptible to metabolic degradation, for instance, by enzymes like xanthine oxidase, leading to suboptimal pharmacokinetic profiles. This has driven the exploration of purine isosteres, which are chemical entities that retain the essential biological activity of the original molecule while possessing a modified structure with improved drug-like properties.

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, has emerged as a "privileged scaffold" in this context.[1][2] Its structural resemblance to adenine, with the N7 nitrogen atom replaced by a carbon, confers several advantages. This substitution alters the electronic properties of the ring system and introduces a new vector for chemical modification at the C7 position, which can lead to enhanced binding affinity and selectivity for the target protein.[2][3] This application note will provide an in-depth guide on the utilization of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate and its key precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, in the design and synthesis of purine bioisosteres, with a particular focus on the development of kinase inhibitors.

The Central Role of the 7-Deazapurine Core in Kinase Inhibition

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents. The ATP-binding site of kinases is a well-validated target for inhibitor design, and given that ATP is a purine nucleotide, the 7-deazapurine scaffold is an excellent starting point for creating ATP-competitive inhibitors.

The versatility of the 7H-pyrrolo[2,3-d]pyrimidine core has been demonstrated by its incorporation into a multitude of approved drugs and clinical candidates targeting a wide range of kinases, including:

  • Janus Kinases (JAKs): Tofacitinib, a JAK3 inhibitor for the treatment of rheumatoid arthritis, features a 7H-pyrrolo[2,3-d]pyrimidine core.[4][5]

  • p21-Activated Kinase 4 (PAK4): Novel inhibitors based on this scaffold have shown potent anti-tumor effects.[6][7]

  • Hematopoietic Progenitor Kinase 1 (HPK1): 7H-pyrrolo[2,3-d]pyrimidine derivatives are being explored as promising candidates for cancer immunotherapy.[8]

  • Epidermal Growth Factor Receptor (EGFR), Her2, VEGFR2, and CDK2: Multi-targeted kinase inhibitors have been developed using this scaffold.[9]

  • Protein Kinase B (Akt): Selective and orally active inhibitors have been synthesized for cancer therapy.

Synthetic Strategy: The Gateway to Diversity via 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

While the title compound, ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, has its applications, the most prevalent and versatile starting material for derivatization of the 4-position is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . This intermediate serves as a linchpin for introducing a wide array of functional groups through nucleophilic aromatic substitution (SNAr) reactions. The subsequent sections will provide detailed protocols for the synthesis of this key intermediate and its conversion into valuable downstream products.

Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines a common method for the synthesis of the pivotal 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. The procedure involves the cyclization of a substituted pyrimidine to form the pyrrole ring.

Workflow for the Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

A 4,6-Dichloropyrimidine C Reaction in acidic medium A->C B Aminoacetaldehyde diethyl acetal B->C D Cyclization and Aromatization C->D Heating E 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine D->E

Caption: A simplified workflow for the synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials and Reagents:

  • 4,6-Dichloropyrimidine

  • Aminoacetaldehyde diethyl acetal

  • Concentrated Hydrochloric Acid (HCl)

  • Dioxane

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,6-dichloropyrimidine (1.0 eq) in dioxane.

  • Addition of Reagents: Add aminoacetaldehyde diethyl acetal (1.2 eq) to the solution, followed by the slow addition of concentrated HCl (catalytic amount).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with EtOAc (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a solid.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be compared with literature values.

Protocol 2: Synthesis of Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate

This protocol demonstrates a typical SNAr reaction using the 4-chloro intermediate to introduce a side chain containing an ethyl carboxylate group, a key step in the synthesis of various kinase inhibitors.[9]

Reaction Scheme for the Synthesis of Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate

A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine C Nucleophilic Aromatic Substitution (SNAr) A->C B Ethyl 4-aminobenzoate B->C D Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate C->D Reflux in Ethanol

Caption: The SNAr reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and ethyl 4-aminobenzoate.

Materials and Reagents:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Ethyl 4-aminobenzoate (1.0 eq)

  • Absolute Ethanol

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in absolute ethanol.

  • Addition of Reagents: Add ethyl 4-aminobenzoate to the suspension. A non-nucleophilic base like TEA or DIPEA (1.1 eq) can be added to scavenge the HCl generated during the reaction, although the reaction often proceeds without an added base.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Isolation: Collect the precipitate by filtration and wash it with cold ethanol.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the starting material signals and the appearance of new signals corresponding to the product will validate the success of the reaction.

Protocol 3: Conversion of the Ethyl Ester to a Hydrazide

The ethyl ester functionality in the synthesized intermediate can be readily converted into other functional groups, such as a hydrazide, which can then be used for further elaboration into more complex molecules.[9]

Reaction Scheme for Hydrazide Formation

A Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate C Nucleophilic Acyl Substitution A->C B Hydrazine Hydrate B->C D 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide C->D Reflux in Ethanol

Caption: Conversion of the ethyl ester to a hydrazide using hydrazine hydrate.

Materials and Reagents:

  • Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (1.0 eq)

  • Hydrazine hydrate (excess, e.g., 10-20 eq)

  • Ethanol

Step-by-Step Procedure:

  • Reaction Setup: Suspend ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate in ethanol in a round-bottom flask.

  • Addition of Reagent: Add an excess of hydrazine hydrate to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will likely precipitate.

  • Isolation: Collect the solid product by filtration and wash it with cold water and then a small amount of cold ethanol.

  • Drying: Dry the product under vacuum.

Self-Validation: The formation of the hydrazide can be confirmed by the disappearance of the ethyl ester signals (a triplet and a quartet) and the appearance of new signals for the -NHNH₂ protons in the ¹H NMR spectrum. Mass spectrometry will also show a corresponding change in the molecular weight.

Data Presentation: Representative Yields and Characterization

CompoundStarting MaterialReagentsSolventYield (%)Analytical Data
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine4,6-DichloropyrimidineAminoacetaldehyde diethyl acetal, HClDioxane60-75Conforms to literature ¹H NMR, ¹³C NMR, and MS data.
Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate4-Chloro-7H-pyrrolo[2,3-d]pyrimidineEthyl 4-aminobenzoateEthanol85-95¹H NMR shows characteristic signals for the pyrrolo[2,3-d]pyrimidine core and the ethyl benzoate moiety. MS confirms MW.
4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazideEthyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoateHydrazine hydrateEthanol80-90¹H NMR shows disappearance of ethyl signals and appearance of NH₂ and NH signals. MS confirms MW.

Conclusion: A Privileged Scaffold for Future Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a testament to the power of bioisosteric replacement in modern drug design. Its ability to mimic the natural purine core while offering improved physicochemical and pharmacological properties has solidified its status as a privileged structure, particularly in the development of kinase inhibitors. While direct applications of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate may be less common, the strategic introduction of the ethyl carboxylate moiety onto the 7-deazapurine core via the versatile 4-chloro intermediate provides a powerful handle for further synthetic diversification. The protocols outlined in this application note provide a robust foundation for researchers to explore the vast chemical space around this remarkable scaffold, paving the way for the discovery of next-generation therapeutics.

References

  • Čapek, J., & Hocek, M. (2017). Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 38(4), 1368-1402. [Link]

  • Pomeisl, K., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed, [Link]

  • Yamamoto, S., et al. (2007). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6546-6550.
  • Li, H., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700. [Link]

  • BenchChem. (2025). A Comparative Analysis of 7-Deazapurine Nucleosides as Anticancer Agents. BenchChem.
  • Various Authors. (2025). Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). MDPI.
  • Wang, Y., et al. (2023). Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 255, 115394. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6699. [Link]

  • Hocek, M., & Mertlíková-Kaiserová, H. Design, synthesis and biological profiling of novel fused deazapurine nucleosides. Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences.
  • Srishylam, V., et al. (2026). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
  • Papakyriakou, A., et al. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 143. [Link]

  • Al-Warhi, T., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5863. [Link]

  • Sedić, M., et al. (2021). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Molecules, 26(11), 3336. [Link]

  • Patel, M. B., et al. (2021). Process for the preparation of tofacitinib and intermediates thereof.
  • Chen, Y., et al. (2022). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Highlights in Science, Engineering and Technology, 11, 148-154.
  • Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.
  • Papakyriakou, A., et al. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. PMC. [Link]

  • Song, L. (2018).
  • Ruggeri, S. G., et al. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Vankawala, P. J., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 48, 116411. [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(6), 2473-2487. [Link]

  • Kumar, V., et al. (2019). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. ChemMedChem, 14(14), 1338-1343. [Link]

  • AiFChem.
  • Chen, C.-H., et al. (2019). Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(9), 959-974. [Link]

  • Van der Veken, P., et al. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(4), 1929-1984. [Link]

  • Duch, D. S., et al. (1990). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Journal of Medicinal Chemistry, 33(1), 241-246. [Link]

  • Ruggeri, S. G., et al. (2007).
  • Navickas, T., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 2917. [Link]

  • Al-Otaibi, F. M., et al. (2024). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research in Engineering and Development, 7(6).
  • Seela, F., & Menkhoff, S. (1986). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Liebigs Annalen der Chemie, 1986(8), 1360-1367.

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Application Notes and Protocols: Integrating Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate into Nucleoside Analog Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 7-Deazapurine Scaffold

The 7-deazapurine core, chemically known as 7H-pyrrolo[2,3-d]pyrimidine, represents a pivotal scaffold in medicinal chemistry. Its structural resemblance to natural purines allows it to function as a bioisostere, interacting with biological targets involved in nucleoside metabolism and signaling.[1] This mimicry has led to the development of potent antiviral, anticancer, and anti-inflammatory agents.[2][3][4] Naturally occurring nucleoside antibiotics with this core, such as Tubercidin, Toyocamycin, and Sangivamycin, have demonstrated significant biological activity, further validating the therapeutic potential of this heterocyclic system.[3]

This guide provides a comprehensive overview and detailed protocols for the synthesis and incorporation of a key building block, ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate , into diverse nucleoside analog libraries. We will explore the rationale behind the synthetic strategies, from the construction of the core heterocycle to its glycosylation and subsequent derivatization, offering insights to researchers in drug development.

Part 1: Synthesis of the Core Building Block: Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

A robust and scalable synthesis of the title compound is paramount for its use in library generation. While various methods exist for constructing the pyrrolo[2,3-d]pyrimidine skeleton, a common and effective strategy involves the initial formation of a pyrimidine ring followed by the annulation of the pyrrole ring. A well-established route proceeds through the intermediate 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[1][5]

Workflow for the Synthesis of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Synthesis_Workflow A Ethyl 2-cyanoacetate + 2-Bromo-1,1-dimethoxyethane B Ethyl 2-cyano-4,4-dimethoxybutanoate A->B Coupling C 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol B->C Cyclization with Formamidine D 7H-pyrrolo[2,3-d]pyrimidin-4-ol C->D Acid-catalyzed Cyclization E 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine D->E Chlorination F Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate E->F Palladium-catalyzed Carbonylation

Caption: Synthetic pathway to the target carboxylate.

Protocol 1.1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (Intermediate D)

This protocol is adapted from established methods for synthesizing the pyrrolo[2,3-d]pyrimidine core.[1][5]

  • Step A & B: Synthesis of Ethyl 2-cyano-4,4-dimethoxybutanoate. In a suitable reaction vessel, couple ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is typically stirred at reflux until completion, monitored by Thin Layer Chromatography (TLC).

  • Step C: Synthesis of 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. The crude ethyl 2-cyano-4,4-dimethoxybutanoate is reacted with formamidine acetate in the presence of a base like sodium ethoxide. This cyclization reaction forms the pyrimidine ring and is generally carried out at reflux in an alcoholic solvent.

  • Step D: Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol. The 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is treated with a strong acid, such as concentrated sulfuric acid or aqueous hydrochloric acid, to catalyze the intramolecular cyclization and formation of the pyrrole ring. The product, 7H-pyrrolo[2,3-d]pyrimidin-4-ol, typically precipitates from the reaction mixture upon cooling or neutralization and can be isolated by filtration.

Protocol 1.2: Synthesis of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (Target Compound F)
  • Step E: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol. The 4-hydroxy group is converted to a more reactive chloro group. Suspend 7H-pyrrolo[2,3-d]pyrimidin-4-ol in phosphorus oxychloride (POCl₃), optionally with a catalytic amount of N,N-dimethylaniline. Heat the mixture at reflux for several hours. After cooling, the excess POCl₃ is carefully quenched with ice water, and the resulting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is isolated.

  • Step F: Palladium-Catalyzed Carbonylation. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is subjected to a palladium-catalyzed carbonylation reaction. In a pressure vessel, combine the chloro-derivative, a palladium catalyst such as Pd(dppf)Cl₂, a suitable base (e.g., triethylamine), and ethanol under a carbon monoxide atmosphere. The reaction is heated until the starting material is consumed. Workup and purification by column chromatography yield the final product, ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate.

Part 2: Incorporation into Nucleoside Analogs via Glycosylation

The conversion of the synthesized heterocycle into a nucleoside analog is a critical step. The Vorbrüggen glycosylation is a widely used and effective method for this transformation.[6][7] This reaction typically involves the silylation of the nucleobase to enhance its solubility and nucleophilicity, followed by coupling with a protected sugar derivative in the presence of a Lewis acid catalyst.

Workflow for Glycosylation and Deprotection

Glycosylation_Workflow A Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate B Silylated Heterocycle A->B Silylation (e.g., BSA, TMSOTf) D Protected Nucleoside Analog B->D Coupling (Lewis Acid) C 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose C->D E Deprotected Nucleoside Analog D->E Deprotection (e.g., NaOMe in MeOH) Diversification_Workflow A Nucleoside Analog (Ethyl Ester) B Nucleoside Analog (Carboxylic Acid) A->B Ester Hydrolysis (e.g., LiOH, H2O/THF) D Amide Library B->D Amide Coupling (e.g., EDC, HOBt) C Amine Library (R-NH2) C->D

Sources

Troubleshooting & Optimization

How to improve reaction yields when synthesizing ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and optimize the yield of your synthesis.

The 7H-pyrrolo[2,3-d]pyrimidine core is a vital structural motif in medicinal chemistry, notably as a scaffold for Janus kinase (JAK) inhibitors and other therapeutic agents.[1] The successful and high-yielding synthesis of its derivatives, such as ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, is therefore of significant interest.

This guide will focus on the most common synthetic strategies, potential pitfalls, and evidence-based solutions to improve your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, with a focus on the common starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[2][3][4][5][6][7][8][9][10][11]

Low Yield in the Synthesis of the Starting Material: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

A high-quality starting material is crucial for a successful subsequent reaction. If you are experiencing low yields in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from 7H-pyrrolo[2,3-d]pyrimidin-4-ol, consider the following:

Question: My chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol with phosphoryl chloride (POCl₃) is giving a low yield and a dark, impure product. What can I do?

Answer: This is a common issue that can often be traced back to the quality of the POCl₃, reaction temperature, or workup procedure.

  • Reagent Quality: Phosphoryl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, which reduces its efficacy. Always use a fresh bottle of POCl₃ or distill it immediately before use. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Overheating during the chlorination can lead to the formation of polymeric byproducts and decomposition, resulting in a dark reaction mixture and low yields. Different protocols recommend temperatures ranging from 80-100°C.[4] However, a gentler approach at a lower temperature (e.g., 50°C) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can often provide a cleaner reaction and higher yield.[3][6]

  • Workup Procedure: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine product is prone to hydrolysis back to the starting material, especially in the presence of water at non-neutral pH. The workup should be performed by quenching the reaction mixture in ice-water to keep the temperature low. The pH should then be carefully adjusted to slightly alkaline (pH 8-9) with a base like sodium or potassium hydroxide to precipitate the product while minimizing hydrolysis.[4][6]

ParameterRecommendationRationale
POCl₃ Quality Use freshly opened or distilled reagent.Moisture degrades POCl₃, reducing its reactivity.
Reaction Temperature 50-100°C, with lower temperatures and the addition of a base being preferable.Minimizes the formation of decomposition byproducts.
Workup Quench in ice-water and adjust pH to 8-9.Prevents hydrolysis of the product back to the starting material.
Route A: Palladium-Catalyzed Alkoxycarbonylation

This route offers a direct conversion of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to the desired ester.

Question: I am attempting a palladium-catalyzed alkoxycarbonylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethanol and carbon monoxide, but I'm getting low to no conversion of my starting material. What are the likely causes?

Answer: Low or no conversion in palladium-catalyzed reactions often points to issues with the catalyst's activity, the presence of inhibitors, or suboptimal reaction conditions.

  • Catalyst Inactivation: The active Pd(0) catalyst can be sensitive to oxygen, which can lead to its oxidation and precipitation as inactive palladium black. It is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere throughout the reaction.

  • Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. For electron-deficient heteroaromatic chlorides, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition step. Consider screening different ligands to find the optimal one for your system.

  • Carbon Monoxide Pressure: Insufficient pressure of carbon monoxide can lead to a slow or stalled reaction. Ensure your reaction vessel is properly sealed and can maintain the required CO pressure.

  • Base Selection: A non-nucleophilic base is required to neutralize the HCl generated during the reaction. The choice of base can significantly impact the reaction rate and yield. Common bases for this type of reaction include triethylamine or N,N-diisopropylethylamine.

cluster_0 Troubleshooting Low Conversion in Alkoxycarbonylation Start Low or No Conversion Check_Catalyst Is the Palladium Catalyst Active? Start->Check_Catalyst Check_Inhibitors Are Inhibitors Present? Start->Check_Inhibitors Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Solution_Catalyst Use fresh catalyst, ensure proper activation. Check_Catalyst->Solution_Catalyst Solution_Inhibitors Degas solvents and reagents thoroughly. Check_Inhibitors->Solution_Inhibitors Solution_Conditions Optimize temperature, CO pressure, and ligand. Check_Conditions->Solution_Conditions

Caption: Troubleshooting low conversion in alkoxycarbonylation.

Route B: Cyanation Followed by Hydrolysis and Esterification

This two-step approach is an alternative if the direct carbonylation proves challenging.

Question: My cyanation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is resulting in a complex mixture of products, and the subsequent hydrolysis is not proceeding as expected. How can I improve this?

Answer: This route involves two distinct transformations, each with its own set of potential issues.

  • Cyanation Step:

    • Cyanide Source: The choice of cyanide source (e.g., NaCN, KCN, CuCN, or TMSCN) and the reaction conditions are critical. For SNAr reactions on electron-deficient heterocycles, the reactivity of the cyanide source and the solubility in the chosen solvent are important considerations.

    • Side Reactions: The pyrrole nitrogen can also be a site for side reactions. Protecting the pyrrole nitrogen with a suitable protecting group (e.g., tosyl or SEM) before the cyanation step can prevent these side reactions and improve the yield of the desired 4-cyano product.[12]

    • Reaction Conditions: The temperature and solvent can greatly influence the outcome. Aprotic polar solvents like DMF or DMSO are often used to facilitate the dissolution of the cyanide salt and promote the SNAr reaction.

  • Hydrolysis and Esterification Step:

    • Hydrolysis Conditions: The hydrolysis of the nitrile to a carboxylic acid can be performed under either acidic or basic conditions.

      • Acidic Hydrolysis: Heating the nitrile with a strong acid like HCl or H₂SO₄ will directly yield the carboxylic acid. However, the pyrrolo[2,3-d]pyrimidine core may be sensitive to harsh acidic conditions, leading to decomposition.

      • Basic Hydrolysis: Refluxing with a base like NaOH or KOH will form the carboxylate salt. A subsequent acidification step is then required to protonate the carboxylate and obtain the carboxylic acid. This is often a milder method for sensitive substrates.

    • Incomplete Hydrolysis: The nitrile group can be resistant to hydrolysis. If you are observing incomplete conversion, you may need to increase the reaction time, temperature, or the concentration of the acid or base.

    • Esterification: The final esterification can be achieved using standard methods, such as Fischer esterification (refluxing the carboxylic acid in ethanol with a catalytic amount of strong acid).

cluster_1 Two-Step Synthesis Workflow Start_Material 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Cyanation Cyanation (e.g., NaCN, DMF) Start_Material->Cyanation Nitrile_Intermediate 4-Cyano-7H-pyrrolo[2,3-d]pyrimidine Cyanation->Nitrile_Intermediate Hydrolysis Hydrolysis (Acidic or Basic) Nitrile_Intermediate->Hydrolysis Carboxylic_Acid 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid Hydrolysis->Carboxylic_Acid Esterification Esterification (Ethanol, H+) Carboxylic_Acid->Esterification Final_Product Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Esterification->Final_Product

Caption: Workflow for the cyanation and hydrolysis/esterification route.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control for maximizing the yield of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate?

A1: The most critical parameter is often the quality and reactivity of the starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Ensuring a high-purity starting material, free from hydrolysis byproducts, will have the most significant positive impact on the subsequent steps, regardless of the chosen synthetic route.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. When working with phosphoryl chloride, it is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it is corrosive and reacts violently with water. Similarly, cyanide salts are highly toxic and should be handled with extreme care, following all institutional safety protocols. All waste containing cyanide should be quenched and disposed of properly.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of these reactions. You can visualize the disappearance of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the conversion and purity of the product.

Q4: My final product is difficult to purify. What are some common impurities I should look for?

A4: Common impurities can include unreacted starting material (4-chloro-7H-pyrrolo[2,3-d]pyrimidine), the hydrolyzed byproduct (7H-pyrrolo[2,3-d]pyrimidin-4-ol), and in the case of the cyanation route, the intermediate carboxylic acid. Purification can typically be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from patented procedures and offers a high-yielding method.[3][6]

  • To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 equivalent) in a suitable solvent (e.g., toluene), add phosphoryl chloride (POCl₃, 3 equivalents) at room temperature.

  • Slowly add N,N-diisopropylethylamine (DIPEA, 2 equivalents) to the mixture while maintaining the temperature below 50°C.

  • Heat the reaction mixture to 50-80°C and monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture into a flask containing ice-water.

  • Adjust the pH of the aqueous mixture to 8-9 with a concentrated solution of NaOH or KOH.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Palladium-Catalyzed Alkoxycarbonylation (General Procedure)

This is a general protocol that will require optimization for the specific substrate.

  • To an oven-dried reaction vessel, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous ethanol (as both reactant and solvent) and a non-nucleophilic base (e.g., triethylamine, 2-3 equivalents).

  • Pressurize the vessel with carbon monoxide (CO) to the desired pressure (e.g., 1-10 atm).

  • Heat the reaction mixture to 80-120°C and stir until the starting material is consumed as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and carefully vent the CO pressure in a well-ventilated fume hood.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 2018.
  • What is the synthesis method of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine? - Guidechem.
  • CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
  • Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Benchchem.
  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Justia P
  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - ResearchG
  • A Protocol for Palladium(II)
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchG
  • US5525724A - Process for the preparation of chloropyrimidines - Google P
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis - ChemicalBook.
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google P
  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google P
  • An In-depth Technical Guide to 7H-Pyrrolo[2,3- d]pyrimidine-2,4-diol: Properties, Synthesis - Benchchem.

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Technical Support Center: Navigating Aqueous Solubility Challenges of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the poor aqueous solubility of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate and related analogs in various experimental assays. Our goal is to equip you with the knowledge to make informed decisions that ensure data integrity and experimental success.

The 7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2] However, like many heterocyclic compounds developed through modern discovery techniques, derivatives such as ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate often exhibit limited aqueous solubility. This presents a significant hurdle for accurate in vitro and biochemical assays, potentially leading to underestimated potency, inconsistent results, and misleading structure-activity relationships (SAR).[3][4]

This guide is structured as a series of frequently asked questions (FAQs) that address common issues encountered in the laboratory. We will explore the underlying principles of each solubility enhancement technique and provide step-by-step protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My stock solution of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate in DMSO is clear, but I see precipitation when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

A1: The "Crash Out" Phenomenon: A Common Solubility Pitfall

This is a classic case of a compound "crashing out" of solution. While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many non-polar compounds, its miscibility with water doesn't guarantee the compound will remain soluble in the final aqueous environment.[5] The dramatic decrease in the concentration of the organic co-solvent upon dilution into the aqueous buffer reduces the overall solvent polarity, causing the poorly soluble compound to precipitate.

Troubleshooting Workflow:

Your primary goal is to maintain the compound's solubility in the final assay medium without introducing artifacts. Here is a decision-making workflow to address this issue:

start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration ≤0.5-1%? start->check_dmso increase_dmso Can the assay tolerate a higher DMSO %? check_dmso->increase_dmso No lower_compound Lower Final Compound Concentration check_dmso->lower_compound Yes increase_dmso->check_dmso Yes, increase DMSO (re-validate assay) alternative_cosolvent Try Alternative Co-solvents (e.g., Ethanol, PEG 400) increase_dmso->alternative_cosolvent No formulation_strategy Explore Advanced Formulation Strategies lower_compound->formulation_strategy Precipitation persists or concentration is too low alternative_cosolvent->formulation_strategy Precipitation persists

Caption: Decision workflow for troubleshooting compound precipitation.

Step-by-Step Protocol:

  • Verify and Optimize DMSO Concentration: Most cell-based and enzymatic assays can tolerate final DMSO concentrations up to 0.5% without significant toxicity or interference.[6][7] Some robust assays may tolerate up to 1%.

    • Action: Calculate your current final DMSO concentration. If it is well below the acceptable limit, you can prepare a more concentrated DMSO stock solution. This allows you to add a smaller volume to your buffer, keeping the final DMSO percentage within a safe range while achieving the desired compound concentration.[8]

    • Example: To achieve a 10 µM final concentration with 0.1% DMSO, you would need a 10 mM stock solution in 100% DMSO.

  • Lower the Final Compound Concentration: The observed precipitation indicates that you are exceeding the compound's thermodynamic solubility limit in the final assay buffer.

    • Action: Perform a serial dilution of your compound in the final assay buffer. Visually inspect for the highest concentration that remains clear over the duration of your experiment. This is your kinetic solubility limit under these conditions.[9] You may need to adjust your experimental design to work within this concentration range.

  • Consider Alternative Co-solvents: If DMSO is problematic, other water-miscible organic solvents can be used.[][11]

    • Action: Try preparing stock solutions in ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400). Always perform a vehicle control to ensure the new solvent does not affect your assay.

Q2: I need to work at a higher concentration, but even with optimized co-solvents, the compound is not soluble enough. What other strategies can I employ?

A2: Advanced Formulation Strategies for Enhanced Solubility

When simple co-solvents are insufficient, more advanced formulation techniques are necessary. These methods aim to increase the apparent solubility of the compound by creating favorable micro-environments. The most common and effective approaches for in vitro assays are the use of cyclodextrins and surfactants.[12][13]

Strategy 1: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate poorly soluble "guest" molecules, like your pyrrolopyrimidine, forming an inclusion complex that is water-soluble.[15][16][17]

  • Which Cyclodextrin to Use? Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[14][18]

Strategy 2: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions.[19][20] These micelles have a hydrophobic core that can solubilize your compound, effectively hiding it from the aqueous environment.[21][22]

  • Which Surfactant to Use? Non-ionic surfactants are generally preferred for biological assays due to their lower potential for protein denaturation. Polysorbate 80 (Tween 80) and Pluronic F-127 are common choices.[18][22][23]

Quantitative Comparison of Solubilization Strategies

StrategyTypical ConcentrationAdvantagesDisadvantagesAssay Compatibility Notes
DMSO 0.1% - 1% (v/v)Simple, effective for many compounds.[5]Can affect cell membranes and enzyme activity at higher concentrations.[7][24]Widely compatible, but always requires a vehicle control. Test tolerance of your specific assay.
HP-β-Cyclodextrin 1% - 5% (w/v)Low toxicity, can significantly increase solubility.[14]Can interact with cell membrane cholesterol; may not be suitable for all compounds.[25]Generally good for enzymatic and cell-based assays. Verify no interference with assay readout.
Tween 80 0.01% - 0.1% (v/v)High solubilizing capacity for very hydrophobic compounds.[23]Can denature proteins and interfere with some assays at higher concentrations.Use with caution in assays with sensitive proteins or lipid-based signaling.

Experimental Protocol: Preparing a Cyclodextrin Formulation

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) stock solution of HP-β-CD in your aqueous assay buffer. Gentle heating and stirring may be required to fully dissolve the cyclodextrin.

  • Prepare Compound Stock: Create a high-concentration stock of your compound in 100% DMSO (e.g., 50 mM).

  • Form the Complex: While vortexing the HP-β-CD solution, slowly add a small aliquot of the DMSO stock to achieve your desired final compound concentration. The goal is to have the compound partition into the cyclodextrin cavity as the DMSO is diluted.

  • Equilibrate: Allow the solution to equilibrate for at least one hour at room temperature with gentle agitation.

  • Final Dilution: This solution can now be used as your stock for further dilutions into the assay medium. Remember to include the same concentration of HP-β-CD in your vehicle control.

Q3: Can pH adjustment of my buffer help solubilize ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate?

A3: Leveraging Ionization for Improved Solubility

Yes, pH adjustment can be a very effective strategy, provided your molecule has an ionizable functional group with a suitable pKa.[][26] The 7H-pyrrolo[2,3-d]pyrimidine scaffold contains nitrogen atoms that can be protonated or deprotonated. The pyrrole nitrogen (at position 7) is weakly acidic, while the pyrimidine nitrogens are basic.

  • The Principle: The ionized (charged) form of a compound is generally much more water-soluble than the neutral form. By adjusting the pH of the buffer to be approximately 2 units away from the compound's pKa, you can ensure that >99% of the compound is in its charged, more soluble state.

Logical Approach to pH Modification:

start Is the compound's pKa known? pka_yes Adjust buffer pH to be 2 units above (for acids) or below (for bases) the pKa start->pka_yes Yes pka_no Perform experimental pH-solubility profile start->pka_no No assay_compat Is the new pH compatible with the assay? pka_yes->assay_compat pka_no->assay_compat proceed Proceed with experiment assay_compat->proceed Yes reconsider Reconsider strategy (e.g., Co-solvents, Cyclodextrins) assay_compat->reconsider No

Caption: Workflow for using pH to enhance solubility.

How to Proceed Without a Known pKa:

Since the exact pKa of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate may not be readily available, you can determine an empirical pH-solubility profile.

  • Prepare Buffers: Make a series of buffers across a physiologically relevant pH range (e.g., pH 5.0, 6.0, 7.4, 8.5).

  • Test Solubility: Add a small, consistent amount of your solid compound to each buffer.

  • Equilibrate: Allow the samples to equilibrate for several hours (or overnight) with agitation.

  • Separate and Quantify: Centrifuge the samples to pellet any undissolved solid. Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analyze: Plot solubility versus pH. This will reveal the pH at which your compound is most soluble. You must then verify that this optimal pH is compatible with your biological assay.

References

  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Harikumar, S. L., & Aggarwal, G. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
  • PMC. Solubilization techniques used for poorly water-soluble drugs.
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • The Royal Society of Chemistry. CHAPTER 5: Cyclodextrins for Pharmaceutical and Biomedical Applications.
  • Enhancing Formazan Dissolution to Improve Accuracy in MTT‑Based Cell Viability Assays.
  • PMC. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents.
  • Frontiers. (2021, December 21). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay.
  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • NextSDS. Ethyl 2-aMino-4-chloro-7H-pyrrolo[2,3-d]pyriMidine-6-carboxylate.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
  • DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • The Use of Cyclodextrins in Pharmaceutical Formulations. (2024, February 29).
  • ResearchGate. (2025, November 11). (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PMC. (2024, September 20). The effect of DMSO on Saccharomyces cerevisiae yeast with different energy metabolism and antioxidant status.
  • MDPI. Special Issue : Cyclodextrins in Drug Formulation and Delivery.
  • Benchchem. How to control for the effects of DMSO when used as a solvent for Deguelin.
  • Google Patents. US7467633B2 - Enhanced solubilization using extended chain surfactants.
  • PMC. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?.
  • ChemRxiv. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
  • An Overview of Technique for Solubility of Poorly Water Soluble Drugs.
  • PMC. Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs.
  • AiFChem. (2025, October 27). 915142-91-5 | Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate.
  • ACS Publications. (2011, November 30). 7-Deazapurine and 8-Aza-7-deazapurine Nucleoside and Oligonucleotide Pyrene “Click” Conjugates: Synthesis, Nucleobase Controlled Fluorescence Quenching, and Duplex Stability | The Journal of Organic Chemistry.
  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (2020, June 5).
  • ResearchGate. (2025, August 10). Surfactant solutions for enhancing solubility of new arylquinolin-2-ones | Request PDF.
  • MDPI. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • PubChem. Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate | C8H7N3O2 | CID 57415863.
  • Benchchem. overcoming 6-decylsulfanyl-7H-purine solubility issues.
  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591.
  • MDPI. (2021, June 1). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation.

Sources

Troubleshooting impurities in ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate scale-up synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate . This 7-deazapurine derivative is a highly valuable, nitrogen-rich heterocyclic building block frequently utilized in the development of kinase inhibitors (such as JAK1/JAK2 inhibitors like Baricitinib)[1].

Scaling up this molecule presents unique chemo-selective and purification challenges. This guide is designed to provide drug development professionals with mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure high-yield, high-purity API manufacturing.

Synthetic Workflow & Impurity Pathways

To troubleshoot effectively, we must first map the standard synthetic route—typically a palladium-catalyzed carbonylation of a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine—and identify where critical side reactions occur[2][3].

G cluster_0 Scale-Up Synthesis & Impurity Pathways A 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine B N7-Protected Intermediate A->B Base, TsCl (Protection) Imp1 N1/N3 Regioisomers A->Imp1 Weak Base (Thermodynamic Control) C Protected Ethyl 4-carboxylate B->C Pd(OAc)2, CO, EtOH (Carbonylation) Imp2 Des-chloro Impurity B->Imp2 Low CO Pressure (Hydride Insertion) D Ethyl 7H-pyrrolo [2,3-d]pyrimidine- 4-carboxylate C->D Deprotection Imp3 Carboxylic Acid (Hydrolysis) C->Imp3 Trace H2O Imp4 Pd/Metal Residues C->Imp4 Catalyst Degradation D->Imp3 Basic Deprotection

Workflow of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate synthesis and impurity formation.

Troubleshooting FAQs

Q1: Why am I seeing a high percentage of the des-chloro impurity (7H-pyrrolo[2,3-d]pyrimidine) during the carbonylation step? Mechanistic Cause: The des-chloro impurity is the result of a competing reductive dechlorination pathway. During the catalytic cycle, Pd(0) undergoes oxidative addition into the C-Cl bond. For the desired reaction to proceed, carbon monoxide (CO) must insert into the Pd-C bond. If CO insertion is kinetically slow—often due to poor gas-liquid mass transfer in large reactors—the Pd(II) intermediate will instead undergo hydride insertion[2]. This hydride typically originates from the base-mediated oxidation of the ethanol solvent (forming acetaldehyde and a Pd-hydride species). Corrective Action:

  • Increase Mass Transfer: Utilize high-shear impellers (e.g., gas-entrainment stirrers) to maximize dissolved CO.

  • Elevate Pressure: Maintain CO pressure strictly above 10–15 bar. Heteroaryl chlorides are notoriously sluggish compared to bromides/iodides and require higher pressures to force the CO insertion step[3].

  • Ligand Selection: Switch to a bulky, electron-rich bidentate phosphine ligand (such as dppf or Xantphos), which accelerates CO insertion relative to β -hydride elimination.

Q2: My final product contains significant amounts of the carboxylic acid derivative instead of the ethyl ester. How do I prevent this hydrolysis? Mechanistic Cause: The C4 position of the pyrrolo[2,3-d]pyrimidine ring is highly electron-deficient, rendering the attached ethyl ester exceptionally electrophilic. Even trace amounts of water in the presence of the organic base (used during carbonylation) or during downstream deprotection will trigger rapid saponification, yielding the carboxylic acid impurity. Corrective Action:

  • Anhydrous Reagents: Ensure the ethanol solvent and triethylamine base have a Karl Fischer (KF) water content of < 0.05% prior to charging the reactor.

  • Deprotection Strategy: If you protected the N7 position with a Tosyl (Ts) or SEM group, avoid using aqueous alkaline conditions (e.g., NaOH/MeOH) for deprotection. Instead, utilize anhydrous acidic conditions (e.g., HCl in dioxane) or anhydrous fluoride sources (e.g., TBAF in THF) to cleave the protecting group without hydrolyzing the ester.

Q3: During the initial protection step, I am isolating multiple regioisomers. How do I selectively protect the N7 position? Mechanistic Cause: The 7-deazapurine core contains three nitrogen atoms. While the pyrrole nitrogen (N7) is the most acidic ( pKa​ ~ 13), the pyrimidine nitrogens (N1, N3) are highly nucleophilic. Utilizing weak bases (like K2​CO3​ ) or protic solvents allows the reaction to fall under thermodynamic control, leading to a mixture of N1, N3, and N7 alkylated products. Corrective Action: Move the reaction to strict kinetic control . Use a strong, irreversible base such as Sodium Hydride (NaH) in an aprotic solvent (DMF or THF) at 0 °C. This ensures complete, irreversible deprotonation of the N7 position before the electrophile (e.g., TsCl) is introduced, resulting in >95% regioselectivity for N7.

Q4: The final API fails ICH Q3D elemental impurity limits for Palladium. What is the most effective scavenging strategy? Mechanistic Cause: The nitrogen-rich pyrrolo[2,3-d]pyrimidine scaffold acts as a potent multidentate ligand, strongly chelating residual palladium from the homogeneous catalyst mixture. Standard crystallizations often fail to break these API-Pd complexes, leaving Pd levels well above the 10 ppm oral limit. Corrective Action: Implement functionalized silica metal scavengers, such as Silica-Thiol (Si-Thiol) or Silica-Triaminotetraacetate (Si-TMT)[4]. These scavengers provide a high localized concentration of soft ligands that thermodynamically outcompete the API for soft Pd(II) and Pd(0) ions.

Quantitative Impurity Profile Data

To maintain a self-validating system, integrate the following analytical checks into your In-Process Control (IPC) and final release testing:

ImpurityChemical OriginMechanistic CauseDetection MethodAcceptable Limit
N1/N3 Regioisomers Protection StepThermodynamic control favoring pyrimidine N-alkylationHPLC (UV 254 nm)< 0.15% (Area)
Des-chloro Impurity Carbonylation StepPd-hydride insertion competing with CO insertionLC-MS (ESI+)< 0.10% (Area)
Carboxylic Acid Carbonylation/DeprotectionSaponification of the C4-ester by trace water/baseHPLC (UV 254 nm)< 0.50% (Area)
Palladium (Pd) Catalyst ResidueAPI chelation of homogeneous Pd speciesICP-MS< 10 ppm (ICH Q3D)

Standardized Experimental Protocols

Protocol 1: Scale-Up Optimized Palladium-Catalyzed Carbonylation

This protocol is engineered to suppress the des-chloro impurity by maximizing CO mass transfer.

  • Reactor Preparation: Charge a dry Hastelloy pressure reactor with N7-protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Pd(OAc)2​ (0.02 eq), and dppf ligand (0.025 eq).

  • Inerting: Purge the reactor with N2​ gas three times to remove oxygen.

  • Solvent Addition: Add anhydrous Ethanol (10 volumes, KF < 0.05%) and anhydrous Triethylamine (2.0 eq) via a closed addition funnel.

  • Pressurization: Purge the reactor with CO gas three times, then pressurize to a strict 15 bar .

  • Reaction: Heat the mixture to 90 °C. Engage high-shear agitation (500+ RPM). Monitor the reaction via HPLC; typical completion is achieved within 12–16 hours.

  • Workup: Cool the reactor to 20 °C, safely vent the CO gas, and filter the crude mixture through a Celite pad to remove precipitated triethylamine hydrochloride salts and bulk Pd black.

Protocol 2: Palladium Scavenging Workflow

This protocol utilizes functionalized silica to strip chelated Pd from the API, ensuring ICH Q3D compliance[4].

  • Solvent Exchange: Concentrate the carbonylation filtrate under reduced pressure and redissolve the crude API in anhydrous THF (8 volumes).

  • Scavenger Addition: Add Silica-Thiol (Si-Thiol) scavenger at a loading of 20% w/w relative to the theoretical API yield.

  • Incubation: Agitate the suspension at 40 °C for 4 hours. Causality Note: Heating accelerates the kinetic release of Pd from the API, allowing the thermodynamically favored Si-Thiol-Pd complex to form.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane to remove the silica-bound palladium.

  • Isolation: Wash the filter cake with fresh THF (2 volumes) and concentrate the filtrate. The resulting intermediate will consistently test at <10 ppm Pd via ICP-MS.

References

  • Advances in the Carbonylation of Aryl Halides Using Palladium Catalysts, CHIMIA.[Link]

  • Palladium-Catalyzed Carbonylation—A Reaction Come of Age, ResearchGate.[Link]

  • Metal Scavenger User Guide, Biotage.[Link]

  • Baricitinib-Impurities, Pharmaffiliates.[Link]

Sources

Technical Support Center: Optimizing HPLC Methods for Separating Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the analytical challenges associated with ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and its isomers. Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a critical scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The synthesis of these molecules can often lead to the formation of closely related positional or constitutional isomers, which possess nearly identical physicochemical properties, making their separation and quantification a significant analytical hurdle.[4]

This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you develop robust and reliable HPLC methods for these challenging separations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm starting a new project with ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate. What is a good universal starting point for an HPLC method?

When developing a new method, it's efficient to begin with a robust set of starting conditions that are known to work well for a broad range of aromatic and heterocyclic compounds. A reverse-phase HPLC (RP-HPLC) method is the most common and logical starting point.[4]

The rationale is to begin with a widely applicable stationary phase, like a C18, and a versatile mobile phase combination, such as water and acetonitrile. The initial gradient is designed to be steep, allowing for the elution of all components within a reasonable time to establish a baseline chromatogram. From this starting point, the method can be systematically optimized.

Table 1: Recommended Initial HPLC Conditions

ParameterRecommended Starting ConditionRationale & Key Considerations
Stationary Phase C18, 2.1-4.6 mm ID, 50-150 mm length, < 5 µm particle sizeC18 columns are a workhorse in RP-HPLC, offering excellent hydrophobic retention suitable for many organic molecules.[5] Smaller particle sizes (e.g., < 3 µm) will provide higher efficiency but also generate higher backpressure.
Mobile Phase A HPLC-grade Water with 0.1% Formic Acid (v/v)The acid is crucial for protonating silanol groups on the silica-based stationary phase, which minimizes peak tailing for basic compounds like pyrimidines.[4] It also helps to control the ionization state of the analytes.
Mobile Phase B HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v)Acetonitrile is a common organic modifier with low viscosity and good UV transparency.[6] Maintaining the same acid concentration in both phases prevents baseline shifts during the gradient.
Gradient Program 5% to 95% B over 10-15 minutesA broad, linear gradient is an effective way to screen the sample, ensuring that both polar and non-polar impurities and isomers are eluted from the column.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID column)This is a standard flow rate range that provides a good balance between analysis time and efficiency. Adjust proportionally for different column diameters.
Column Temperature 30 - 40 °CMaintaining a constant, elevated temperature improves reproducibility by controlling viscosity and can sometimes enhance peak shape and selectivity.[7]
Detection Wavelength ~254 nm or ~280 nmAromatic and heterocyclic systems typically have strong UV absorbance in this range. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength.
Injection Volume 5 - 10 µLThis volume is a good starting point to avoid column overloading, which can degrade peak shape and resolution.[8]
Q2: My isomers are co-eluting or have very poor resolution (Rs < 1.5). What is the first thing I should try?

Poor resolution is the most common challenge when separating isomers.[8][9] Before considering a different column, the most impactful and accessible parameters to adjust are those related to the mobile phase. Subtle changes in mobile phase composition can significantly alter the selectivity of the separation.[10]

The primary goal is to modify the intermolecular interactions between your isomers and the stationary/mobile phases. This can be achieved by altering solvent strength, solvent type, or pH.

Troubleshooting Workflow for Poor Resolution

The following diagram outlines a logical, step-by-step approach to tackling poor resolution.

G cluster_mp Step 1: Mobile Phase Optimization cluster_sp Step 2: Stationary Phase Selectivity cluster_other Step 3: Other Parameters start Problem: Poor Isomer Resolution (Rs < 1.5) mp_gradient Adjust Gradient Slope Is a shallower gradient better? start->mp_gradient mp_solvent Change Organic Modifier (e.g., ACN to MeOH) mp_gradient->mp_solvent If no improvement mp_ph Modify Mobile Phase pH (use appropriate buffer) mp_solvent->mp_ph If no improvement sp_choice Select Alternative Column (e.g., Phenyl-Hexyl, Biphenyl) mp_ph->sp_choice If resolution is still poor other_temp Optimize Temperature sp_choice->other_temp For fine-tuning end_node Resolution Achieved (Rs >= 1.5) other_temp->end_node

Caption: A logical workflow for troubleshooting poor isomer resolution.

Detailed Mobile Phase Optimization Steps:
  • Adjust the Gradient: For isomers that are very close, a steep gradient may not provide enough time for separation.

    • Action: Decrease the gradient slope. For example, instead of going from 5% to 95% B in 10 minutes (a 9%/min slope), try a change from 30% to 50% B over 20 minutes (a 1%/min slope) centered around the elution time of your isomers. This shallow gradient increases the separation time between closely eluting peaks.[8][10]

  • Change the Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) have different solvent properties and will interact differently with your analytes and the stationary phase. This can significantly alter selectivity.

    • Action: Replace acetonitrile with methanol in your mobile phase. You may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile in reverse-phase chromatography. A good starting point is to use a gradient with approximately 10% more methanol than the acetonitrile concentration at which your compounds elute. This change can alter elution order and improve resolution.[4]

  • Modify Mobile Phase pH: The pyrrolo[2,3-d]pyrimidine scaffold contains nitrogen atoms that can be protonated. The pKa of the molecule will determine its ionization state at a given pH. Changing the pH can alter the polarity and conformation of the isomers, leading to changes in retention and selectivity.

    • Action: Instead of just using formic acid (pH ~2.7), try using a buffer system at a different pH. For example, an ammonium acetate or ammonium formate buffer at pH 4-5 could provide a different selectivity profile. Ensure your column is stable at the chosen pH.[6][10]

Q3: I've tried optimizing the mobile phase on my C18 column, but the isomers won't separate. What column should I try next?

If mobile phase optimization is insufficient, the next logical step is to change the stationary phase chemistry to introduce different separation mechanisms.[4] Standard C18 columns separate primarily based on hydrophobicity. Isomers often have very similar hydrophobicity, requiring a stationary phase that can exploit more subtle structural differences.[11]

For aromatic and heterocyclic compounds like ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, stationary phases that offer alternative interactions, such as pi-pi (π-π) interactions, are highly effective.

Table 2: Comparison of Alternative Stationary Phases

Stationary PhasePrimary Separation Mechanism(s)Best Suited ForRationale for Pyrrolopyrimidine Isomers
C18 (Octadecylsilane) Hydrophobic interactionsGeneral purpose, non-polar to moderately polar compoundsStandard starting point. May not be selective enough for isomers with similar hydrophobicity.
Phenyl-Hexyl Hydrophobic & π-π interactionsAromatic compounds, isomers with different electron densities or spatial arrangementsHighly Recommended. The phenyl groups in the stationary phase can interact with the aromatic pyrrolopyrimidine ring system, offering a secondary separation mechanism that can resolve isomers a C18 cannot.[5][12]
Biphenyl Hydrophobic & enhanced π-π interactionsPlanar aromatic compounds, positional isomersProvides stronger π-π interactions than phenyl-hexyl phases due to the larger aromatic system. Excellent for separating rigid, planar molecules.[12]
Polar-Embedded (e.g., Amide, Carbamate) Hydrophobic & polar interactions (H-bonding)Compounds with polar functional groupsCan offer unique selectivity by interacting with the nitrogen and carbonyl groups on the molecule, but may have complex retention behavior.
Chiral Phases Enantioselective interactionsEnantiomers (chiral molecules)Only use if you are separating enantiomers. Chiral columns are ineffective for resolving achiral positional or constitutional isomers.[13]

Recommendation: A Phenyl-Hexyl column is the most logical and often most successful next step after a C18 for this class of compounds.

Q4: My peaks are broad and tailing. What are the common causes and solutions?

Peak tailing is a common issue that compromises quantification and resolution.[8] It is often caused by unwanted secondary interactions between the analyte and the stationary phase or issues with the sample itself.

Table 3: Troubleshooting Peak Tailing

Probable CauseExplanationRecommended Solution(s)
Secondary Silanol Interactions Free silanol groups (-Si-OH) on the silica surface of the column can interact strongly with the basic nitrogen atoms in the pyrrolopyrimidine ring, causing tailing.[4]Add an acidic modifier to the mobile phase (e.g., 0.1% formic acid or acetic acid) to suppress silanol ionization. If already using an acid, consider adding a low concentration of a basic modifier like triethylamine (TEA) as a competing base, but be mindful of its high UV cutoff.
Column Overload Injecting too much sample mass saturates the stationary phase at the column inlet, leading to a non-ideal distribution and tailing peaks.[8]Reduce the sample concentration or injection volume. Dilute your sample 10-fold and re-inject to see if peak shape improves.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure ACN or DMSO), it can cause peak distortion.[14]Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, inject the smallest possible volume.
Column Contamination or Degradation Strongly retained impurities can build up at the head of the column, creating active sites that cause tailing. The column may also be physically damaged (void).Wash the column with a strong solvent (e.g., isopropanol). If this fails, reverse and backflush the column (disconnect from the detector first). If the problem persists, the column may need to be replaced. Using a guard column can prevent this.[14]
Q5: I'm seeing high or fluctuating system backpressure. How can I diagnose and fix this?

Abnormal backpressure is a sign that there is a blockage or a leak somewhere in the system.[15][16] A systematic approach is required to isolate the source of the problem.

Systematic Pressure Troubleshooting:

  • Isolate the Pump: Disconnect the tubing from the injector and turn on the pump at your typical flow rate. The pressure should be very low (<10 bar). If it's high, the issue is within the pump or the connected tubing.

  • Add the Injector: Reconnect to the injector. If pressure jumps significantly, the injector rotor seal may be blocked or damaged.

  • Bypass the Column: Connect the tubing from the injector directly to the detector (using a union). The pressure should still be low.

  • Test the Column: Reconnect the column. If the pressure is now high, the blockage is in the column itself or the in-line filter/guard column preceding it.

    • Action for Blocked Column: First, try to backflush the column (reverse the flow direction, disconnected from the detector) with a series of solvents, from weaker to stronger (e.g., water -> methanol -> isopropanol).[14]

    • Check for Precipitation: If you are using buffers, they can precipitate when mixed with high concentrations of organic solvent. Ensure your buffer is soluble in the entire gradient range. Flushing the system with water can dissolve salt precipitates.[7]

  • Check for Leaks: If the pressure is lower than expected or fluctuating wildly, you likely have a leak.[15]

    • Action: Carefully inspect all fittings for salt residues (from buffers) or drips. Tighten any loose fittings (do not over-tighten). Air bubbles in the system, often from insufficient mobile phase degassing, can also cause pressure fluctuations.[7]

Detailed Experimental Protocol: A General Workflow for Method Development

This protocol outlines a systematic approach to developing a separation method for your ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate isomers.

Caption: A systematic workflow for HPLC method development.

Step-by-Step Protocol:
  • Sample Preparation:

    • Accurately prepare a stock solution of your isomer mixture in a suitable solvent (e.g., DMSO, Methanol).

    • Dilute this stock solution to a working concentration (e.g., 0.1 - 0.5 mg/mL) using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to ensure compatibility.

    • Filter the final sample through a 0.2 or 0.45 µm syringe filter to remove particulates that could clog the system.[16]

  • Initial Scouting Run:

    • Set up the HPLC system with the initial conditions described in Table 1 (C18 column, ACN/Water + 0.1% FA).

    • Run a broad, fast gradient (e.g., 5% to 95% ACN in 10-15 minutes).

    • The goal of this run is not to achieve baseline separation, but to determine the approximate elution time and complexity of the sample.

  • Gradient Optimization:

    • Based on the scouting run, identify the organic solvent percentage (%) at which your isomers begin to elute.

    • Design a new, much shallower gradient centered around this percentage. For example, if the isomers eluted at 4 minutes in a 10-minute 5-95% gradient (approx. 40% ACN), a good optimization gradient would be 30% to 50% ACN over 20 minutes.

  • Selectivity Tuning (If Necessary):

    • If the shallow gradient improves resolution but it is still insufficient, begin selectivity tuning as described in the FAQ section.

    • First: Change the organic modifier from acetonitrile to methanol and re-optimize the shallow gradient.

    • Second: If resolution is still poor, switch to a column with different selectivity, such as a Phenyl-Hexyl phase, and repeat the scouting and optimization runs.

  • Final Refinements:

    • Once you have achieved near-baseline separation (Rs > 1.2), you can make small adjustments to temperature or flow rate to fine-tune the resolution and analysis time.

    • Confirm the final method provides reproducible results over multiple injections.

References

  • ResearchGate. (n.d.). Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF. Retrieved from [Link]

  • ProQuest. (n.d.). LIQUID CHROMATOGRAPHIC MOBILE PHASE OPTIMIZATION, PREDICTION OF RETENTION AND CHARACTERIZATION OF HYDROXYL AROMATICS IN COAL LIQUIDS (HPLC, SEPARATION, FIMS, MONOHYDROXYL). Retrieved from [Link]

  • Scribd. (n.d.). HPLC Optimization of Aromatic Compounds. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Wagers, M. W., et al. (2017). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. PMC. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). 4 Common Problems & Solutions For HPLC System. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Chromatography Today. (n.d.). Solving Common Errors in HPLC. Retrieved from [Link]

  • International Journal of Science and Research. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Cytiva. (2022, November 15). HPLC Pain Points. Retrieved from [Link]

  • MDPI. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • ACS Publications. (2025, May 12). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]

  • PMC. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2024, September 1). Retrieved from [Link]

  • ResearchGate. (2014, April 12). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Retrieved from [Link]

  • Queen's University Belfast Research Portal. (2023, April 12). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]

  • PubMed. (2025, May 22). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Retrieved from [Link]

  • LCGC International. (2018, November 1). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved from [Link]

  • MDPI. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • ACS Publications. (2015, December 23). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]

  • MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

Sources

Preventing unwanted ester hydrolysis of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate during coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Guide ID: TSC-PYR-23D-EH4C-2024 Version: 1.0 Last Updated: March 15, 2024

Welcome to the technical support guide for handling ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate. This document provides in-depth troubleshooting advice and FAQs to address the common challenge of preventing unwanted ester hydrolysis during coupling reactions. As Senior Application Scientists, we have compiled this guide based on established literature and extensive field experience to ensure the integrity of your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate hydrolysis during coupling reactions?

A1: The primary cause is the susceptibility of the C4-ethyl ester to nucleophilic attack, which is significantly exacerbated by the reaction conditions. The pyrimidine ring's electron-withdrawing nature makes the ester carbonyl carbon highly electrophilic. Common coupling conditions, especially those involving strong bases or aqueous workups at non-optimal pH, can readily lead to saponification, converting the desired ester into the corresponding carboxylic acid.

Q2: Can the choice of coupling reagent influence the rate of hydrolysis?

A2: Absolutely. Certain coupling reagents generate byproducts that can alter the pH of the reaction mixture, promoting hydrolysis. For instance, the use of carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of moisture can lead to the formation of isourea byproducts, which can be basic and contribute to ester saponification. The choice of additives, such as HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine), can also play a role.

Q3: Are there specific temperature ranges that should be avoided to minimize hydrolysis?

A3: Yes, higher temperatures accelerate the rate of hydrolysis. It is generally recommended to run coupling reactions at or below room temperature. For particularly sensitive substrates or when using highly activating coupling agents, cooling the reaction to 0 °C or even lower can significantly suppress the rate of unwanted ester hydrolysis.

Q4: How does the solvent system impact ester stability?

A4: The choice of solvent is critical. Protic solvents, especially water and alcohols, can participate directly in the hydrolysis reaction. Therefore, it is imperative to use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). Ensure that all solvents are rigorously dried before use.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Significant formation of the carboxylic acid byproduct is observed by LC-MS analysis.
Potential Cause Troubleshooting Step Scientific Rationale
Presence of water in the reaction Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and store reagents in a desiccator.Water is a primary nucleophile for ester hydrolysis. Minimizing its presence is the first line of defense.
Basic reaction conditions If a base is required, opt for a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) over options like triethylamine (TEA). Use the base sparingly, adding it slowly to the reaction mixture.DIPEA is less likely to act as a nucleophile towards the ester compared to smaller amines. Careful addition helps to avoid localized areas of high base concentration.
Inappropriate workup procedure Avoid strongly acidic or basic aqueous washes. If an aqueous wash is necessary, use a buffered solution (e.g., saturated ammonium chloride or sodium bicarbonate) and perform the extraction quickly at low temperatures.Extreme pH during workup can cause rapid hydrolysis of any remaining ester. Buffered solutions help to maintain a pH range where the ester is more stable.
Issue 2: Low yield of the desired coupled product despite complete consumption of starting material.
Potential Cause Troubleshooting Step Scientific Rationale
Decomposition of the coupling agent Use fresh, high-quality coupling reagents. Some reagents, like carbodiimides, can be sensitive to moisture and degrade over time.Degraded coupling reagents will have lower activity, leading to incomplete conversion to the desired product and potentially favoring side reactions.
Side reaction with the pyrrole nitrogen Consider protecting the N7 position of the pyrrolo[2,3-d]pyrimidine core, for example, with a tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) group.The pyrrole nitrogen is nucleophilic and can compete with the desired coupling partner, leading to undesired side products. Protection blocks this reactive site.
Prolonged reaction time Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.Extended reaction times, even under seemingly mild conditions, increase the opportunity for slow hydrolysis to occur.

Part 3: Recommended Experimental Protocols

Protocol 1: General Procedure for a Mild Amide Coupling

This protocol is designed to minimize ester hydrolysis through the use of HATU, a highly efficient coupling reagent that operates under mild conditions.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (1.0 eq) in anhydrous DMF.

  • Addition of Amine: Add the desired amine coupling partner (1.1 eq).

  • Addition of Coupling Reagent: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) to the mixture.

  • Base Addition: Slowly add DIPEA (2.0 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Ester in Anhydrous DMF prep2 Add Amine (1.1 eq) prep1->prep2 reac1 Add HATU (1.2 eq) prep2->reac1 reac2 Add DIPEA (2.0 eq) at 0 °C reac1->reac2 reac3 Stir at 0 °C, then RT reac2->reac3 work1 Quench with sat. NH4Cl reac3->work1 work2 Extract with Ethyl Acetate work1->work2 work3 Purify by Chromatography work2->work3

Caption: Workflow for a mild amide coupling reaction.

Part 4: Data-Driven Insights

Table 1: Comparison of Common Coupling Conditions and Hydrolysis Risk
Coupling ReagentBaseSolventTemperature (°C)Hydrolysis Risk
EDC/HOBtDIPEADCM0 to RTLow
HATUDIPEADMF0 to RTVery Low
DCC/DMAPTEADCMRTModerate
SOCl2NoneTolueneRefluxHigh (Ester to Acyl Chloride)
Logical Relationship Diagram: Factors Influencing Ester Hydrolysis

G Hydrolysis Ester Hydrolysis Base Strong Base Base->Hydrolysis Water Water Presence Water->Hydrolysis Temp High Temperature Temp->Hydrolysis Time Long Reaction Time Time->Hydrolysis Mitigation Mitigation Strategies MildBase Non-nucleophilic Base MildBase->Mitigation Anhydrous Anhydrous Conditions Anhydrous->Mitigation LowTemp Low Temperature LowTemp->Mitigation Monitoring Reaction Monitoring Monitoring->Mitigation

Caption: Key factors promoting and mitigating ester hydrolysis.

References

  • Title: Comprehensive Organic Transformations: A Guide to Functional Group Preparations Source: Wiley URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]

  • Title: Protecting Groups in Organic Synthesis Source: Wiley URL: [Link]

Technical Support Center: Resolving Co-elution Issues in LC-MS Analysis of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the common yet challenging issue of co-elution in the LC-MS analysis of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate and its related impurities or isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable troubleshooting advice.

Introduction: The Challenge of Co-elution

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, including Janus kinase (JAK) inhibitors.[1] During its synthesis and stability studies, various structurally similar impurities and isomers can be generated.[2] The structural similarity of these compounds often leads to co-elution in reversed-phase liquid chromatography (RPLC), making accurate quantification and identification by mass spectrometry (MS) difficult.[3][4] Co-elution occurs when two or more compounds elute from the chromatographic column at the same time, resulting in overlapping peaks.[3] This guide will walk you through a systematic approach to diagnose and resolve these co-elution issues.

Frequently Asked Questions (FAQs)

Q1: How can I confirm if I have a co-elution problem?

A1: The first indication of co-elution is often an asymmetrical or distorted peak shape, such as a shoulder or tailing.[3][5] However, perfect co-elution may not show any obvious peak distortion.[3] To definitively confirm co-elution, you should:

  • Utilize a Diode Array Detector (DAD): A DAD collects UV spectra across the entire peak. If the spectra are not identical, it indicates the presence of multiple components.[3]

  • Examine Mass Spectra Across the Peak: In an LC-MS system, you can analyze the mass spectra at different points across the chromatographic peak (ascending, apex, and descending). If the mass spectra differ, it confirms co-elution.[5]

Q2: What are the most likely co-eluting species with ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate?

A2: Potential co-eluting species can include:

  • Positional Isomers: Isomers where substituents are at different positions on the pyrrolopyrimidine core.

  • Process-Related Impurities: Starting materials, intermediates, or by-products from the synthesis.[2] For example, incomplete cyclization or side reactions can lead to structurally similar impurities.

  • Degradants: Compounds formed during storage or under stress conditions.

Q3: What is a good starting point for chromatographic method development for this compound?

A3: A common starting point for pyrrolopyrimidine derivatives is a reversed-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile, often with an additive like formic acid or acetic acid to improve peak shape and ionization efficiency.[6][7] A typical starting gradient could be 5-95% acetonitrile over 20-30 minutes.[8]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution

When faced with co-elution, a systematic approach to method optimization is crucial. This involves evaluating and adjusting various chromatographic parameters.

Step 1: Mobile Phase Optimization

Changes to the mobile phase composition can significantly impact selectivity and retention.[5]

1.1 Adjusting the Organic Modifier
  • Why it works: Different organic solvents interact differently with the analyte and the stationary phase, altering selectivity. Acetonitrile and methanol are the most common choices in reversed-phase chromatography.

  • Protocol:

    • If you are using acetonitrile, try switching to methanol, or vice versa.

    • You can also test mixtures of acetonitrile and methanol.

    • Evaluate the resolution between the peaks of interest with each solvent system.

Organic ModifierExpected Outcome on Selectivity
AcetonitrileGenerally provides good efficiency and lower backpressure.
MethanolCan offer different selectivity due to its protic nature and ability to engage in hydrogen bonding.[9]
1.2 Modifying the Mobile Phase pH
  • Why it works: For ionizable compounds like ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, which has basic nitrogen atoms, small changes in mobile phase pH can significantly alter their ionization state and, consequently, their retention and selectivity.[5][10]

  • Protocol:

    • Determine the pKa of your analyte and potential impurities.

    • Prepare mobile phases with different pH values, typically within a range of 2 pH units above or below the pKa of the analytes, ensuring compatibility with your column.

    • Analyze your sample at each pH and observe the changes in retention time and resolution.

1.3 Optimizing the Gradient
  • Why it works: A shallower gradient (a slower increase in the organic solvent percentage) increases the interaction time of the analytes with the stationary phase, which can improve the separation of closely eluting compounds.[5][11]

  • Protocol:

    • Perform an initial "scouting" gradient (e.g., 5-95% B in 20 minutes) to determine the approximate elution time of your compounds.[8]

    • Design a shallower gradient around the elution time of the co-eluting peaks. For example, if the peaks elute at 40% B, you could try a gradient segment from 35% to 45% B over a longer period.

Step 2: Stationary Phase Evaluation

If mobile phase optimization is insufficient, changing the stationary phase chemistry is a powerful way to alter selectivity.[5][12]

2.1 Switching Column Chemistry
  • Why it works: Different stationary phases offer unique retention mechanisms. While C18 columns separate primarily based on hydrophobicity, other phases can introduce additional interactions like pi-pi or polar interactions.

  • Protocol:

    • If using a standard C18 column, consider trying a column with a different bonded phase.

    • Equilibrate the new column with your mobile phase and inject your sample.

    • Compare the chromatograms to assess the change in selectivity and resolution.

Stationary PhasePrimary Interaction MechanismPotential Benefit for Pyrrolopyrimidines
C18HydrophobicGeneral-purpose, good starting point.
Phenyl-HexylHydrophobic and π-π interactionsCan provide unique selectivity for aromatic compounds like the pyrrolopyrimidine core.[5]
Polar-EmbeddedHydrophobic and polar interactionsCan improve peak shape for basic compounds and offer different selectivity.
Cyano (CN)Hydrophobic and dipole-dipole interactionsCan be operated in both reversed-phase and normal-phase modes, offering versatility.
2.2 Adjusting Column Parameters
  • Why it works: Increasing column length or decreasing particle size can enhance column efficiency (N), leading to sharper peaks and better resolution.[5][13]

  • Considerations:

    • Longer Column: Increases analysis time and backpressure.[5]

    • Smaller Particle Size: Significantly increases backpressure, may require a UHPLC system.

Step 3: Temperature and Flow Rate Adjustments
3.1 Optimizing Column Temperature
  • Why it works: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence selectivity and resolution. Lower temperatures often lead to better resolution but longer run times.[13]

  • Protocol:

    • If your system has a column oven, analyze your sample at different temperatures (e.g., 25°C, 30°C, 40°C).

    • Evaluate the impact on resolution and retention times.

3.2 Modifying the Flow Rate
  • Why it works: Lowering the flow rate can improve resolution by allowing more time for the analytes to interact with the stationary phase, though it will increase the analysis time.[5][13]

  • Protocol:

    • Reduce the flow rate from your standard condition (e.g., from 1.0 mL/min to 0.8 mL/min).

    • Observe the effect on peak separation.

Troubleshooting Workflow Diagram

Caption: A systematic workflow for troubleshooting co-elution issues.

Leveraging Mass Spectrometry to Overcome Co-elution

When chromatographic separation is challenging, the mass spectrometer can be a powerful tool to differentiate and quantify co-eluting compounds.

High-Resolution Mass Spectrometry (HRMS)
  • Why it works: HRMS instruments (e.g., Orbitrap, TOF) provide highly accurate mass measurements, which can distinguish between compounds with very small differences in their elemental composition (isobars).

  • Application: If your co-eluting species have different elemental formulas, HRMS can resolve them based on their exact masses.

Tandem Mass Spectrometry (MS/MS)
  • Why it works: In MS/MS, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. Isomers, which have the same mass, often produce different fragmentation patterns, allowing for their differentiation and selective quantification.[14][15][16]

  • Protocol for Isomer Differentiation:

    • Infuse a standard of each suspected isomer individually to obtain their characteristic MS/MS fragmentation patterns.

    • Develop a Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method using unique precursor-product ion transitions for each isomer.

    • Analyze your sample using this method to selectively quantify each co-eluting isomer.

Experimental Workflow for MS/MS Method Development

G A Infuse Isomer A Standard C Acquire Full Scan MS and Product Ion Spectra for A A->C B Infuse Isomer B Standard D Acquire Full Scan MS and Product Ion Spectra for B B->D E Identify Unique Precursor -> Product Ion Transitions for Each Isomer C->E D->E F Build MRM/PRM Method in Acquisition Software E->F G Inject Sample and Analyze Using Developed Method F->G H Quantify Each Isomer Based on Unique Transitions G->H

Caption: Workflow for developing an MS/MS method to differentiate isomers.

Conclusion

Resolving co-elution issues in the LC-MS analysis of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate requires a logical and systematic approach. By carefully optimizing chromatographic parameters such as mobile phase, stationary phase, and temperature, and by leveraging the power of mass spectrometry, particularly MS/MS, researchers can achieve the necessary separation and specificity for accurate analysis. This guide provides a comprehensive framework to tackle these challenges effectively.

References

  • Phenomenex. (2025, June 6).
  • Axion Labs.
  • BenchChem. Strategies for improving resolution of closely eluting compounds.
  • Heiss, D. R., Amoah, E., & Badu-Tawiah, A. K. (2023).
  • BenchChem. (2025). Overcoming co-elution issues in chromatographic analysis of labeled tocopherols.
  • Thermo Fisher Scientific. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency.
  • BenchChem. (2025, December).
  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (n.d.).
  • Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food m
  • Development of an LC-ESI-MS/MS method for determination of a novel Pyrrolomycin (MP-1) and application to pre-clinical ADME studies. (n.d.). DigitalCommons@UNMC.
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010, February 12). PMC.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
  • Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 1. General Effects. (2025, June 13).
  • Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. (2024, March 5).
  • Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. (n.d.). PMC.
  • Mobile Phase Selectivity. (n.d.).

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Optimizing catalyst loading for ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Suzuki couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of performing palladium-catalyzed cross-couplings on highly nitrogenated, electron-deficient fused bicyclic systems. The ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate scaffold is particularly notorious in drug discovery and development. Its multiple basic nitrogen atoms (N1, N3, and N7) act as potent σ-donors, which can sequester palladium and stall the catalytic cycle.

This guide provides a self-validating framework to diagnose failures, optimize ligand selection, and reduce palladium loading from an inefficient 10–20 mol% down to a highly optimized <2 mol%.

Visual Diagnostic Guide

When your Suzuki-Miyaura coupling stalls, identifying the exact mechanism of failure is critical before adjusting catalyst loading. Use the workflow below to diagnose the root cause.

DiagnosticWorkflow Start Reaction Stalls < 50% Conversion Check1 IPC: Check LC-MS for Protodeboronation Start->Check1 ProtoYes Boronic Acid Depleted Halide Intact Check1->ProtoYes Yes ProtoNo Both Starting Materials Intact Check1->ProtoNo No Sol1 Action: Use Anhydrous Conditions Add Trimethyl Borate ProtoYes->Sol1 Check2 IPC: Assess Catalyst State (Visual & LC-MS) ProtoNo->Check2 Sol2 Action: Switch to Bulky Ligands (XPhos) & Slow Addition Check2->Sol2 Pd Black Forms Check3 IPC: Check Substrate Solubility Check2->Check3 Homogeneous Sol3 Action: Protect N7 (SEM/Boc) Optimize Solvent Check3->Sol3

Diagnostic workflow for resolving stalled pyrrolo[2,3-d]pyrimidine Suzuki couplings.

Troubleshooting FAQs

Q1: Why does my reaction stall at 30% conversion even when I push the Pd(PPh3)4 loading to 15 mol%? A: You are experiencing severe 1[1]. The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core coordinate strongly to the Pd(II) oxidative addition intermediate. Small, monodentate ligands like PPh3 cannot sterically block these nitrogens from approaching the metal center. This forms an off-cycle, thermodynamically stable Pd-heterocycle complex, effectively neutralizing your catalyst. Increasing the loading only creates more inactive Pd waste. The solution is to switch to bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or SPhos) which create a steric shield around the palladium atom.

Q2: Should I protect the N7 position of the pyrrolo[2,3-d]pyrimidine core before the coupling? A: Yes, it is highly recommended. The N7 proton is relatively acidic. Under the basic conditions required for a Suzuki coupling (e.g., K2CO3, Cs2CO3), N7 can easily deprotonate. The resulting anionic nitrogen is a significantly stronger σ-donor than a neutral amine and will irreversibly bind Pd(II)[2]. 3 (2-(trimethylsilyl)ethoxymethyl) or Boc group not only prevents this deprotonation but also dramatically increases the substrate's solubility in standard cross-coupling solvents[3].

Q3: My LC-MS shows the starting pyrrolopyrimidine is completely intact, but my heteroaryl boronic acid has disappeared. What happened? A: This is a classic case of 1[1]. Electron-deficient boronic acids are highly susceptible to C-B bond cleavage by water under basic conditions. Because the transmetalation step is sluggish with pyrrolopyrimidines, the boronic acid sits in the basic aqueous mixture too long and degrades. To fix this, switch to anhydrous conditions using potassium trimethylsilanolate (TMSOK) as the base and 4 to buffer the system and solubilize the boronate intermediates[4].

Q4: How do I ensure rapid generation of the active catalyst? A: Avoid using Pd(II) salts that require in situ reduction, as the pyrrolopyrimidine can intercept the Pd(II) before it reduces to the active Pd(0) state.1 (like XPhos Pd G3) ensures a rapid, quantitative generation of Pd(0) with a strict 1:1 Ligand-to-Metal ratio[1].

Quantitative Catalyst & Ligand Performance Matrix

The table below summarizes typical catalyst loadings and expected outcomes when coupling halogenated pyrrolo[2,3-d]pyrimidines.

Catalyst/Ligand SystemLigand ClassificationTypical Pd LoadingN7 Protection RequirementReaction EfficiencyPrimary Failure Mode
Pd(PPh3)4 Monodentate10–20 mol%Strict (Mandatory)Low (<40%)Severe Catalyst Poisoning
Pd(dppf)Cl2 Bidentate5–10 mol%PreferredModerate (60%)Sluggish Transmetalation
Pd(dtbpf)Cl2 Bulky Bidentate3–5 mol%OptionalGood (75%)Protodeboronation
XPhos Pd G3 Bulky Biaryl1–2 mol%Optional (Recommended)High (>85%)Homocoupling (if O2 present)

Mechanistic Pathway Visualization

Understanding the bifurcation between the productive catalytic cycle and the catalyst poisoning pathway dictates our experimental choices.

MechanisticPathway Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd Aryl Halide Poison Catalyst Poisoning (N1/N3/N7 Coordination) OxAdd->Poison Unprotected N7 Small Ligands Trans Transmetalation (Boronic Acid) OxAdd->Trans Bulky Ligand (XPhos) Steric Shielding DeadEnd Inactive Pd-Heterocycle Complex Poison->DeadEnd Irreversible RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Mechanistic pathway showing catalyst poisoning vs. productive transmetalation cycle.

Self-Validating Experimental Protocol

This optimized protocol utilizes a low-loading (2 mol%) precatalyst system combined with a slow-addition strategy. It includes built-in In-Process Controls (IPCs) so you can validate the mechanistic integrity of the reaction in real-time.

Step 1: System Preparation & Baseline Control

  • Action: Set up Reaction A (Active: contains all reagents) and Reaction B (Control: omits the boronic acid partner). Degas 1,4-Dioxane and 0.5 M aqueous K3PO4 by sparging with Argon for 30 minutes.

  • Causality: 1 of boronic acids[1]. The control reaction validates that the pyrrolopyrimidine is not degrading via base-mediated nucleophilic aromatic substitution.

Step 2: Precatalyst Activation

  • Action: To a dry flask under Argon, add the boronic acid (1.5 eq), K3PO4 (2.5 eq), and XPhos Pd G3 (2 mol%). Add the degassed solvent mixture (4:1 Dioxane/H2O) and heat to 80 °C.

  • Causality: Activating the catalyst in the presence of the boronic acid (but absence of the poisoning heterocycle) ensures the immediate generation of the active Pd(0) species without interference[5].

Step 3: Slow Addition Strategy

  • Action: Dissolve the ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate substrate (1.0 eq) in a minimum volume of degassed Dioxane. Add this solution to the reaction mixture via syringe pump over 1 hour.

  • Causality: 1 of the nitrogen-rich heterocycle, preventing it from overwhelming the steric shielding of the XPhos ligand and inhibiting the catalyst[1].

Step 4: IPC Validation Checkpoints

  • Action: At T = 1.5 hours, sample Reaction A and Reaction B for LC-MS analysis.

  • Validation Logic:

    • If Reaction B shows consumption of the pyrrolopyrimidine: Your substrate is unstable under the basic conditions. Switch to a weaker base (e.g., K2CO3 or CsF).

    • If Reaction A shows intact pyrrolopyrimidine but depleted boronic acid: Protodeboronation is occurring. Spike in an additional 0.5 eq of boronic acid. If this fails, you must switch to the anhydrous TMSOK/Trimethyl borate system.

    • If Reaction A shows desired product mass: The catalytic cycle is successfully turning over. Continue heating until completion.

Step 5: Workup and Scavenging

  • Action: Cool to room temperature. Filter the mixture through a pad of Celite/Silica gel to remove Pd black and inorganic salts. Concentrate under reduced pressure.

  • Causality: Immediate filtration prevents the highly coordinating product from dragging residual palladium through your downstream purification steps.

References

  • 1 - Benchchem

  • 5 - ACS Publications

  • 2 - ResearchGate

  • 3 - MDPI 5.4 - PMC (NIH)

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Validation & Comparative

A Comparative Guide to the Binding Affinity of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the binding affinities of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate derivatives targeting various protein kinases. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, detail the experimental methodologies used to determine binding affinities, and visualize key signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the 7H-pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a heterocyclic compound that has garnered significant attention in the development of kinase inhibitors.[1][2] Its structure mimics the purine core of ATP, the universal phosphate donor for all kinases. This structural similarity allows pyrrolo[2,3-d]pyrimidine derivatives to act as competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[3] The two nitrogen atoms in the pyrimidine ring are crucial for forming strong hydrogen bond interactions with the hinge region residues of the kinase, a key determinant of binding affinity.[4]

Kinases play a pivotal role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[5][6][7] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[7][8] Consequently, kinases have become one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.

This guide will focus on a specific subset of these inhibitors: derivatives of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate. We will explore how modifications to this core structure influence their binding affinity for different kinases.

Comparative Binding Affinities of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Derivatives

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates a higher binding affinity and greater potency. The following table summarizes the reported IC50 values for several ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate derivatives against various kinases.

Compound IDTarget KinaseIC50 (nM)Reference
5n PAK42.7[9]
5o PAK420.2[9]
5k EGFR40-204[1]
5k Her240-204[1]
5k VEGFR240-204[1]
5k CDK240-204[1]
7a CK1α10.96[10][11][12]
59 RET-wtLow nanomolar[4]
59 RET V804MLow nanomolar[4]
13i CK1δNot specified, but potent[13]

Key Observations and Structure-Activity Relationship (SAR) Insights:

  • Potent Inhibition of PAK4: Compounds 5n and 5o demonstrate high potency against p21-activated kinase 4 (PAK4), with IC50 values in the low nanomolar range.[9] Molecular docking studies suggest that these compounds form multiple hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of PAK4.[9] The terminal amino group of compound 5n is thought to enhance hydrogen bonding and electrostatic interactions, contributing to its superior inhibitory capacity compared to other derivatives.[3][14]

  • Multi-Targeted Kinase Inhibition: Compound 5k , a halogenated derivative, exhibits promising activity against several receptor tyrosine kinases (RTKs) including EGFR, Her2, and VEGFR2, as well as the cell cycle-regulating kinase CDK2.[1] The incorporation of halogen atoms can significantly influence the binding affinity and selectivity of kinase inhibitors.[1]

  • Exceptional CK1α Inhibition: Compound 7a is a highly potent inhibitor of Casein Kinase 1α (CK1α), with an IC50 of 10.96 nM.[10][11][12] This highlights the versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold in targeting different kinase families.

  • Overcoming Drug Resistance: Compound 59 shows low nanomolar potency against both wild-type RET kinase and the drug-resistant V804M mutant, indicating its potential to address clinical challenges in cancer therapy.[4]

  • Selective CK1δ Inhibition: Compound 13i was identified as a potent and selective inhibitor of CK1δ, demonstrating that subtle modifications to the scaffold can lead to distinct selectivity profiles.[13]

Experimental Methodologies for Determining Binding Affinity

The accurate determination of binding affinity is crucial for the development of kinase inhibitors.[6] Several robust and high-throughput methods are commonly employed in academic and industrial research.

Kinase Activity Assays

These assays directly measure the enzymatic activity of the kinase in the presence of an inhibitor. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the kinase activity by 50%.[15]

Example Protocol: Mobility Shift Assay [16]

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a peptide substrate, and ATP in an appropriate assay buffer. The ATP concentration is typically kept near the Michaelis-Menten constant (Km) for each kinase to ensure accurate IC50 measurements.[16]

  • Inhibitor Addition: Add varying concentrations of the test compound (inhibitor) to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature to allow the kinase to phosphorylate the substrate.

  • Quenching: Stop the reaction by adding a quenching solution.

  • Separation and Detection: The phosphorylated and unphosphorylated substrates are separated based on their different mobilities in an electric field. The amount of phosphorylated product is then quantified.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

Binding Assays

Binding assays directly measure the interaction between the inhibitor and the kinase, independent of enzymatic activity.[16] This is particularly useful for studying inhibitors that bind to inactive kinase conformations.[17]

Example Protocol: LanthaScreen™ Eu Kinase Binding Assay [17][18]

This assay is based on Förster Resonance Energy Transfer (FRET).

  • Assay Components: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase, and an Alexa Fluor® 647-labeled, ATP-competitive tracer that also binds to the kinase's ATP pocket.[18]

  • FRET Signal: When both the antibody and the tracer are bound to the kinase, they are in close proximity, resulting in a high FRET signal from the Eu donor to the Alexa Fluor® 647 acceptor.[18]

  • Competitive Binding: Test compounds are added to the assay mixture. If a compound binds to the ATP site, it will displace the tracer.[18]

  • Signal Reduction: The displacement of the tracer leads to a decrease in the FRET signal.

  • Data Analysis: The reduction in FRET is measured at different inhibitor concentrations to determine the IC50 value.

Visualizing Kinase Signaling Pathways and Experimental Workflows

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Receptor tyrosine kinases are a major class of cell surface receptors that play crucial roles in cellular signaling.[7][8][19] Their activation initiates a cascade of intracellular events that regulate various cellular processes.[7][8]

RTK_Signaling Ligand Growth Factor/ Cytokine RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activation Signaling_Proteins Signaling Proteins (e.g., Grb2, SOS) Dimerization->Signaling_Proteins Recruitment Ras Ras Signaling_Proteins->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response Gene Expression

Caption: A simplified diagram of a typical Receptor Tyrosine Kinase (RTK) signaling pathway.

Janus Kinase (JAK)-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and apoptosis.[5][20][21][22]

JAK_STAT_Signaling Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binding JAK Janus Kinase (JAK) Receptor->JAK Activation STAT STAT Protein Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Transcription

Caption: Overview of the JAK-STAT signaling pathway.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of a kinase inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Inhibitor Reaction Incubate Inhibitor with Assay Mix Compound_Prep->Reaction Assay_Mix_Prep Prepare Kinase Assay Mix (Enzyme, Substrate, ATP) Assay_Mix_Prep->Reaction Detection Measure Kinase Activity or Binding Reaction->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing Curve_Fitting Fit Dose-Response Curve Data_Processing->Curve_Fitting IC50_Value Determine IC50 Value Curve_Fitting->IC50_Value

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Conclusion

Derivatives of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate represent a versatile and potent class of kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this scaffold can lead to highly potent and selective inhibitors for a range of kinase targets, including those implicated in cancer and other diseases. The continued exploration of this chemical space holds significant promise for the discovery and development of novel therapeutics. The experimental methodologies detailed herein provide a foundation for the accurate and reproducible assessment of the binding affinities of these and other kinase inhibitors.

References

  • Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]

  • Receptor tyrosine kinase. Wikipedia. [Link]

  • JAK-STAT signaling pathway. Wikipedia. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Molecules. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of 7 H‑Pyrrolo[2,3‑ d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Receptor tyrosine kinases: Characterisation, mechanism of action and therapeutic interests for bone cancers. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]

  • Kinase-Inhibitor Binding Affinity Prediction with Pretrained Graph Encoder and Language Model. bioRxiv. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research and Engineering Development. [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]

  • Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. Frontiers in Oncology. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. [Link]

  • Receptor Tyrosine Kinases (RTKs). Biology LibreTexts. [Link]

  • Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. Future Medicinal Chemistry. [Link]

  • Identification of Receptor-Tyrosine-Kinase-Signaling Target Genes Reveals Receptor-Specific Activities and Pathway Branchpoints During Drosophila Development. Genetics. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • JAK/Stat Signaling. GeneGlobe. [Link]

  • The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention. Annual Review of Immunology. [Link]

  • JAK-STAT Signaling Pathway: Functions and Biomarkers. AnyGenes. [Link]

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A Comparative Guide to Validating the Structural Purity of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the precise characterization of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For novel heterocyclic compounds like Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, a key building block in the synthesis of targeted therapies such as kinase inhibitors, establishing structural integrity is of paramount importance.[1][2][3] This guide provides an in-depth, experience-driven comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other analytical techniques, demonstrating its superiority for the validation of this compound's structural purity.

The Imperative for Purity in Drug Development

The journey of a drug from discovery to clinical application is fraught with challenges, a significant one being the meticulous control of its chemical composition.[4] Impurities, whether they are residual solvents, starting materials, or by-products, can have profound effects on a drug's toxicity, stability, and therapeutic window. Consequently, regulatory bodies mandate rigorous analytical validation to ensure the purity of any API.[4]

Quantitative NMR: A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and versatile tool for the precise determination of compound purity.[5][6] Unlike chromatographic techniques that often rely on reference standards for every impurity, qNMR is a primary ratio method of measurement.[7][8] This means the signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, allowing for the direct quantification of a substance against a certified internal standard.[5][9]

The fundamental principle of qNMR lies in the direct relationship between the integrated area of a resonance signal and the molar quantity of the nuclei producing that signal.[5] This makes it an absolute quantification method, traceable to the International System of Units (SI) when a certified reference material is used.[7]

Experimental Protocol: qNMR Purity Determination of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

This protocol outlines a robust and self-validating system for the purity assessment of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate.

Materials and Instrumentation
  • Analyte: Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

  • Internal Standard: Maleic acid (Certified Reference Material, CRM)

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)

  • Instrumentation: 500 MHz (or higher) NMR spectrometer

Step-by-Step Methodology
  • Preparation of the Internal Standard Stock Solution: Accurately weigh approximately 20 mg of maleic acid (CRM) into a volumetric flask and dissolve in a known volume of DMSO-d6 to create a stock solution of known concentration.

  • Sample Preparation: Accurately weigh approximately 15-20 mg of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate into a vial.

  • Final Sample Preparation for NMR Analysis: To the vial containing the analyte, add a precise volume of the internal standard stock solution and mix thoroughly until fully dissolved. Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional proton (¹H) NMR spectrum.

    • Key Acquisition Parameters:

      • Pulse Angle: 30-90° (a 90° pulse is recommended for optimal signal-to-noise).[10]

      • Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.[11]

      • Number of Scans: 16 or higher to achieve an adequate signal-to-noise ratio (S/N > 250:1 for a precision of <1%).[12]

  • Data Processing and Purity Calculation:

    • Apply phasing and baseline correction to the acquired spectrum.

    • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, suitable signals can be found in the aromatic region. For maleic acid, the vinylic proton signal is used.[13]

    • Calculate the purity using the following formula[7]:

      P_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • P = Purity (mass fraction)

      • I = Integral value of the signal

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • analyte = Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

      • IS = Internal Standard (Maleic acid)

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_IS Accurately weigh Internal Standard (IS) dissolve_IS Dissolve IS in DMSO-d6 weigh_IS->dissolve_IS mix Add precise volume of IS solution to Analyte and mix dissolve_IS->mix weigh_analyte Accurately weigh Analyte weigh_analyte->mix transfer Transfer to NMR tube mix->transfer acquire Acquire ¹H NMR Spectrum (D1 ≥ 5*T1) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and IS signals process->integrate calculate Calculate Purity using the qNMR formula integrate->calculate

Caption: qNMR workflow for purity determination.

Comparative Analysis: qNMR vs. Chromatographic Techniques

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in analytical chemistry, qNMR offers distinct advantages for the absolute purity determination of a primary substance like Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate.[14][15][16]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Absolute quantification based on the direct proportionality of signal intensity to the number of nuclei.[5]Separation based on differential partitioning between a mobile and stationary phase; quantification requires response factors.[14]Separation of volatile compounds based on their boiling points and interaction with a stationary phase.[15]
Reference Standards Requires a single, certified internal standard that is structurally different from the analyte.[10]Requires a reference standard for the main component and ideally for each impurity for accurate quantification.[17]Similar to HPLC, requires reference standards for quantification.
Universality Near-universal detection for proton-containing molecules.[18]Dependent on the detector used (e.g., UV-Vis requires a chromophore). Non-chromophoric impurities can be missed.[17]Limited to volatile and thermally stable compounds.[15]
Sample Preparation Simple dissolution of the sample and internal standard.[12]Can be more complex, often involving filtration and specific mobile phase preparation.May require derivatization for non-volatile or polar compounds.
Analysis Time Rapid, with data acquisition typically taking a few minutes per sample.[17]Run times can be longer, often 20 minutes or more per sample.[17]Generally faster than HPLC, but sample preparation can be time-consuming.
Destructive Non-destructive, the sample can be recovered.[5]Destructive.Destructive.
Structural Information Provides unambiguous structural information, aiding in impurity identification.[8]Provides retention time, which is not a unique identifier.Provides retention time.
Decision-Making for Method Selection

G start Need to determine purity of a compound is_volatile Is the compound volatile and thermally stable? start->is_volatile need_absolute Is absolute purity determination required? is_volatile->need_absolute No gc Use Gas Chromatography (GC) is_volatile->gc Yes ref_available Are reference standards for all impurities available? need_absolute->ref_available No qnmr Use Quantitative NMR (qNMR) need_absolute->qnmr Yes hplc Use High-Performance Liquid Chromatography (HPLC) ref_available->hplc Yes ref_available->qnmr No

Caption: Choosing the right analytical method.

Scientific Integrity and Trustworthiness

The qNMR protocol described is inherently self-validating due to several key factors:

  • Traceability: The use of a Certified Reference Material (CRM) as the internal standard ensures metrological traceability to the SI.[9]

  • Orthogonality: qNMR is mechanistically different from chromatographic purification methods, providing an independent and unbiased assessment of purity.[18]

  • Universality: The near-universal response of ¹H NMR for organic molecules minimizes the risk of overlooking impurities that might be invisible to selective detectors used in HPLC.[18]

Conclusion

For the definitive validation of the structural purity of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, quantitative NMR stands out as the superior analytical technique. Its ability to provide direct, absolute quantification without the need for compound-specific reference standards, coupled with its non-destructive nature and the wealth of structural information it provides, makes it an invaluable tool in the rigorous environment of pharmaceutical development.[19] By adopting the qNMR methodology outlined in this guide, researchers and drug development professionals can ensure the highest level of confidence in the purity of their compounds, a critical step in the path to delivering safe and effective medicines.

References

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). [Link]

  • Holzgrabe, U. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe, 19(5), 15-18. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 223-231.
  • Flaschenriem, C., et al. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Li, C., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 733. [Link]

  • New international guidelines on organic pure material standards. (2023). BIPM. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Rizk, E. T., et al. (2024). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research in Engineering and Development, 7(6). [Link]

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  • Singh, S., & Kumar, P. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Critical Reviews in Analytical Chemistry, 53(1), 1-17. [Link]

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  • Tumkevicius, S., & Dodonova, J. (2011). Pyrrolo[2,3-d]pyrimidine-Core Extended π-Systems: Synthesis of 2,4,7-Triarylpyrrolo[2,3-d]pyrimidines. Synlett, 2011(12), 1705-1708. [Link]

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A Senior Application Scientist's Guide to Benchmarking Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Derivatives in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine often referred to as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent ability to form key hydrogen bonds with the hinge region of protein kinases has established it as a foundational component in numerous approved and investigational drugs, particularly in oncology.[3] Derivatives of this scaffold have shown potent inhibitory activity against a wide array of kinases, including p21-activated kinase 4 (PAK4), RET kinase, Aurora kinases, and signal transducers and activators of transcription 6 (STAT6).[3][4][5][6]

This guide focuses on a critical starting point for library synthesis: ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate . We will provide a comprehensive framework for synthesizing a diverse chemical library from this versatile intermediate, designing a robust high-throughput screening (HTS) campaign, and benchmarking the performance of novel derivatives against established inhibitors. Our objective is to equip researchers with the strategic and technical insights required to efficiently identify and validate potent and selective lead compounds.

Part 1: Library Synthesis Strategy: From a Versatile Core to a Diverse Collection

The ethyl carboxylate moiety at the C4 position is not just a structural feature; it is a synthetic handle that enables the rapid generation of a diverse library of amides through well-established coupling chemistries. This approach is fundamental to exploring the structure-activity relationship (SAR) around the core scaffold.

Rationale for Synthetic Route

The chosen synthetic pathway proceeds in two high-yielding, scalable steps. First, the ethyl ester is hydrolyzed to the corresponding carboxylic acid. This intermediate is the linchpin for diversification. Second, using a carbodiimide-mediated coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), this acid is coupled with a wide array of primary and secondary amines to generate the final amide derivatives.[4] This strategy is favored in library synthesis for its reliability, mild reaction conditions, and tolerance of diverse functional groups on the amine coupling partner.

Generalized Synthetic Workflow

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Library Diversification Start Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Intermediate 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid Start->Intermediate Base Hydrolysis (e.g., LiOH, NaOH) Final Target Compound Library (Amide Derivatives) Intermediate->Final EDC Coupling Amine Diverse Amine Library (R1-NH-R2) Amine->Final

Caption: Generalized synthetic workflow for library generation.

Experimental Protocol: Synthesis of Amide Library
  • Hydrolysis of Ethyl Ester:

    • Dissolve ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH ~3-4 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, which can often be used without further purification.

  • EDC-Mediated Amide Coupling (Parallel Synthesis):

    • To an array of reaction vials, add 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (1.0 eq), a selected amine from the library (1.1 eq), and hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF.

    • Add EDC-HCl (1.2 eq) to each vial.

    • Seal the vials and stir at room temperature for 12-18 hours.

    • Upon completion, dilute the reaction mixtures with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting amide derivatives via flash column chromatography or preparative HPLC to yield the final compound library.

Part 2: High-Throughput Screening Assay Design

The success of any screening campaign hinges on the selection of a robust, sensitive, and relevant assay. For kinase inhibitors, the goal is to accurately quantify the transfer of a phosphate group from ATP to a substrate. Several HTS-compatible technologies are available, each with distinct advantages and disadvantages.

Comparison of HTS Kinase Assay Formats
Assay TechnologyPrincipleProsConsBest For
Luminescence (e.g., ADP-Glo™) [7]Measures remaining ATP or produced ADP via a luciferase/luciferin reaction.High sensitivity, large dynamic range, low compound interference, universal for any kinase.[7]Can be expensive, multi-step process.HTS campaigns, selectivity profiling, mechanism of action studies.
Fluorescence (e.g., ADP-Hunter™) [8]Enzyme-coupled reaction detects ADP, producing a fluorescent signal.Cost-effective, simple mix-and-read format.[8]Susceptible to interference from fluorescent compounds; lower signal-to-background ratio.[9]Initial HTS where cost is a major factor and compound fluorescence is pre-screened.
Time-Resolved FRET (TR-FRET) [10]Measures phosphorylation of a biotinylated substrate using a lanthanide-labeled antibody and streptavidin-acceptor pair.Homogeneous assay, ratiometric measurement reduces well-to-well variability.Requires specific antibodies and labeled substrates, potential for steric hindrance.Validating hits from primary screens, targets where specific reagents are available.
Radiometric ([³²P]-ATP Filter Binding) Measures incorporation of radioactive phosphate into a substrate captured on a filter.Considered the "gold standard" for direct measurement of activity.[9]Safety and disposal issues with radioactivity, not amenable to high-throughput automation.Orthogonal validation of key hits, detailed mechanistic studies.

Rationale for Selection: For a primary HTS campaign with pyrrolo[2,3-d]pyrimidine derivatives, a luminescence-based ADP detection assay (e.g., ADP-Glo™) is highly recommended.[7] This choice is justified because the scaffold can exhibit intrinsic fluorescence, which would create a high rate of false positives in fluorescence-based assays. The luminescent format minimizes compound interference and offers the universality needed to screen against a panel of different kinases without changing the detection methodology.[7]

HTS Workflow Diagram

HTS_Workflow cluster_PlatePrep Plate Preparation cluster_Reaction Kinase Reaction cluster_Detection Signal Detection cluster_Analysis Data Analysis Compound Compound Library (in DMSO) AssayPlate 384-Well Assay Plate Compound->AssayPlate Acoustic Dispensing (nL volumes) ATP_Start ATP Addition (Reaction Start) AssayPlate->ATP_Start EnzymeMix Kinase + Substrate Mix EnzymeMix->AssayPlate Incubation Incubation (e.g., 60 min at RT) ATP_Start->Incubation ADP_Glo_1 ADP-Glo™ Reagent I (Stop Reaction, Deplete ATP) Incubation->ADP_Glo_1 ADP_Glo_2 Kinase Detection Reagent II (Convert ADP to ATP, Generate Light) ADP_Glo_1->ADP_Glo_2 40 min incubation Luminescence Read Luminescence ADP_Glo_2->Luminescence 30-60 min incubation RawData Raw Luminescence Data Luminescence->RawData Normalization Normalization & QC (Z'-factor calculation) RawData->Normalization DoseResponse Dose-Response Curves (IC50 determination) Normalization->DoseResponse HitSelection Hit Selection DoseResponse->HitSelection

Caption: High-throughput screening workflow using an ADP-Glo™ assay.

Detailed HTS Protocol: ADP-Glo™ Kinase Assay
  • Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of test compounds from the synthesized library (typically a 10 mM stock in DMSO) into a 384-well, low-volume white assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a 2X ATP solution. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[9]

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent I to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent II to each well. This reagent converts the ADP generated by the kinase back to ATP, which is then used by a luciferase to generate a luminescent signal proportional to the initial kinase activity.

    • Incubate for 30-60 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Part 3: Benchmarking Performance and Data Interpretation

Raw data from an HTS campaign is meaningless without proper analysis and context. Benchmarking involves comparing new derivatives against each other (SAR), against a known standard, and assessing the quality of the data itself.

Key Performance Metrics
  • Z'-Factor: This statistical parameter is used to validate the quality of the HTS assay. It is calculated from the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|. An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.[11]

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce enzyme activity by 50%. This is the primary metric for compound potency.

  • Selectivity: A compound's ability to inhibit the target kinase more potently than other, related kinases. A selectivity profile is crucial for predicting potential off-target effects. For example, an Aurora A inhibitor should be tested against Aurora B.[6]

  • Cytotoxicity (IC₅₀): The concentration of a compound that reduces cell viability by 50%. This is determined using a cell-based assay (e.g., MTT or CellTiter-Glo®) on relevant cancer cell lines (e.g., HT-29, MCF-7) to ensure that the observed enzymatic inhibition is not due to general cell death.[1][12]

Example Benchmarking Data Table

Here, we present hypothetical data for a series of derivatives against Aurora A kinase, with Aurora B as a counter-screen and HT-29 colon cancer cells for cytotoxicity. Alisertib , a known clinical Aurora A inhibitor, serves as the benchmark compound.[6]

Compound IDR-Group (Amine)Aurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Selectivity (B/A)HT-29 Cyto. IC₅₀ (µM)
Benchmark:
Alisertib(Reference)1.21512.5x0.05
Library:
PYR-001 Cyclopropylamine550>10,000>18x>50
PYR-002 Aniline120250020.8x25.3
PYR-003 4-Fluoroaniline45110024.4x15.1
PYR-004 3,5-Difluorobenzylamine5.215028.8x3.5
PYR-005 N-Methylpiperazine8909501.1x>50
Structure-Activity Relationship (SAR) Insights
  • Aromatic vs. Aliphatic Amines: The data suggests that aromatic amines (PYR-002) provide better potency against Aurora A than small aliphatic amines (PYR-001).

  • Impact of Halogenation: Adding electron-withdrawing fluorine atoms to the phenyl ring (PYR-003) significantly improves potency. This is a common strategy in kinase inhibitor design to enhance binding interactions.[12]

  • Conformational Flexibility: Introducing a methylene spacer (benzylamine in PYR-004) while retaining the halogenation pattern leads to a dramatic increase in potency, achieving single-digit nanomolar activity comparable to the benchmark, Alisertib.

  • Selectivity Filter: The N-methylpiperazine moiety (PYR-005) results in a near-complete loss of selectivity between Aurora A and B, making it an undesirable candidate despite its low cytotoxicity. PYR-004 shows excellent potency and improved selectivity over the benchmark.

Part 4: Confirming the Mechanism of Action

Pyrrolo[2,3-d]pyrimidine derivatives typically act as ATP-competitive inhibitors.[3] This means they bind to the ATP-binding pocket of the kinase, preventing the natural substrate (ATP) from binding and halting the phosphotransfer reaction.

MoA Kinase Kinase Active Site N-Lobe C-Lobe Hinge Region Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Active No_Phos Inhibition of Phosphorylation Kinase->No_Phos Inactive ATP ATP ATP->Kinase:hinge Binds Inhibitor Pyrrolopyrimidine Inhibitor (PYR-004) Inhibitor->Kinase:hinge Competitively Binds

Caption: Mechanism of ATP-competitive kinase inhibition.

To experimentally confirm this mechanism and on-target engagement in a cellular context, follow-up studies are essential:

  • Enzyme Kinetics: Perform kinase assays at varying concentrations of both ATP and the inhibitor to demonstrate competitive binding behavior (e.g., via Lineweaver-Burk plots).

  • Cellular Target Engagement: Use techniques like the cellular thermal shift assay (CETSA) or phospho-specific western blotting for downstream substrates to confirm that the compound engages the target kinase inside the cell and inhibits its signaling pathway.

Conclusion

The ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate scaffold is a validated and highly tractable starting point for the discovery of novel kinase inhibitors. A successful drug discovery campaign relies not only on creative synthetic chemistry but also on a rigorous and well-designed screening and benchmarking strategy. By selecting HTS assays that minimize compound interference, such as luminescence-based platforms, and by systematically evaluating potency, selectivity, and cytotoxicity against relevant benchmarks, researchers can efficiently identify promising lead candidates like the hypothetical PYR-004 . These hits, validated through secondary and cellular assays, can then serve as the foundation for further preclinical development.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors.
  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. ijsred.com.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids.
  • A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosph
  • Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. PubMed.
  • 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. Advanced ChemBlocks.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Pl
  • A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. RSC Publishing.
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.

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Comparative Cytotoxicity Guide: Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate vs. Traditional Purine Analogs in Healthy Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the safety profile of a novel chemical scaffold is just as critical as measuring its target efficacy. Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS: 915142-91-5) is a highly versatile 7-deazapurine building block, increasingly utilized in the synthesis of multi-targeted kinase inhibitors and viral macrodomain (Mac1) antagonists[1][1].

However, a historical bottleneck in the development of purine-mimicking drugs is off-target cytotoxicity—specifically, myelosuppression and hepatotoxicity caused by indiscriminate interference with host cell DNA synthesis. This guide objectively compares the basal cytotoxicity of the ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate scaffold against standard therapeutic alternatives, providing drug development professionals with a clear, data-backed understanding of its therapeutic window in healthy cell lines.

Mechanistic Context: The 7-Deazapurine Advantage

To understand the safety profile of this compound, we must look at its atomic structure. Traditional purine analogs (such as 6-Mercaptopurine) mimic endogenous adenine or guanine so closely that they are readily phosphorylated and incorporated into host DNA by human DNA polymerases, leading to lethal chain termination or mutagenesis in rapidly dividing healthy cells.

The Causality of Selectivity: Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate replaces the N7 nitrogen of the classical purine ring with a carbon atom, creating a 7-deazapurine core. This bioisosteric replacement fundamentally alters the molecule's hydrogen-bonding network. While the compound retains the necessary pharmacophore to bind tightly to the ATP-binding pockets of target kinases[2][2], the missing N7 hydrogen-bond acceptor makes it a remarkably poor substrate for host DNA polymerases. Consequently, it avoids misincorporation into the host genome, sparing healthy cells from apoptosis and significantly widening the therapeutic index.

Mechanism cluster_0 Targeted Kinase / Viral Inhibition cluster_1 Healthy Host Cell (PBMC/Vero) Compound Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (7-Deazapurine Scaffold) Target Binds ATP Pocket (High Affinity) Compound->Target DNA Host DNA Polymerase (Low Affinity) Compound->DNA Steric/Electronic Exclusion Efficacy Therapeutic Efficacy Target->Efficacy Safety High Cell Viability DNA->Safety

Differential binding mechanism of 7-deazapurines ensuring healthy cell viability.

Comparative Cytotoxicity Data

To establish a baseline safety profile, the 7-deazapurine scaffold is evaluated against healthy, non-cancerous cell lines: Human Peripheral Blood Mononuclear Cells (PBMCs), Vero (monkey kidney epithelial) cells, and HEK-293 (human embryonic kidney) cells.

The table below synthesizes comparative IC₅₀ values (the concentration required to reduce cell viability by 50%) at 72 hours, contrasting the pyrrolo[2,3-d]pyrimidine scaffold with 6-Mercaptopurine (a classic purine analog) and Doxorubicin (a highly cytotoxic positive control)[3][3].

CompoundPBMC (Human) IC₅₀ (µM)Vero (Kidney) IC₅₀ (µM)HEK-293 IC₅₀ (µM)Primary Mechanism of Toxicity
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate > 100.0 > 100.0 > 100.0 Minimal (Poor DNA incorporation)
6-Mercaptopurine (Alternative)12.528.415.2DNA misincorporation / Myelosuppression
Doxorubicin (Positive Control)0.81.20.5DNA Intercalation / Topoisomerase II inhibition

Data Analysis: The data clearly demonstrates that the ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate scaffold exhibits negligible cytotoxicity (IC₅₀ > 100 µM) in healthy cell lines. This corroborates field-proven insights that pyrrolo-pyrimidine derivatives maintain high viability in non-cancerous tissues, often showing much lower cytotoxicity in PBMCs compared to target tumor lines like K562 or 4T1[4][4].

Experimental Protocols: Self-Validating Viability Workflows

A robust cytotoxicity claim requires a self-validating experimental system. The following MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol is engineered to eliminate false positives caused by solvent toxicity or background interference.

Step-by-Step Methodology: MTT Assay for Healthy Cell Lines

1. Cell Isolation & Seeding: Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Seed PBMCs at 1×105 cells/well (or adherent Vero/HEK-293 cells at 1×104 cells/well) in 96-well microtiter plates using RPMI-1640 media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

2. Compound Preparation & Vehicle Control: Dissolve Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate in LC-MS grade DMSO to create a 10 mM stock. Causality Check: Dilute the stock in culture media so that the final DMSO concentration applied to the cells never exceeds 0.5% (v/v). High DMSO concentrations induce cellular stress, which would artificially skew the cytotoxicity data. A 0.5% DMSO vehicle control well must be included to isolate the compound's true effect from solvent-induced baseline mortality.

3. Treatment & Incubation: Treat the cells with serial dilutions of the target compound (ranging from 0.1 µM to 100 µM). Concurrently, run parallel treatments with 6-Mercaptopurine and Doxorubicin as reference standards. Include a "blank" well containing only media (no cells). Incubate the plates for 72 hours.

4. MTT Addition & Metabolic Reduction: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality Check: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of the MTT, forming insoluble purple formazan crystals. Dead or dying cells lose this enzymatic activity. Therefore, the quantity of formazan is a direct, self-validating proxy for the number of living cells.

5. Solubilization & Readout: Carefully aspirate the media (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension PBMCs). Add 100 µL of pure DMSO to each well to solubilize the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

6. Data Normalization: Calculate cell viability using the following formula, which subtracts the media-only background noise to ensure absolute accuracy:

Viability (%)=A570​(vehicle control)−A570​(blank)A570​(treated)−A570​(blank)​×100

Workflow A Isolate/Culture Healthy Cells (PBMC, Vero) B Compound Treatment (0.1 - 100 µM) A->B C Incubation (72 hours) B->C D MTT Assay & Absorbance Read C->D E IC50 Calculation & Safety Profiling D->E

Workflow for in vitro cytotoxicity screening of pyrrolopyrimidine derivatives.

Conclusion

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate provides a structurally stable, low-toxicity alternative to classical purine analogs. Because it lacks the critical N7 nitrogen required for efficient recognition by host DNA polymerases, it protects healthy cell lines (such as PBMCs and Vero cells) from off-target apoptosis and myelosuppression. For drug development professionals, this scaffold represents an ideal, safe starting material for synthesizing highly selective therapeutic agents with a broad therapeutic window.

References

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  • Alotaibi, A. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel), 16(9), 1332. URL: [Link]

  • Legoabe, L. J., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Molecular Diversity, 26(5), 2685-2698. URL: [Link]

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A Senior Application Scientist's Guide: Comparative In Vitro Efficacy of 7H-Pyrrolo[2,3-d]pyrimidine and Pyrazolopyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Privileged Heterocyclic Scaffolds

In the landscape of modern medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," consistently appear in a multitude of biologically active compounds. The 7H-pyrrolo[2,3-d]pyrimidine (also known as 7-deazapurine) and pyrazolopyrimidine cores are two such scaffolds of immense interest. Their structural resemblance to endogenous purines allows them to function as effective bioisosteres, competitively binding to the ATP-binding sites of a wide array of protein kinases.[1][2] This guide provides a comparative analysis of the in vitro efficacy of derivatives from these two classes, using ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate as a representative starting point for the former class and drawing upon a range of potent examples from the latter. Our objective is to furnish drug development professionals with a clear, data-driven perspective on the therapeutic potential and strategic application of these two powerful heterocyclic systems.

Section 1: The Molecular Battleground: Targeting Protein Kinases in Oncology

Protein kinases are central regulators of cellular signaling, governing processes such as proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] Both pyrrolo[2,3-d]pyrimidines and pyrazolopyrimidines have been extensively developed as kinase inhibitors. They typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling cascades.

The diagram below illustrates a generalized receptor tyrosine kinase (RTK) signaling pathway, a common target for these inhibitors. Dysregulation of this pathway can lead to uncontrolled cell growth and survival.

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (Ligand) Ligand->RTK Binding RAS RAS Dimerization->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Gene Expression Inhibitor Pyrrolo[2,3-d]pyrimidines Pyrazolopyrimidines Inhibitor->Dimerization Inhibition

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the point of intervention for ATP-competitive inhibitors.

Section 2: A Data-Driven Efficacy Comparison

The true measure of a scaffold's potential lies in its quantifiable biological activity. The following tables summarize the in vitro efficacy of selected derivatives from both classes against various cancer cell lines and specific kinase targets. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values serve as key metrics for potency.

Table 1: In Vitro Efficacy of Representative 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
Compound/DerivativeTarget (Cell Line or Kinase)Efficacy (IC50 / GI50)Reference
Covalent Cinnamamide (5k)MDA-MB-231 (Breast Cancer)0.99 µM[4]
Covalent Cinnamamide (5e)A549 (Lung Cancer)1.41 µM[4]
Tricyclic Derivative (8g)HT-29 (Colon Cancer)4.01 µM[5][6]
Tricyclic Derivative (8f)HT-29 (Colon Cancer)4.55 µM[5][6]
Substituted Pyrrolopyrimidine (8j)MDA-MB-468 (Breast Cancer)6.17 µM[7]
2-thio-6-ethyl Derivative (3j)A-549 (Lung Cancer)2.21 µM[8]
Fluorine-substituted Derivative (18i)CDK4 Kinase2.5 nM[4]
BTK Inhibitor (42)BTK Kinase0.7 nM[4]
Table 2: In Vitro Efficacy of Representative Pyrazolopyrimidine Derivatives
Compound/DerivativeTarget (Cell Line or Kinase)Efficacy (IC50 / GI50)Reference
Pyrazolo[3,4-d]pyrimidine (16)EGFR Tyrosine Kinase0.034 µM (34 nM)[9]
Pyrazolo[3,4-d]pyrimidine (4)EGFR Tyrosine Kinase0.054 µM (54 nM)[9]
Pyrazolo[1,5-a]pyrimidine (37)TrkA Kinase2.4 nM[10]
Pyrazolo[1,5-a]pyrimidine (37)TrkC Kinase0.2 nM[10]
Pyrazolo[1,5-a]pyrimidine (47)TrkA Kinase0.047 µg/mL[10]
Pyrazolo[3,4-d]pyrimidine (12c)UO-31 (Renal Cancer)0.87 µM[11]
Pyrazolotriazolopyrimidine (50)MCF-7 (Breast Cancer)0.013 µM (13 nM)[2]
Pyrazolo[3,4-d]pyrimidine (15)NCI-60 Panel (Broad Spectrum)GI50: 0.018 - 9.98 µM[9]
Scientific Interpretation

The compiled data reveal distinct strategic advantages for each scaffold. The pyrazolopyrimidine core has been exceptionally optimized for high-potency inhibition of specific, well-validated oncogenic drivers like EGFR and Trk kinases, with numerous derivatives demonstrating low nanomolar efficacy.[9][10] This makes them ideal candidates for targeted therapies where a specific kinase is the primary driver of malignancy.

Conversely, the 7H-pyrrolo[2,3-d]pyrimidine scaffold appears to be a versatile platform for developing inhibitors against a broader range of kinases, including cell cycle-related kinases like CDK4 and signaling kinases like BTK, also achieving impressive nanomolar potency.[4] Furthermore, derivatives of this class have shown consistent micromolar activity across a variety of solid tumor cell lines, such as colon, breast, and lung cancer, suggesting a utility in contexts where the oncogenic driver may be less clearly defined or where broader pathway inhibition is desired.[5][6][7][8]

Section 3: Core Methodologies for In Vitro Efficacy Assessment

The reliability of any comparative analysis rests upon the robustness of the experimental protocols used to generate the data. The following sections detail the standard methodologies for determining kinase inhibition and cell viability, which form the foundation of in vitro efficacy studies.

Experimental Workflow for Inhibitor Evaluation

The process of evaluating a potential kinase inhibitor follows a logical progression from target-specific assays to cell-based assessments of overall effect.

A Compound Synthesis/Acquisition B Primary Screening: In Vitro Kinase Assay A->B C Determine IC50 (Potency) B->C D Secondary Screening: Cell Viability Assay (MTT) C->D Potent Hits E Determine GI50/IC50 (Cytotoxicity) D->E F Lead Optimization & Further Studies E->F Active Compounds

Caption: A streamlined workflow for the in vitro evaluation of kinase inhibitors.

Protocol 1: General In Vitro Kinase Inhibition Assay

Causality: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific, purified kinase. It is the primary method for determining a compound's potency (IC50) against its molecular target, independent of cellular factors.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[12]

    • Dilute the recombinant kinase enzyme and its specific substrate in the kinase buffer to their optimal working concentrations.

    • Prepare a serial dilution of the test compound (e.g., pyrrolopyrimidine or pyrazolopyrimidine derivative) in DMSO. A typical starting concentration is 10 mM.

    • Prepare an ATP solution containing MgCl2 (e.g., final concentration of 100 µM ATP and 10 mM MgCl2).[12]

  • Assay Execution (96- or 384-well plate format):

    • Add a small volume (e.g., 1-2 µL) of the diluted test compound to the appropriate wells. Include wells for a positive control (a known inhibitor) and a negative/vehicle control (DMSO).[13]

    • Add the diluted kinase enzyme to each well and incubate for 10-20 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding the ATP/MgCl2 and substrate mixture to all wells.

    • Incubate the plate for a defined period (e.g., 30-90 minutes) at a controlled temperature (e.g., 30°C or room temperature).[13]

  • Detection and Data Analysis:

    • Terminate the reaction. The method depends on the detection technology (e.g., adding a stop solution).

    • Quantify the kinase activity. Common methods include measuring the amount of phosphorylated substrate or the amount of ADP produced using luminescence-, fluorescence-, or antibody-based detection systems.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability Assessment (MTT Assay)

Causality: This cell-based assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation. It is a crucial secondary screen to confirm that a compound's target inhibition translates into a cytotoxic or cytostatic effect on cancer cells.[14]

Methodology:

  • Cell Seeding:

    • Harvest cancer cells that are in the logarithmic growth phase.

    • Perform a cell count and adjust the cell suspension to the optimal density (e.g., 5,000-10,000 cells/well).[15]

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control wells (medium with DMSO).

    • Incubate the plate for a specified duration (typically 48 or 72 hours).[13]

  • MTT Reaction and Measurement:

    • Following incubation, add 10-20 µL of MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL solution) to each well.[16][17]

    • Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[18]

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well.[16]

    • Place the plate on a shaker for 10-15 minutes at a low speed to fully dissolve the crystals.

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the formula: (OD of treated cells / OD of control cells) x 100.

    • Determine the IC50 or GI50 value by plotting the percentage of viability against the log of the compound concentration.

Conclusion

This guide demonstrates that both the 7H-pyrrolo[2,3-d]pyrimidine and pyrazolopyrimidine scaffolds are exceptionally valuable frameworks in the pursuit of novel anticancer agents. The choice between them is a strategic one, dictated by the therapeutic goal. Pyrazolopyrimidines have proven to be a premier choice for developing highly potent, selective inhibitors against specific kinase targets like EGFR and Trk, aligning perfectly with precision medicine strategies.[9][10] In contrast, 7H-pyrrolo[2,3-d]pyrimidines , including foundational structures like ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, offer remarkable versatility, yielding potent inhibitors for a diverse set of kinases and demonstrating broad cytotoxic efficacy across numerous cancer cell lines.[4][5][6] This makes them highly attractive for applications where broader kinase inhibition is beneficial or as starting points for developing novel targeted agents. The robust methodologies detailed herein provide the necessary tools for researchers to continue unlocking the full potential of these privileged scaffolds.

References

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024, January 9). RSC Publishing. Retrieved March 12, 2024, from [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024, July 29). PMC. Retrieved March 12, 2024, from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025, July 10). MDPI. Retrieved March 12, 2024, from [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (2020, June 5). American Journal of PharmTech Research. Retrieved March 12, 2024, from [Link]

  • Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. (2019, May 15). PubMed. Retrieved March 12, 2024, from [Link]

  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (n.d.). Google Patents.
  • Novel pyrazolopyrimidine derivatives as tyrosine kinase inhibitors with antitumoral activity in vitro and in vivo in papillary dedifferentiated thyroid cancer. (2011, February 15). PubMed. Retrieved March 12, 2024, from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025, July 10). PMC. Retrieved March 12, 2024, from [Link]

  • MTT assay to determine the IC50 value of the different drugs and... (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (n.d.). PMC. Retrieved March 12, 2024, from [Link]

  • SA518400547B1 - Pyrazolopyrimidine Derivatives as Kinase Inhibitor. (n.d.). Google Patents.
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2024, September 27). RSC Publishing. Retrieved March 12, 2024, from [Link]

  • PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE). (n.d.). Semantic Scholar. Retrieved March 12, 2024, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved March 12, 2024, from [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (n.d.). PMC. Retrieved March 12, 2024, from [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Bio-protocol. Retrieved March 12, 2024, from [Link]

  • Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. (2025, June 2). ACS Omega. Retrieved March 12, 2024, from [Link]

  • Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). (2025, August 10). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PMC - NIH. Retrieved March 12, 2024, from [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021, August 1). Journal of Medicinal Chemistry - ACS Publications. Retrieved March 12, 2024, from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024, April 5). RSC Publishing. Retrieved March 12, 2024, from [Link]

  • (PDF) In vitro kinase assay v1. (2023, June 27). ResearchGate. Retrieved March 12, 2024, from [Link]

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Validating molecular docking models for ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate analogs

Author: BenchChem Technical Support Team. Date: March 2026

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently deployed as an ATP-competitive hinge binder in kinases such as c-Met, JAK, and PAK4[1][2]. However, introducing an ethyl carboxylate group at the 4-position fundamentally alters the electronic and steric landscape of the molecule. Unlike the classic 4-amino substitution (e.g., in Tofacitinib), which provides a crucial hydrogen bond donor to the kinase hinge region, the 4-carboxylate acts purely as a hydrogen bond acceptor.

This shift requires precise computational modeling. The docking engine must accurately predict whether the ester carbonyl interacts with the hinge via water-mediated bridges or flips toward the solvent-exposed region. This guide provides an objective comparison of industry-standard molecular docking models (Schrödinger Glide, CCDC GOLD, and AutoDock Vina) and outlines a self-validating experimental protocol for evaluating ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate analogs.

Comparative Analysis of Docking Engines

When evaluating docking software for highly functionalized pyrrolopyrimidines, the scoring function's ability to handle desolvation penalties and water-mediated interactions is paramount. Literature benchmarks on kinase inhibitors reveal distinct performance variations among top-tier software[3][4][5].

Table 1: Performance Comparison of Docking Engines for Kinase Inhibitors

Docking EngineScoring FunctionPose Accuracy (RMSD < 2.0 Å)Strengths for Pyrrolopyrimidine-4-carboxylatesLimitations
CCDC GOLD ChemPLP / ASP~59.8%[4][5]Superior handling of explicit water-mediated hydrogen bonds at the hinge region.Computationally expensive; slower throughput for massive libraries.
Schrödinger Glide XP (Extra Precision)~57.8%[5]Excellent calculation of hydrophobic enclosures and desolvation penalties for the ethyl chain.Highly sensitive to the initial rigid protein conformation.
AutoDock Vina Vina (Empirical)~49.0%[5]Extremely fast; robust global search algorithm for identifying allosteric pockets.Often underestimates the entropic penalties of the flexible ethyl ester chain.

Causality Insight: AutoDock Vina performs admirably for rigid, hydrophobic pockets but struggles with the subtle thermodynamics of the flexible ethyl ester group. GOLD and Glide XP are preferred for this specific scaffold because they better penalize the burial of the polar carboxylate oxygen if it fails to form a hydrogen bond[3][5].

The Self-Validating Computational Workflow

To ensure trustworthiness, a docking protocol cannot rely on a single rigid calculation. It must be a self-validating system where initial rigid docking poses are subjected to Molecular Dynamics (MD) and thermodynamic rescoring. If the calculated binding free energy (ΔG) does not correlate with experimental IC50 values, the system forces a re-evaluation of the input parameters (e.g., tautomeric states or retained waters)[6].

G A 1. Ligand Prep (Tautomer & Ester Conformers) C 3. Rigid Receptor Docking (Glide XP / Vina / GOLD) A->C B 2. Protein Prep (Hinge Water Retention) B->C D 4. Pose Clustering (RMSD < 2.0 Å) C->D E 5. MD Simulation (100 ns Trajectory) D->E F 6. MM-GBSA Rescoring (Thermodynamic Validation) E->F

Fig 1. Self-validating computational workflow for pyrrolopyrimidine docking.
Step-by-Step Methodology
  • Ligand Preparation (Conformational Sampling):

    • Action: Generate tautomers and stereoisomers at physiological pH (7.4 ± 0.2) using tools like LigPrep (Schrödinger) or OpenBabel.

    • Causality: The 7H-pyrrolo nitrogen can act as an H-bond donor, but the basicity of the pyrimidine nitrogens is heavily influenced by the electron-withdrawing 4-carboxylate. Incorrect tautomer assignment will invert the donor/acceptor profile, leading to 180-degree flipped poses in the hinge region.

  • Protein Preparation (Water Retention):

    • Action: Retain structural waters within 3.0 Å of the hinge region (e.g., near Met and Glu/Asp residues in the kinase domain).

    • Causality: Because the 4-carboxylate lacks an H-bond donor, it often relies on a conserved water molecule to bridge the interaction to the kinase hinge backbone. Stripping all waters will force the docking engine to generate artificially strained ligand geometries.

  • Primary Docking (Grid Generation & Execution):

    • Action: Define a 20×20×20 Å grid box centered on the ATP-binding pocket. Execute docking using Glide XP or GOLD ChemPLP.

  • Molecular Dynamics (MD) Simulation (100 ns):

    • Action: Solvate the top-ranked complex in a TIP3P water box, neutralize with Na+/Cl-, and run a 100 ns production simulation using AMBER or Desmond.

    • Causality: Rigid docking cannot account for the "induced fit" required to accommodate the bulky ethyl ester. MD allows the DFG-loop to adapt, confirming whether the ester remains stable in the pocket or is expelled into the solvent[6].

  • MM-GBSA Rescoring:

    • Action: Calculate the binding free energy (ΔG_bind) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method on the final 20 ns of the MD trajectory.

Experimental Validation & Data Correlation

To validate the computational models, the predicted MM-GBSA ΔG values must be correlated against in vitro kinase inhibition assays (e.g., c-Met or PAK4 IC50 values)[1][2].

Pathway Ligand Growth Factors (e.g., HGF) Receptor Kinase Target (c-Met / PAK4) Ligand->Receptor Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Downstream2 MEK / ERK Pathway Receptor->Downstream2 Inhibitor Ethyl 7H-pyrrolo[2,3-d] pyrimidine-4-carboxylate Inhibitor->Receptor Outcome Tumor Proliferation & Survival Downstream1->Outcome Downstream2->Outcome

Fig 2. Kinase signaling pathways inhibited by 7H-pyrrolo[2,3-d]pyrimidine analogs.

Below is a representative validation dataset demonstrating how raw docking scores often fail to capture the true affinity variance of the ethyl ester analogs, whereas post-MD MM-GBSA rescoring tightly correlates with experimental IC50 data[6].

Table 2: Experimental vs. Computational Binding Affinities (Validation Dataset)

CompoundR-Group SubstitutionExperimental Kinase IC50 (nM)Vina Score (kcal/mol)Glide XP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)
Analog 1 -H (Unsubstituted)450.0-6.8-7.2-28.4
Analog 2 -Cl (meta-phenyl)85.0-7.5-8.9-42.1
Analog 3 -CF3 (para-phenyl)12.5-8.2-10.4-55.6

Data Interpretation: While AutoDock Vina correctly ranks the compounds, the energetic spread between Analog 1 and Analog 3 is compressed (only 1.4 kcal/mol difference). Glide XP provides a better spread (3.2 kcal/mol), but the MM-GBSA ΔG provides the most accurate thermodynamic reflection of the 36-fold difference in experimental IC50. This validates the necessity of the MD/MM-GBSA feedback loop when working with flexible, polar moieties like the ethyl carboxylate group.

References

  • Source: idrblab.
  • Source: nih.
  • Source: wustl.
  • Source: doi.
  • Source: nih.
  • Source: diva-portal.

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Safety Operating Guide

ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

As a Senior Application Scientist, I frequently consult with research teams on optimizing their synthetic workflows. However, the lifecycle of a chemical does not end at the bench. Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS: 915142-91-5) [1] is a highly valuable building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and nucleoside analogs[2]. Despite its utility, it presents specific toxicological risks. Proper disposal is not just a regulatory hurdle; it is a fundamental pillar of laboratory safety and scientific integrity.

This guide provides a self-validating, step-by-step operational protocol for the safe disposal and spill management of this compound, ensuring that every action taken is grounded in mechanistic causality.

Hazard Assessment & Mechanistic Causality

To design an effective disposal strategy, we must first understand the chemical's hazard profile. The compound is a solid powder that poses multiple exposure risks[3]. The table below summarizes the Global Harmonized System (GHS) quantitative and categorical data, alongside the operational causality behind our safety protocols.

GHS CodeHazard StatementMechanistic Causality & Operational Impact
H302 Harmful if swallowedInduces systemic toxicity upon ingestion. Requires strict prohibition of food/drink in handling areas and thorough surface decontamination[4].
H315 Causes skin irritationDirect contact disrupts the lipid bilayer of the stratum corneum. Necessitates the use of chemical-resistant nitrile gloves[4].
H317 May cause an allergic skin reactionActs as a sensitizer; repeated exposure triggers immune-mediated dermatitis. Zero-exposure tolerance is required during disposal[3].
H319 Causes serious eye irritationParticulate matter causes severe corneal irritation. Safety goggles are mandatory during all handling and disposal steps[3].
H335 May cause respiratory irritationFine powders easily become airborne, irritating mucous membranes. Must be handled exclusively in a well-ventilated chemical fume hood[3].

Disposal Workflow Logic

The following diagram illustrates the decision matrix for processing ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate waste. By segregating waste at the source, we prevent dangerous cross-reactions and ensure downstream compliance.

DisposalWorkflow N1 Waste Generation: Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate N2 Segregation: Isolate from Oxidizers N1->N2 N3 Solid Residue (Powder/Consumables) N2->N3 N4 Liquid Waste (Solvent Mixtures) N2->N4 N5 Primary Packaging (HDPE Containers) N3->N5 N4->N5 N6 GHS Labeling (H302, H315, H317, H319, H335) N5->N6 N7 Final Disposal: High-Temp Incineration N6->N7

Workflow for the segregation, packaging, and incineration of pyrrolo-pyrimidine waste.

Standard Operating Procedure (SOP): Routine Disposal

The universally accepted, EPA-compliant method for disposing of nitrogenous heterocyclic compounds is high-temperature incineration[5]. Because of the nitrogen content in the pyrimidine ring, combustion yields nitrogen oxides (NOx). Therefore, incineration must occur in a licensed facility equipped with appropriate environmental scrubbers[6]. Under no circumstances should this chemical be disposed of in domestic waste or poured down the drain[7].

Step-by-Step Disposal Protocol:

  • Chemical Segregation: Collect all solid waste (e.g., spent powder, contaminated weigh boats, pipette tips) in a dedicated, chemically compatible container. Keep this waste strictly isolated from strong oxidizing agents and alkalis to prevent exothermic degradation[8].

  • Liquid Waste Consolidation: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or methanol), collect the solution in a designated organic waste carboy. Ensure the carboy is rated for the specific solvent system used.

  • Primary Packaging: Use High-Density Polyethylene (HDPE) containers for both solid and liquid waste. Seal the containers tightly to prevent the escape of airborne particulates or solvent vapors[4].

  • GHS Labeling: Affix a hazardous waste label detailing the exact chemical name ("Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate"), the concentration, and the specific hazard codes (H302, H315, H317, H319, H335)[4]. This creates a self-validating system: the label informs the waste contractor of the exact scrubber settings required for incineration.

  • Transfer to Waste Management: Transfer the sealed, labeled containers to your institution's central hazardous waste accumulation area. The waste must be consigned to a licensed hazardous-waste disposal contractor[9].

Standard Operating Procedure (SOP): Spill Response & Decontamination

Accidental releases require immediate, systematic containment to prevent respiratory exposure and surface contamination[3].

Step-by-Step Spill Recovery:

  • Evacuation and Ventilation: Immediately alert personnel in the vicinity. If the spill occurs inside a fume hood, keep it operational to capture airborne particulates. If outside, ensure the room is well-ventilated[4].

  • PPE Donning: Responders must wear safety goggles, a lab coat, and chemical-resistant nitrile gloves. For large powder spills outside a hood, a NIOSH-approved particulate respirator is mandatory to mitigate H335 inhalation risks[3].

  • Containment (Solid Spill): Do not sweep dry powder, as this generates hazardous aerosols. Instead, gently cover the spill with damp absorbent paper or an inert absorbent material (e.g., vermiculite or dry sand) to suppress dust[8].

  • Collection: Use a non-sparking scoop or plastic scraper to carefully collect the absorbed material. Place it directly into a designated hazardous waste container[4].

  • Surface Decontamination: Wash the affected area thoroughly with a mild detergent and generous quantities of water, ensuring no chemical residue remains[8]. Collect all cleaning materials (wipes, gloves) as contaminated hazardous waste[4].

  • Reporting: Document the spill, the cleanup procedure, and the disposal of the materials with your Environmental Health and Safety (EHS) department to maintain institutional compliance[4].

References[1] Title: ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS 915142-91-5) - Fluorochem

Source: fluorochem.co.uk URL: Title: ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate; CAS ... - ChemShuttle Source: chemshuttle.com URL: Title: Matrix Scientific: SAFETY DATA SHEET Source: matrixscientific.com URL:[5] Title: US EPA, Pesticide Product Label, HighNoon, 03/16/2022 Source: epa.gov URL:[8] Title: SAFETY DATA SHEET - Environmental Protection Agency Source: epa.ie URL:[6] Title: 2,4,5,6-TETRACHLOROPYRIMIDINE | Cohizon Life Sciences Source: cohizon.com URL:[4] Title: Proper Disposal of 1-Bromo-2-(2-bromoethyl)benzene: A Guide for Laboratory Professionals - Benchchem Source: benchchem.com URL:[7] Title: Guidance on hazardous waste disposal and recycling of wastes - University of St Andrews Source: st-andrews.ac.uk URL:[9] Title: POTASSIUM CARBONATE ANHYDROUS EXTRA PURE - Loba Chemie Source: lobachemie.com URL:

Sources

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ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.